3-Propyl-1-hexanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-propylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-5-9(6-4-2)7-8-10/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJIVMDBOGBUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388660 | |
| Record name | 3-Propyl-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66793-85-9 | |
| Record name | 3-Propyl-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Propyl-1-hexanol: Chemical Properties, Structure, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of organic chemistry, the study of specialty alcohols offers a gateway to novel synthetic pathways and the development of unique molecular architectures. 3-Propyl-1-hexanol, a branched primary alcohol, represents a compound of interest for its potential applications as a solvent, intermediate, and building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and synthetic approaches for this compound, tailored for professionals in research and development. By synthesizing available data with established chemical principles, this document aims to serve as a foundational resource for informed experimental design and application.
Molecular Structure and Identification
This compound, with the IUPAC name 3-propylhexan-1-ol, is a saturated fatty alcohol. Its structure features a nine-carbon backbone with a hydroxyl group at the primary position and a propyl group branching at the third carbon. This branched structure imparts distinct physical and chemical properties compared to its linear isomer, 1-nonanol.
The fundamental identifiers for this compound are crucial for accurate documentation and procurement in a research setting.
| Identifier | Value |
| IUPAC Name | 3-propylhexan-1-ol[1] |
| CAS Number | 66793-85-9[1][2] |
| Molecular Formula | C₉H₂₀O[1] |
| Molecular Weight | 144.25 g/mol [1] |
| Canonical SMILES | CCCC(CCC)CCO[1] |
| InChIKey | MHJIVMDBOGBUHH-UHFFFAOYSA-N[1] |
A visual representation of the molecular structure is provided below.
Caption: 2D Structure of this compound
Physicochemical Properties
The physical properties of this compound are essential for its handling, purification, and application in various experimental setups. While comprehensive experimental data is not widely published, estimations based on its structure and data from chemical suppliers provide a useful baseline.
| Property | Value | Source |
| Boiling Point | 192.9°C (estimated) | Guidechem |
| Density | 0.8446 g/cm³ (estimated) | Guidechem |
| Refractive Index | 1.4340 | Guidechem, Stenutz |
| Solubility | Limited data available. Expected to have low solubility in water and be soluble in organic solvents. | N/A |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The protons on the carbon bearing the hydroxyl group (-CH₂OH) would likely appear as a triplet. The methine proton (-CH) at the branch point would be a complex multiplet. The various methylene (-CH₂) and methyl (-CH₃) groups would exhibit overlapping multiplets and triplets, respectively, in the upfield region of the spectrum.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display distinct signals for each of the non-equivalent carbon atoms. The carbon attached to the hydroxyl group (-CH₂OH) would be found in the downfield region typical for alcohols. The methine carbon at the branch point would also be clearly distinguishable. The remaining aliphatic carbons would appear in the upfield region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. A C-O stretching band would be expected around 1050-1150 cm⁻¹.
Mass Spectrometry (Predicted)
In a mass spectrum, the molecular ion peak (M⁺) at m/z 144 might be observed, although it could be weak. Common fragmentation patterns for alcohols include the loss of water (M-18), and alpha-cleavage, which would involve the breaking of the C-C bond adjacent to the oxygen atom.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several established organic chemistry methodologies. A common and effective strategy involves the use of Grignard reagents.
Grignard Synthesis Approach
A plausible synthetic route involves the reaction of a Grignard reagent with an appropriate aldehyde, followed by acidic workup. For the synthesis of this compound, one could consider the reaction of propylmagnesium bromide with hexanal. However, a more convergent synthesis would involve the reaction of a Grignard reagent with an epoxide.
A potential, though not experimentally verified, synthetic pathway is outlined below:
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Protocol (Hypothetical):
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added to initiate the reaction. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction mixture is gently refluxed until the magnesium is consumed.
-
Grignard Reaction: The Grignard solution is cooled to 0 °C. A solution of hex-2-enal in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude allylic alcohol.
-
Hydroboration-Oxidation: The crude 3-propylhex-1-en-3-ol is dissolved in anhydrous tetrahydrofuran (THF). Borane-THF complex is added dropwise at 0 °C under a nitrogen atmosphere. The reaction is stirred at room temperature. After completion, the reaction is cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide. The mixture is stirred and then worked up by separating the layers and extracting the aqueous phase with diethyl ether. The combined organic extracts are washed, dried, and concentrated.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of an alkene, which in this case would lead to the desired primary alcohol from the terminal alkene precursor.
Applications and Research Directions
While specific, high-impact applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest potential utility in several areas:
-
Specialty Solvents: Its branched structure and hydroxyl functionality could make it a useful solvent for specific organic reactions or formulations where control over viscosity and polarity is required.
-
Surfactant and Detergent Synthesis: The hydrophobic alkyl chain and the hydrophilic alcohol group are characteristic features of molecules used in the production of non-ionic surfactants.
-
Fragrance and Flavor Intermediates: Branched alcohols are often precursors to esters that possess characteristic fruity or floral scents, making them valuable in the fragrance industry.
-
Polymer and Materials Science: As a monofunctional alcohol, it could be used as a chain-terminating agent in certain polymerization reactions or as a building block for the synthesis of specialty polymers and coatings.
Further research into the reactivity and properties of this compound is warranted to fully explore its potential in these and other areas of chemical science and industry.
Safety and Handling
This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation[1].
GHS Hazard Statements:
-
H227: Combustible liquid[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information before working with this compound.
Conclusion
This compound is a specialty branched alcohol with potential for a variety of applications in chemical synthesis and materials science. While detailed experimental data is somewhat limited in the public domain, its fundamental properties and plausible synthetic routes can be established from existing chemical knowledge. This guide provides a solid foundation for researchers and professionals to understand and utilize this compound in their work, while also highlighting the need for further experimental investigation to fully characterize this interesting molecule.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Stenutz. (n.d.). 3-propylhexan-1-ol. Retrieved from [Link]
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Physical properties of 3-Propyl-1-hexanol (boiling point, density)
An In-depth Technical Guide to the Physical Properties of 3-Propyl-1-hexanol
Introduction to this compound
This compound, identified by the CAS number 66793-85-9, is a branched-chain primary alcohol with the molecular formula C9H20O.[1] Its structure, featuring a propyl group at the third carbon position of a hexanol backbone, imparts specific physical and chemical characteristics that are crucial for its application in various scientific and industrial domains, including its potential use as a solvent, a fragrance intermediate, or a precursor in the synthesis of more complex molecules. Understanding its fundamental physical properties, such as boiling point and density, is a prerequisite for its effective handling, process design, and application in research and development. This guide provides a detailed examination of these properties, grounded in established experimental methodologies.
Physicochemical Properties Summary
The essential physical properties of this compound are summarized in the table below. These values are critical for laboratory and industrial-scale applications, influencing everything from storage conditions to reaction kinetics.
| Property | Value | Source |
| IUPAC Name | 3-propylhexan-1-ol | PubChem[1] |
| CAS Number | 66793-85-9 | PubChem[1] |
| Molecular Formula | C9H20O | PubChem[1] |
| Molecular Weight | 144.25 g/mol | PubChem[1] |
| Boiling Point | 192.9°C (estimated) | ChemicalBook[2] |
| Density | 0.8446 g/cm³ (estimate) | ChemicalBook[2] |
Section 1: Boiling Point Determination
Theoretical Framework
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[3] This physical constant is highly sensitive to intermolecular forces; stronger forces (like hydrogen bonding in alcohols) result in higher boiling points. It is also dependent on external pressure, a factor that must be recorded during measurement. For a compound like this compound, the boiling point is a key indicator of its purity.
The reported estimated boiling point for this compound is 192.9°C .[2]
Experimental Protocol: Capillary Method (Thiele Tube)
The Thiele tube method is a reliable and microscale technique for accurately determining the boiling point of a liquid sample.[4] The causality behind this method is the precise observation of the equilibrium between the liquid's vapor pressure and the ambient atmospheric pressure.
Methodology:
-
Sample Preparation: Fill a small test tube (fusion tube) with approximately 0.5 mL of this compound.
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band. The bulb of the thermometer should be aligned with the bottom of the fusion tube.
-
Heating: Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is positioned near the middle of the oil for uniform heating.
-
Observation (Heating Phase): Gently heat the side arm of the Thiele tube. As the temperature rises, the air trapped in the capillary tube will expand and escape. As the liquid's boiling point is approached, its vapor will replace the air, and a continuous and rapid stream of bubbles will emerge from the capillary tip.[5] This signifies that the vapor pressure inside the capillary has exceeded the external atmospheric pressure.
-
Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease.
-
Boiling Point Record: The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[4] At this exact moment, the vapor pressure of the sample is equal to the atmospheric pressure.
-
Validation: For a self-validating system, allow the apparatus to cool further, then reheat to obtain a second reading. A consistent temperature reading confirms the accuracy of the measurement. Record the ambient barometric pressure.
Experimental Workflow Diagram
Caption: Workflow for Boiling Point Determination via the Capillary Method.
Section 2: Density Determination
Theoretical Framework
Density (ρ) is an intrinsic physical property of a substance, defined as its mass per unit volume (ρ = m/V).[6] It is temperature-dependent, as the volume of a substance typically changes with temperature. Therefore, it is crucial to record the temperature at which the density is measured. For liquids, density provides insight into molecular packing and can be used in conjunction with other properties to identify a substance or assess its purity.
The estimated density for this compound is 0.8446 g/cm³ .[2]
Experimental Protocol: Gravimetric Method
This method relies on the precise measurement of the mass of a known volume of the liquid. The use of an analytical balance and calibrated volumetric glassware is essential for accuracy.
Methodology:
-
Apparatus Preparation: Ensure a clean and completely dry measuring cylinder or pycnometer is used.
-
Initial Mass Measurement: Place the empty, dry measuring cylinder on an analytical balance and record its mass (m1).[7]
-
Volume Measurement: Carefully add a specific volume of this compound (e.g., 10 mL) to the measuring cylinder. Read the volume from the bottom of the meniscus with your eye level parallel to the marking to avoid parallax error.[8] Record this volume (V).
-
Final Mass Measurement: Place the measuring cylinder containing the liquid back on the analytical balance and record the combined mass (m2).[9]
-
Temperature Record: Measure and record the ambient temperature of the liquid.
-
Calculation:
-
Calculate the mass of the liquid: m_liquid = m2 - m1.
-
Calculate the density using the formula: ρ = m_liquid / V.[6]
-
-
Validation: To ensure the system is self-validating, repeat the procedure at least two more times. Calculate the average density and the standard deviation to quantify the precision of the measurement.[10]
Experimental Workflow Diagram
Caption: Gravimetric Workflow for Liquid Density Determination.
References
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This compound | C9H20O | CID 3028594 . PubChem, National Institutes of Health. [Link]
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3-propyl-hexan-1-ol . Molbase. [Link]
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Chemical Properties of 1-Hexanol (CAS 111-27-3) . Cheméo. [Link]
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3-Hexanol . Wikipedia. [Link]
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3-propyl-hex-1-en-3-ol | CAS#:21378-07-4 . Chemsrc. [Link]
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This compound (C9H20O) . PubChemLite. [Link]
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Experimental No. (2) Boiling Point Boiling point . [Link]
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2: The Density of Liquids and Solids (Experiment) . Chemistry LibreTexts. [Link]
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6.2B: Step-by-Step Procedures for Boiling Point Determination . Chemistry LibreTexts. [Link]
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Experiment 1: Determination of the Density of Water . YouTube. [Link]
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Video: Boiling Points - Procedure . JoVE. [Link]
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Experimental determination of boiling point . YouTube. [Link]
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Determination of the density of liquids and solids (regular and irregular) Introduction . WJEC. [Link]
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Determination Of Boiling Point Of An Organic Compound . BYJU'S. [Link]
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Experiments to determine density of liquid apparatus method calculation . Doc Brown's Chemistry. [Link]
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Molecular weight and formula of C9H20O isomers
An In-Depth Technical Guide to the Isomers of C9H20O: Molecular Weight, Formula, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C9H20O represents a diverse array of structural isomers, primarily alcohols and ethers, all sharing an identical molecular weight. This guide provides a detailed exploration of these isomers, focusing on their fundamental properties and the advanced analytical techniques required for their differentiation and structural elucidation. Designed for professionals in research and pharmaceutical development, this document synthesizes technical data with practical, field-proven insights, emphasizing the causality behind experimental choices and the importance of self-validating protocols for ensuring scientific integrity.
Introduction: The C9H20O Isomeric Landscape
All compounds with the chemical formula C9H20O share a precise molecular weight, a fact that belies their significant structural and functional diversity. This shared formula gives rise to numerous constitutional isomers, which can be broadly categorized into two main functional groups: alcohols (containing a hydroxyl, -OH, group) and ethers (containing an ether, R-O-R', linkage).
-
Molecular Formula: C9H20O
-
Molar Mass: 144.25 g/mol [1]
-
Monoisotopic Molecular Weight: 144.151415262 Da[2]
While mass spectrometry can confirm the elemental composition and molecular weight of a C9H20O sample, it often cannot distinguish between these isomers. Their distinct atomic arrangements lead to different physicochemical properties, including boiling points, solubility, and reactivity, which are critical in applications ranging from fragrance formulation to their use as synthetic intermediates in drug development.[3][4] Differentiating these isomers requires a multi-technique analytical approach, which this guide will detail.
Comparative Analysis of Key C9H20O Isomers
To illustrate the diversity within the C9H20O family, we will examine several representative alcohol (nonanol) and ether isomers. The choice of these specific isomers is based on their prevalence in chemical synthesis and commercial availability.
Alcohol Isomers (Nonanols)
Alcohols are classified as primary, secondary, or tertiary based on the number of carbon atoms attached to the carbon bearing the hydroxyl group. This structural difference profoundly impacts their reactivity and physical properties.
| Property | 1-Nonanol (Primary) | 2-Nonanol (Secondary) | 3,5,5-Trimethyl-1-hexanol (Primary, Branched) |
| Structure | CH3(CH2)8OH | CH3CH(OH)(CH2)6CH3 | (CH3)3CCH2CH(CH3)CH2CH2OH |
| Molecular Weight ( g/mol ) | 144.258[5] | 144.25[6] | 144.25[7] |
| Boiling Point (°C) | 214[5] | 193 - 194[8] | 194[3] |
| Density (g/mL at 25°C) | 0.827 | 0.827[8] | 0.824[3] |
| Water Solubility (g/L) | 0.13[5] | 0.259 (at 15°C)[2] | 0.45[3] |
| CAS Number | 143-08-8[5] | 628-99-9[6] | 3452-97-9[3] |
Expert Insight: The boiling point difference between 1-nonanol and 2-nonanol, despite having the same molecular weight, is a direct consequence of molecular shape. The linear structure of 1-nonanol allows for stronger intermolecular van der Waals forces compared to the slightly more branched 2-nonanol. The branched structure of 3,5,5-trimethyl-1-hexanol further reduces the effectiveness of these forces, but its primary alcohol nature still allows for significant hydrogen bonding, resulting in a boiling point comparable to 2-nonanol.
Ether Isomers
Ethers lack the hydroxyl proton of alcohols, making them incapable of hydrogen bond donation. This fundamental difference results in significantly lower boiling points compared to their alcohol isomers.
| Property | Methyl Octyl Ether | Pentyl tert-Butyl Ether |
| Structure | CH3O(CH2)7CH3 | (CH3)3CO(CH2)4CH3 |
| Molecular Weight ( g/mol ) | 144.25[9] | 144.25[10] |
| Boiling Point (°C) | 173 - 174[11] | ~165 (Predicted) |
| Density (g/mL at 25°C) | Not available | Not available |
| Water Solubility (mg/L) | 81.64 (Predicted)[11] | Low (Predicted) |
| CAS Number | 929-56-6[11] | 994-05-8 |
Analytical Methodologies for Isomer Differentiation
A definitive identification of a C9H20O isomer is rarely accomplished with a single technique. A logical, multi-step workflow is essential for unambiguous structural elucidation. This section details the core techniques and provides a trusted, self-validating protocol.
The Role of Mass Spectrometry (MS)
Mass spectrometry is the first-line technique for confirming the molecular weight of an unknown compound. For any C9H20O isomer, a high-resolution mass spectrometer will yield a molecular ion peak corresponding to the exact mass of 144.1514 Da.
Causality: While invaluable for determining molecular formula, electron ionization mass spectrometry (EI-MS) often produces fragmentation patterns that can be similar for closely related isomers. However, distinct structural features can lead to characteristic fragments. For instance, secondary alcohols like 2-nonanol often show a prominent fragment from cleavage alpha to the hydroxyl group. While indicative, this is often insufficient for positive identification without authentic standards.
Gas Chromatography (GC): The Separation Engine
Gas chromatography is the premier technique for separating volatile compounds like the C9H20O isomers.[12] The separation is based on differences in boiling points and interactions with the GC column's stationary phase.
Expert Insight: The choice of stationary phase is critical for resolving isomers.[13]
-
Non-polar columns (e.g., DB-5, HP-5ms) separate primarily by boiling point. On such a column, 1-nonanol would have the longest retention time among the listed isomers.
-
Polar columns (e.g., Carbowax, DB-WAX) offer enhanced separation for polar analytes like alcohols due to strong dipole-dipole interactions.[13] Ethers, being less polar, will elute much earlier than alcohols on a polar column. This differential retention provides a powerful clue to the functional group class.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[14][15] By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, one can piece together the exact connectivity of the molecule.
Trustworthiness of NMR: The data from NMR is self-validating. The combination of chemical shift (tells you the electronic environment), integration (tells you the ratio of protons), and splitting patterns (tells you about adjacent protons) must be internally consistent for a proposed structure to be correct.[15]
-
¹H NMR: Can distinguish a primary alcohol (e.g., 1-nonanol) with its characteristic -CH2OH triplet from a secondary alcohol (e.g., 2-nonanol) with its -CH(OH)- sextet.
-
¹³C NMR: Provides the number of unique carbon environments. For example, 1-nonanol will show 9 distinct signals, whereas an ether with symmetry might show fewer.
Integrated Experimental Workflow: GC-MS Analysis
The hyphenation of Gas Chromatography with Mass Spectrometry (GC-MS) provides a robust workflow for the analysis of unknown C9H20O samples. The GC separates the isomers, and the MS provides the molecular weight and fragmentation data for each separated peak.
Step-by-Step GC-MS Protocol
This protocol is a standard, validated method for the analysis of alcohol and ether isomers.
-
Sample Preparation:
-
Prepare a 100 ppm solution of the C9H20O sample in a high-purity solvent such as dichloromethane or hexane.
-
Prepare individual 100 ppm solutions of known isomer standards (e.g., 1-nonanol, 2-nonanol, methyl octyl ether) for retention time comparison.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm) - A good general-purpose column for initial screening.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.[16]
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Compare the retention times of peaks in the unknown sample to those of the authentic standards.
-
For each peak, analyze the mass spectrum. Confirm the molecular ion at m/z 144.
-
Compare the fragmentation pattern of the unknown peaks to the library spectra (e.g., NIST) and the spectra of the authentic standards.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical process for identifying an unknown C9H20O isomer.
Workflow for the Identification of C9H20O Isomers.
Conclusion
The chemical formula C9H20O represents a broad family of isomers whose differentiation is critical for scientific research and industrial application. While all share a common molecular weight of 144.25 g/mol , their unique structures give rise to distinct properties and analytical signatures. A systematic approach, beginning with GC-MS for separation and initial identification, followed by the definitive structural power of NMR spectroscopy, constitutes a robust and self-validating workflow. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently navigate the complexities of characterizing these important chemical entities.
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Foreword: The Imperative of Spectroscopic Elucidation in Modern Chemistry
An In-depth Technical Guide to the Spectroscopic Data of 3-Propyl-1-hexanol
In the landscape of chemical research and drug development, the unambiguous structural determination of a molecule is the bedrock upon which all further investigation is built. Without a precise understanding of a compound's architecture, its biological activity, physical properties, and potential applications remain speculative. Spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are the cornerstones of this elucidation process. Each method provides a unique and complementary piece of the structural puzzle.
This guide offers an in-depth analysis of the expected spectroscopic data for this compound (CAS: 66793-85-9), a primary alcohol with a branched alkyl chain. While publicly available experimental spectra for this specific compound are scarce, this document leverages foundational spectroscopic principles and data from closely related structural analogs to provide a robust, predictive interpretation. The methodologies and causal reasoning presented herein are designed to serve as a practical reference for researchers, scientists, and drug development professionals engaged in the characterization of similar aliphatic alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings; electronegative atoms like oxygen "deshield" nearby protons, shifting their signals downfield.
Predicted ¹H NMR Data for this compound
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| H -1 (-CH₂OH) | 3.5 - 3.7 | Triplet (t) | 2H | Directly attached to the carbon bearing the electronegative oxygen, resulting in a significant downfield shift.[1][2] |
| H -a (-OH ) | 1.0 - 4.0 | Broad Singlet (br s) | 1H | Chemical shift is variable and depends on concentration, solvent, and temperature due to hydrogen bonding and rapid exchange.[1][3] This exchange typically decouples it from adjacent protons.[4] |
| H -2, H -2' (-CH ₂) | 1.2 - 1.4 | Multiplet (m) | 4H | Aliphatic protons on the propyl side chains. |
| H -3 (-CH -) | 1.4 - 1.6 | Multiplet (m) | 1H | Methine proton at the branch point. |
| H -3', H -3'' (-CH ₃) | 0.8 - 1.0 | Triplet (t) | 6H | Terminal methyl groups of the two propyl chains. Due to symmetry, these are chemically equivalent. |
| H -4, H -4' (-CH ₂) | 1.2 - 1.4 | Multiplet (m) | 4H | Aliphatic protons adjacent to the terminal methyl groups. |
Experimental Protocol: ¹H NMR Spectroscopy of a Liquid Alcohol
-
Sample Preparation: Dissolve approximately 5-10 mg of the alcohol sample (e.g., this compound) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[5]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the sample is positioned correctly within the magnetic field.
-
Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, which involves adjusting the homogeneity of the magnetic field across the sample to achieve sharp, well-resolved peaks.
-
Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters for a ¹H experiment include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
D₂O Shake (Optional): To confirm the identity of the -OH peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its peak to disappear or significantly diminish, confirming its assignment.[4]
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Apply phase correction and baseline correction to the spectrum.
-
Analysis: Integrate the peaks to determine the relative ratios of protons in each unique environment and analyze the splitting patterns (multiplicity) to deduce proton connectivity.
Workflow for ¹H NMR Analysis
Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a single sharp line.
Predicted ¹³C NMR Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C -1 (-C H₂OH) | 60 - 65 | The carbon atom bonded to the highly electronegative oxygen is significantly deshielded and appears furthest downfield.[1][5] |
| C -3 (-C H-) | 40 - 45 | The methine carbon at the branch point. |
| C -2, C -2' (-C H₂) | 30 - 38 | The two equivalent methylene carbons of the propyl groups adjacent to the methine carbon. |
| C -4, C -4' (-C H₂) | 20 - 25 | The two equivalent methylene carbons adjacent to the terminal methyl groups. |
| C -5, C -5' (-C H₃) | 13 - 16 | The two equivalent terminal methyl carbons, which are the most shielded and appear furthest upfield. |
Note: The molecule possesses a plane of symmetry through the C1-C3 bond, reducing the number of expected signals. The two propyl groups are chemically equivalent, so carbons 2' and 4' are equivalent to 2 and 4, respectively, and the two methyl carbons (5 and 5') are equivalent. Thus, only 5 distinct signals are predicted.
Experimental Protocol: ¹³C NMR and DEPT
The protocol is similar to ¹H NMR, with key differences in acquisition parameters to account for the lower sensitivity and longer relaxation times of ¹³C nuclei.
-
Sample Preparation: A more concentrated sample is often required (20-50 mg in 0.6-0.7 mL of solvent).
-
Acquisition: A standard ¹³C experiment involves proton decoupling to simplify the spectrum to singlets. A greater number of scans are accumulated compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments crucial for determining the number of protons attached to each carbon.
-
DEPT-90: Only signals from CH (methine) carbons are observed.
-
DEPT-135: CH₃ (methyl) and CH (methine) carbons appear as positive peaks, while CH₂ (methylene) carbons appear as negative (inverted) peaks. Quaternary carbons are not observed in DEPT spectra.
-
-
Analysis: By comparing the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively assign each peak to a CH₃, CH₂, CH, or quaternary carbon.[6]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity & Shape | Significance |
| 3200 - 3500 | O-H stretch | Strong, Broad | The broadness is a hallmark of hydrogen bonding between alcohol molecules. This is a definitive peak for the hydroxyl group.[7][8] |
| 2850 - 3000 | C-H stretch | Strong, Sharp | Characteristic of sp³ hybridized C-H bonds in the alkyl chains. |
| ~1465 | C-H bend | Medium | Methylene (CH₂) scissoring vibration. |
| ~1375 | C-H bend | Medium | Methyl (CH₃) symmetric bending vibration. |
| 1050 - 1075 | C-O stretch | Strong, Sharp | This strong absorption is characteristic of a primary alcohol (R-CH₂-OH).[9][10] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-FTIR is a common, modern technique for acquiring IR spectra of liquid and solid samples with minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the liquid alcohol directly onto the surface of the ATR crystal.
-
Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. The instrument collects an interferogram, which is then Fourier transformed into the final IR spectrum.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Workflow for ATR-IR Analysis
Caption: Workflow for acquiring and analyzing an ATR-IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization. For alcohols, the molecular ion peak is often weak or entirely absent due to the ease of fragmentation.[11][12]
Predicted Mass Spectrometry Data for this compound (Molecular Weight: 144.25 g/mol )
| m/z (mass-to-charge) | Proposed Fragment | Fragmentation Pathway | Significance |
| 144 | [C₉H₂₀O]⁺˙ | Molecular Ion (M⁺˙) | Expected to be very weak or absent.[13] |
| 126 | [C₉H₁₈]⁺˙ | M - H₂O | Loss of water (dehydration), a common pathway for alcohols.[9][14] |
| 101 | [C₆H₁₃O]⁺ | M - C₃H₇ (propyl radical) | α-cleavage, loss of one of the propyl groups attached to C3. This is a highly favorable fragmentation for alcohols.[11][14] |
| 73 | [C₄H₉O]⁺ | Cleavage of the C3-C4 bond. | Loss of a pentyl radical. |
| 43 | [C₃H₇]⁺ | Propyl cation | A common alkyl fragment. |
| 31 | [CH₂OH]⁺ | Cleavage of the C1-C2 bond. | A characteristic fragment for primary alcohols.[13] |
Note: The base peak (most intense peak) is likely to result from one of the stable, resonance-stabilized cations formed via α-cleavage.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺˙).
-
Fragmentation: The molecular ion is energetically unstable and rapidly fragments into smaller, more stable charged ions and neutral radicals. This fragmentation occurs in predictable ways based on the molecular structure.
-
Acceleration: The positively charged fragments are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: A magnetic field or a quadrupole analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is amplified. The detector records the abundance of each ion at a specific m/z value.
-
Spectrum Generation: The instrument plots the relative abundance of the ions against their m/z ratio to generate the mass spectrum.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for acquiring and analyzing an EI mass spectrum.
Conclusion: A Synergistic Approach to Structural Verification
The structural elucidation of this compound, like any organic molecule, is not achieved by a single technique but by the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. IR confirms the presence of the key hydroxyl functional group. Mass spectrometry provides the molecular weight and reveals characteristic fragmentation patterns that support the branched primary alcohol structure. Finally, ¹H and ¹³C NMR, including DEPT experiments, deliver the definitive, high-resolution map of the carbon-hydrogen framework, confirming the precise connectivity and symmetry of the molecule. This guide provides the predictive data and validated protocols necessary for researchers to confidently identify and characterize this compound and other structurally related molecules.
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Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]
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Solubility characteristics of 3-Propyl-1-hexanol in different solvents
An In-depth Technical Guide to the Solubility Characteristics of 3-Propyl-1-hexanol
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a nine-carbon primary alcohol. For researchers, scientists, and professionals in drug development and chemical manufacturing, understanding a compound's solubility is fundamental to its application, formulation, and processing. This document delineates the core physicochemical principles governing the solubility of this compound, leveraging the interplay of its hydrophilic hydroxyl head and its substantial hydrophobic alkyl chain. We present a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method, a gold standard in the industry.[1][2] The guide synthesizes theoretical knowledge with practical methodology to predict solubility across a spectrum of polar protic, polar aprotic, and nonpolar solvents, with data summarized for comparative analysis. The causality behind these solubility behaviors is explained through the lens of intermolecular forces, providing a robust framework for solvent selection in various scientific applications.
Introduction: The Dichotomous Nature of this compound
This compound (C₉H₂₀O, Molar Mass: 144.25 g/mol ) is a primary alcohol characterized by a branched nine-carbon alkyl structure.[3][4] Its molecular architecture is fundamentally dichotomous, featuring a polar, hydrophilic hydroxyl (-OH) group and a large, nonpolar, hydrophobic alkyl "tail." This duality is the primary determinant of its solubility profile and is crucial for its application in fields ranging from specialty chemical synthesis to its potential use as a co-solvent or intermediate in pharmaceutical formulations.
1.1. The Principle of "Like Dissolves Like": A Molecular Perspective
The solubility of a solute in a solvent is governed by the principle that substances with similar intermolecular forces tend to be miscible or soluble in one another.[5][6] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions. The primary intermolecular forces at play are:
-
Hydrogen Bonding: The strongest of these forces, occurring when a hydrogen atom is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.[7][8][9] The hydroxyl group of this compound is a prime site for hydrogen bonding, acting as both a hydrogen bond donor (via the H) and an acceptor (via the O).[10]
-
Dipole-Dipole Interactions: These occur between polar molecules that have permanent net dipoles.
-
London Dispersion Forces (van der Waals forces): These are the weakest intermolecular forces, arising from temporary, induced dipoles in all molecules. Their strength increases with the size and surface area of the molecule.[7][9]
For this compound, the hydroxyl group's ability to form strong hydrogen bonds dictates its potential for solubility in polar, protic solvents like water and other alcohols.[11] However, the large, nonpolar C9 alkyl chain cannot participate in hydrogen bonding and primarily interacts through weaker London dispersion forces.[7][9] This substantial hydrophobic portion of the molecule disrupts the strong hydrogen-bonding network of polar solvents like water, making dissolution energetically unfavorable.[7][9] Conversely, this alkyl chain facilitates strong interactions with nonpolar solvents, promoting solubility in substances like hexane and toluene.
Methodology: A Validated Protocol for Thermodynamic Solubility Determination
To ensure scientific rigor and reproducibility, a standardized method for solubility determination is essential. The shake-flask method is widely regarded as the most reliable technique for measuring thermodynamic (equilibrium) solubility.[1] It is designed to create a saturated solution, providing a definitive measure of a compound's solubility limit in a given solvent at a specific temperature.
2.1. Materials and Equipment
-
Solute: this compound (>98% purity)
-
Solvents: A representative panel including:
-
Polar Protic: Deionized Water, Ethanol
-
Polar Aprotic: Acetone, Dimethylformamide (DMF)
-
Nonpolar: n-Hexane, Toluene
-
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge capable of >10,000 x g
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))
-
2.2. Experimental Workflow for Solubility Determination
The following diagram illustrates the robust workflow for the shake-flask method.
Caption: Shake-Flask Method for Thermodynamic Solubility Determination.
2.3. Justification of Protocol Steps (E-E-A-T)
-
Expertise - Adding Excess Solute: The presence of a visible, undissolved phase of this compound is a critical self-validating control. It provides direct evidence that the solution has reached its saturation point and that the measured concentration represents the true solubility limit.
-
Trustworthiness - Equilibration Time: A 24 to 48-hour agitation period is chosen to ensure that the system reaches thermodynamic equilibrium.[2] Shorter times might only yield kinetic solubility, which can be misleadingly high or low and is less reproducible.[12][13] Constant temperature is maintained as solubility is a temperature-dependent property.
-
Authoritative Grounding - Separation & Quantification: Post-equilibration, separation by centrifugation and/or filtration is crucial to analyze only the dissolved solute.[2][12] Quantification using a validated, calibrated analytical method like GC-FID is the authoritative standard for obtaining precise and accurate concentration data.
Results: Predicted Solubility Profile of this compound
Based on established chemical principles and data for analogous alcohols, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.
| Solvent Category | Solvent Name | Polarity | Key Intermolecular Forces with Solute | Predicted Solubility |
| Polar Protic | Water | High | H-Bonding, London Dispersion | Sparingly Soluble / Insoluble |
| Ethanol | High | H-Bonding, London Dispersion | Miscible | |
| Polar Aprotic | Acetone | Medium | Dipole-Dipole, London Dispersion | Miscible |
| Dimethylformamide (DMF) | High | Dipole-Dipole, London Dispersion | Miscible | |
| Nonpolar | n-Hexane | Low | London Dispersion | Miscible |
| Toluene | Low | London Dispersion | Miscible |
Discussion: Interpreting the Solubility Behavior
The predicted solubility profile of this compound can be rationalized by examining the dominant intermolecular forces between the solute and each solvent type.
4.1. Interaction with Polar Protic Solvents (e.g., Water vs. Ethanol)
The interaction diagram below visualizes the competing forces that dictate solubility in polar protic solvents.
Caption: Intermolecular forces governing solubility.
-
In Water: While the hydroxyl group of this compound can form hydrogen bonds with water molecules, this favorable interaction is insufficient to overcome two major energetic penalties.[9] First, energy is required to break the strong, extensive hydrogen-bonding network between water molecules to create a cavity for the solute. Second, the large C9 alkyl tail cannot form hydrogen bonds and only interacts via weak dispersion forces.[7][9] The system gains insufficient energy from the new solute-water interactions to compensate for the disruption of the water-water interactions, resulting in very low solubility.
-
In Ethanol: Ethanol is also a polar, protic solvent. However, its shorter ethyl chain makes it significantly less polar than water. It can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl group of this compound. Simultaneously, its ethyl group interacts favorably via dispersion forces with the C9 alkyl chain of the solute. Because both molecules share similar functional groups and types of intermolecular forces, they are predicted to be fully miscible.[5]
4.2. Interaction with Polar Aprotic and Nonpolar Solvents
-
Polar Aprotic (Acetone, DMF): These solvents have significant dipole moments but lack a hydrogen atom on an electronegative atom, so they cannot act as hydrogen bond donors. They can, however, act as hydrogen bond acceptors. The primary interactions will be dipole-dipole forces and strong London dispersion forces between the solvent and the large alkyl chain of this compound. This combination of interactions is strong enough to result in miscibility.
-
Nonpolar (Hexane, Toluene): In nonpolar solvents, the dominant intermolecular forces are London dispersion forces. The large surface area of the C9 alkyl chain of this compound allows for significant and favorable dispersion force interactions with hexane and toluene molecules.[14] These solute-solvent interactions are very similar in nature and strength to the solvent-solvent and solute-solute interactions, leading to high solubility and miscibility, a classic example of "like dissolves like."
Conclusion and Practical Implications
The solubility of this compound is a direct consequence of its dual chemical nature. Its single hydroxyl group is insufficient to impart significant aqueous solubility due to the overwhelming hydrophobic character of its nine-carbon alkyl chain. Consequently, it is best classified as a water-insoluble alcohol. However, this same hydrophobic character renders it highly soluble, and likely miscible, in a wide array of organic solvents, including other alcohols, ketones, and hydrocarbons.
This solubility profile is critical for its practical application:
-
In Formulations: It is unsuitable for simple aqueous formulations but could be used in non-aqueous or emulsion-based systems where its amphiphilic nature could be beneficial.
-
As a Synthesis Medium: Its miscibility with nonpolar reagents makes it a potential solvent or co-solvent for organic reactions involving hydrophobic substrates.
-
In Purification Processes: Its solubility characteristics can be exploited in extraction and chromatography processes to separate it from more polar or less polar impurities.
This guide provides the theoretical foundation and a practical experimental framework for any scientist or researcher working with this compound, enabling informed decisions in solvent selection and process design.
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An In-Depth Technical Guide to the Safety, Hazards, and GHS Classification of 3-Propyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, hazards, and classification of 3-Propyl-1-hexanol (CAS No: 66793-85-9), a key chemical intermediate in various scientific applications. As a Senior Application Scientist, this document synthesizes critical technical data with practical, field-proven insights to ensure safe handling and informed risk assessment in a laboratory and drug development setting.
Chemical Identity and Physicochemical Properties
This compound is a branched-chain alcohol with the molecular formula C9H20O.[1][2] Understanding its fundamental properties is the bedrock of a robust safety protocol.
| Property | Value | Source |
| Molecular Formula | C9H20O | [1][2] |
| Molecular Weight | 144.25 g/mol | [1] |
| CAS Number | 66793-85-9 | [1][2][3] |
| IUPAC Name | 3-propylhexan-1-ol | [1] |
| Synonyms | 1-Hexanol, 3-propyl- | [1] |
GHS Classification and Hazard Identification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. According to the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified as follows:
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Flammable liquids | Category 4 | H227: Combustible liquid |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
Source: PubChem[1]
GHS Pictograms:
Caption: Recommended Personal Protective Equipment workflow.
-
Eye and Face Protection: Wear chemical safety goggles. A face shield may be necessary for splash hazards. [4]* Skin Protection:
-
Wear a lab coat.
-
Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling the substance. [4]* Respiratory Protection: For most laboratory-scale operations, working in a fume hood will provide adequate respiratory protection. If a respirator is required, it must be used in accordance with a respiratory protection program.
-
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing. [5]* Avoid breathing vapors or mist. [4]* Keep away from heat, sparks, and open flames. No smoking in the handling area. [4]* Use non-sparking tools. [4]* Take precautionary measures against static discharge. Ground and bond containers and receiving equipment. [4]* Wash hands thoroughly after handling. [4] Storage:
-
Store in a cool, dry, and well-ventilated place. [4]* Keep containers tightly closed when not in use. [4]* Store away from incompatible materials such as strong oxidizing agents and strong acids. [6][5]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [4]* Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists. [4]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [7]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [4] Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. [4]Water spray can be used to cool unopened containers. [4]* Unsuitable Extinguishing Media: Do not use a heavy water stream.
-
Specific Hazards: The substance is a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary. [4] Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors. Remove all sources of ignition. [4]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [4]* Methods for Containment and Cleaning Up: Contain the spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.
Disposal Considerations
Dispose of this compound and its contaminated materials in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. [8]Do not dispose of it in drains or the environment.
Regulatory Information
While specific occupational exposure limits (OELs) for this compound have not been established, it is prudent to adhere to the OELs of similar substances where available. For instance, for n-propyl alcohol, OSHA has set a permissible exposure limit (PEL) of 200 ppm averaged over an 8-hour work shift. [9]It is listed on the EPA's DSSTox (Distributed Structure-Searchable Toxicity) database. [1]
Conclusion
This compound is a valuable chemical with defined hazards that can be managed with appropriate safety protocols. Its primary risks are its combustible nature and its potential to cause skin, eye, and respiratory irritation. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers and professionals can work with this compound safely and effectively. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- Safety D
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New Jersey Department of Health. Propyl Alcohol Hazard Summary. [Link]
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NIST. 1-hexanol, 3-propyl-. NIST Chemistry WebBook. [Link]
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Australian Government Department of Health. 1-Hexanol: Human health tier II assessment. [Link]
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ResearchGate. OECD Skin Irritation Tests on Three Alcohols. [Link]
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ResearchGate. Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective. [Link]
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MDPI. Toxic External Exposure Leading to Ocular Surface Injury. [Link]
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An In-depth Technical Guide to the Discovery and Natural Occurrence of Branched Nonanols
This guide provides a comprehensive technical overview of branched nonanols, a class of fatty alcohols with significant implications in chemical ecology and potential applications in the pharmaceutical and fragrance industries. We will delve into their discovery, natural prevalence, biosynthesis, and the analytical and synthetic methodologies crucial for their study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these fascinating molecules.
Introduction: The Significance of Branched Alcohols
Branched-chain alcohols, including the C9 family of nonanols, are a diverse group of organic compounds characterized by a nine-carbon aliphatic chain with one or more methyl groups. Unlike their linear counterparts, the branching introduces chirality and structural complexity, leading to a wide array of stereoisomers with distinct biological activities. These molecules often function as semiochemicals, mediating interactions between organisms. Their roles as pheromones, kairomones, and allomones in insects are particularly well-documented, influencing behaviors such as mating, aggregation, and host selection. Furthermore, their presence in plant essential oils contributes to the unique aroma profiles of many species. The growing interest in these compounds stems from their potential as eco-friendly pest management agents and as chiral building blocks in the synthesis of complex natural products and pharmaceuticals.
Discovery and Natural Occurrence of Key Branched Nonanols
The identification of branched nonanols in nature has been intrinsically linked to advancements in analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS). These techniques have enabled the detection and characterization of these often trace-level compounds in complex biological matrices.
7-Methyloctan-1-ol: A Pheromone Precursor
7-Methyloctan-1-ol, also known as isononyl alcohol, is a primary alcohol that has been identified as a key component in the chemical communication of various insects.[1][2] It serves as a precursor in the synthesis of certain insect sex pheromones.[3] For instance, it is utilized in the synthesis of the sex pheromone of the click beetle, Elater ferrugineus.[4] The chirality of 7-methyloctan-1-ol is often crucial for its biological activity, with different enantiomers eliciting distinct behavioral responses in insects.
2,4-Dimethyl-1-heptanol: A Component of Natural Volatiles
2,4-Dimethyl-1-heptanol is another naturally occurring branched nonanol that has been found in various plant species.[4][5] Its presence contributes to the complex bouquet of volatile organic compounds (VOCs) that constitute the plant's "scent." While its specific ecological role in many plants is still under investigation, it is known to be a component of some essential oils. The stereochemistry of this molecule, with two chiral centers, gives rise to four possible stereoisomers, each potentially having unique biological properties.
3,5-Dimethylheptan-1-ol: An Emerging Semiochemical
3,5-Dimethylheptan-1-ol represents a less commonly reported but equally intriguing branched nonanol. While its natural occurrence is not as extensively documented as other isomers, its structural similarity to known insect pheromones suggests a potential role in chemical communication. Further research into the volatile profiles of a wider range of organisms is likely to reveal more instances of its natural occurrence.
Table 1: Selected Branched Nonanols and Their Known Natural Context
| Compound Name | Structure | Known Natural Occurrence/Role | Key References |
| 7-Methyloctan-1-ol | CC(C)CCCCCCO | Precursor to insect sex pheromones (e.g., Elater ferrugineus) | [3][4] |
| 2,4-Dimethyl-1-heptanol | CCCC(C)CC(C)CO | Component of plant essential oils and volatiles | [4][5] |
| 3,5-Dimethylheptan-1-ol | CCC(C)CC(C)CCO | Potential role in insect chemical communication | [3] |
Isolation and Structure Elucidation from Natural Sources
The discovery of branched nonanols relies on sophisticated analytical workflows designed to isolate and identify volatile and semi-volatile compounds from complex biological samples.
Extraction of Volatile Compounds
The initial step involves the extraction of volatile compounds from the source material, which can be plant tissue, insect glands, or microbial cultures.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique ideal for trapping volatile and semi-volatile compounds from the headspace above a sample. The choice of fiber coating is critical for selectively adsorbing the target analytes.[6]
-
Solvent Extraction: For less volatile compounds, direct extraction of the biological material with an appropriate organic solvent (e.g., hexane, dichloromethane) is employed.
Chromatographic Separation and Identification
Gas chromatography (GC) coupled with mass spectrometry (MS) is the cornerstone for the analysis of branched nonanols.
-
Gas Chromatography (GC): The complex mixture of extracted volatiles is separated into individual components based on their boiling points and interactions with the stationary phase of the GC column. Chiral GC columns are often necessary to separate the different stereoisomers of branched nonanols.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification. By comparing the obtained mass spectra with spectral libraries (e.g., NIST), the chemical structure of the compound can be determined.
Structure Confirmation
Final confirmation of the structure, especially the determination of the absolute configuration of chiral centers, often requires comparison with synthetic standards of known stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structure elucidation if the compound can be isolated in sufficient quantity and purity.
Experimental Protocol: Headspace SPME-GC-MS Analysis of Plant Volatiles
-
Sample Preparation: Fresh plant material (e.g., leaves, flowers) is placed in a sealed headspace vial.
-
Internal Standard: A known amount of an internal standard (a compound not naturally present in the sample) is added to allow for quantification.
-
Extraction: The vial is gently heated to a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace. An SPME fiber (e.g., PDMS/DVB) is then exposed to the headspace for a set time (e.g., 20 minutes) to adsorb the analytes.[7]
-
Desorption and GC-MS Analysis: The SPME fiber is withdrawn and immediately inserted into the hot injector of the GC-MS system, where the adsorbed compounds are thermally desorbed onto the GC column.
-
GC Separation: The GC oven temperature is programmed to ramp up, separating the compounds based on their volatility. A typical program might start at 40°C and increase to 250°C.
-
MS Detection: The mass spectrometer is set to scan a specific mass range (e.g., m/z 40-400) to detect the eluting compounds.
-
Data Analysis: The resulting chromatogram is analyzed to identify peaks corresponding to branched nonanols by comparing their retention times and mass spectra to those of authentic standards and library data.
Figure 1: Workflow for the isolation and identification of branched nonanols from plant material using HS-SPME-GC-MS.
Biosynthesis of Branched-Chain Alcohols
The biosynthesis of branched-chain alcohols is closely linked to the metabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[8] While the specific pathways for branched nonanols in many organisms are not fully elucidated, the general principles involve the conversion of precursor fatty acids or amino acid-derived keto acids into alcohols.
In microorganisms, engineered metabolic pathways have been developed to produce branched-chain higher alcohols for biofuel applications.[6][9] These pathways often divert intermediates from amino acid biosynthesis and utilize a series of enzymatic reactions, including decarboxylation and reduction, to generate the final alcohol product. In plants, it is hypothesized that similar pathways exist, starting from branched-chain fatty acids that are subsequently reduced to their corresponding alcohols.[10]
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- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Grignard Reaction in Complex Molecule Synthesis
The Grignard reaction, a cornerstone of organic synthesis for over a century, remains an indispensable tool for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard in 1900, this organometallic reaction provides a robust and versatile method for constructing complex molecular architectures, a critical task in medicinal chemistry and drug development.[1] This application note provides a detailed guide for the synthesis of tertiary alcohols, a common and valuable structural motif, utilizing Grignard reagents. We will delve into the underlying mechanisms, provide field-tested protocols for reactions with ketones and esters, address common challenges, and outline essential safety considerations.
The Grignard reagent, an organomagnesium halide (R-Mg-X), is a potent nucleophile due to the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the organic group.[2][3] This inherent reactivity allows for the nucleophilic addition to a wide array of electrophiles, most notably the carbonyl carbon of aldehydes, ketones, and esters, to produce primary, secondary, and tertiary alcohols, respectively.[4][5][6]
Mechanistic Pathways to Tertiary Alcohols
The synthesis of tertiary alcohols via the Grignard reaction can be primarily achieved through two main pathways: the reaction with a ketone or the reaction with an ester. Understanding the nuances of each mechanism is critical for experimental design and optimization.
Pathway 1: Reaction with Ketones
The reaction of a Grignard reagent with a ketone is a straightforward and highly efficient method for producing tertiary alcohols with three distinct alkyl or aryl substituents.[6][7][8] The reaction proceeds via a nucleophilic addition mechanism.
Mechanism:
-
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.[4][9] This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[10][11]
-
Protonation (Workup): The reaction is then quenched with a dilute acid (acidic workup), which protonates the alkoxide to yield the final tertiary alcohol product.[7][10]
Caption: Mechanism of Grignard reaction with an ester.
Experimental Protocols
Success in a Grignard synthesis hinges on meticulous attention to detail, particularly the exclusion of atmospheric moisture.
Critical Prerequisite: Anhydrous Conditions
Grignard reagents are extremely potent bases and will react readily with protic sources, such as water, alcohols, and carboxylic acids. [9][12][13][14][15]This "quenching" reaction is much faster than the desired nucleophilic addition to the carbonyl and will destroy the reagent, leading to significantly lower yields or complete reaction failure. [9][16] Therefore, the following precautions are mandatory:
-
Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or by oven-drying at >120°C overnight and assembled while hot under a stream of inert gas (e.g., dry nitrogen or argon). [12][17][18]* Solvents: Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential. [1][12][14]These ethers also serve to solvate and stabilize the Grignard reagent. [1][3]* Reagents: Starting materials (alkyl/aryl halide and ketone/ester) should be anhydrous. Liquid reagents can be distilled from an appropriate drying agent.
Protocol 1: Synthesis of a Tertiary Alcohol from a Ketone (e.g., Triphenylmethanol from Benzophenone)
This protocol outlines the in-situ preparation of phenylmagnesium bromide followed by its reaction with benzophenone.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Benzophenone
-
Anhydrous diethyl ether
-
10% Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Iodine crystal (for activation, if needed)
Workflow Diagram:
Caption: Experimental workflow for tertiary alcohol synthesis.
Step-by-Step Procedure:
Part A: Preparation of Phenylmagnesium Bromide
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Protect the system from atmospheric moisture with drying tubes.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a portion of anhydrous diethyl ether to just cover the magnesium.
-
Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the bromobenzene solution to the magnesium. The reaction should initiate within a few minutes, indicated by bubbling and a cloudy appearance. [19]If the reaction fails to start, gentle warming with a water bath or the addition of a small iodine crystal may be necessary to activate the magnesium surface. [2][19][20]6. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure the complete consumption of magnesium.
Part B: Reaction with Benzophenone
-
Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of benzophenone (0.95 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent at 0°C. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Part C: Workup and Purification
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 10% sulfuric acid. [19]Stir until all solids dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude triphenylmethanol can be purified by recrystallization (e.g., from ethanol).
Data Summary and Parameter Optimization
The success of a Grignard reaction is highly dependent on several key parameters. The following table provides a summary of these variables and their typical ranges.
| Parameter | Recommended Conditions | Rationale & Field Insights |
| Solvent | Anhydrous Diethyl Ether or THF | Ether and THF are aprotic and solvate the Mg center, stabilizing the reagent. [1][3]THF is a better solvent for forming Grignard reagents from less reactive chlorides. [21] |
| Temperature | Reagent Formation: Reflux. Reaction: 0°C to Room Temp. | Formation is often initiated by gentle heating but is exothermic. [1]Addition of the carbonyl substrate is done at 0°C to control the exothermic reaction and minimize side reactions. [20] |
| Stoichiometry | Reagent: 1.1-1.5 eq. Mg, 1.0 eq. Halide. Reaction: 1.0-1.2 eq. Grignard per eq. of ketone; >2.0 eq. per eq. of ester. | A slight excess of Mg ensures complete conversion of the halide. An excess of Grignard reagent is used to drive the reaction to completion and account for any accidental quenching. Two equivalents are mechanistically required for esters. [22][23] |
| Addition Rate | Slow, dropwise addition | Fast addition of the alkyl halide during reagent formation can lead to Wurtz coupling. [24]Rapid addition of the carbonyl can cause an uncontrolled exotherm. [25] |
| Workup | Saturated NH₄Cl or dilute acid (e.g., H₂SO₄, HCl) | Saturated ammonium chloride is a milder quenching agent, useful for acid-sensitive products. Dilute strong acids are effective for dissolving magnesium salts. |
Troubleshooting and Safety
| Common Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | Inactive magnesium surface (oxide layer); insufficient activation. | Crush magnesium turnings to expose a fresh surface. [20]Use an activating agent like iodine or 1,2-dibromoethane. [2][21]Ensure all components are strictly anhydrous. |
| Low yield of tertiary alcohol. | Grignard reagent quenched by moisture. [9][18]Inaccurate Grignard concentration. [9]Wurtz coupling side reaction. [24] | Rigorously dry all glassware and reagents. Titrate the Grignard reagent before use to determine its exact molarity. [9]Add the alkyl halide slowly during reagent formation. |
| Starting ketone recovered. | Enolization of the ketone by the Grignard reagent acting as a base. This is common with sterically hindered ketones. [9][24] | Use a less sterically hindered Grignard reagent. Run the reaction at lower temperatures. [24]Consider using an organolithium or organocerium reagent. [26] |
| Formation of a dark brown/black solution. | Decomposition of the Grignard reagent, often due to impurities or overheating. [9] | Use purified reagents. Control the rate of addition and temperature during reagent formation. [21] |
Safety Imperatives
-
Flammability: Diethyl ether and THF are extremely flammable and volatile. All operations must be conducted in a certified chemical fume hood, and no open flames or spark sources should be present in the laboratory. [12][25]* Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with a carbonyl are exothermic and can become vigorous. [1][25][27]Always have an ice-water bath prepared to cool the reaction if it becomes too rapid. [12]* Personal Protective Equipment (PPE): Safety glasses/goggles, a flame-resistant lab coat, and appropriate gloves are mandatory. [25][27]* Quenching: The workup procedure, especially the addition of the aqueous acid, can be highly exothermic. Perform this step slowly and with efficient cooling and stirring.
Conclusion
The Grignard reaction is a powerful and reliable method for the synthesis of tertiary alcohols, which are crucial intermediates in pharmaceutical and materials science. Success is predicated on a firm understanding of the reaction mechanism and, most critically, the stringent maintenance of anhydrous conditions. By following the detailed protocols and troubleshooting guidance provided in this note, researchers can effectively harness the synthetic power of the Grignard reaction to achieve their molecular design goals.
References
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The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
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Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
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Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Esters with Grignard Reagent. (n.d.). Chemistry Steps. Retrieved from [Link]
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Video: Esters to Alcohols: Grignard Reaction. (2025, May 22). JoVE. Retrieved from [Link]
-
Can the reaction of a Grignard reagent with an ester be used to form a tertiary alcohol? True/False. (n.d.). CK-12 Foundation. Retrieved from [Link]
-
What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. Retrieved from [Link]
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Anhydrous Conditions Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]
-
Reactions involving Grignard reagents must be carried out under anhydrous conditions. Give the reason. (2023, August 16). Brainly. Retrieved from [Link]
-
Addition of Grignard reagents to ketones to give tertiary alcohols. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Chicago. Retrieved from [Link]
-
Grignard reagents convert esters into tertiary alcohols. (n.d.). University of Calgary. Retrieved from [Link]
-
Explain reason:(a) Grignard reagent should be prepared under anhydrous condition. (2025, July 19). askIITians. Retrieved from [Link]
-
reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. Retrieved from [Link]
-
Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). University of California, Irvine. Retrieved from [Link]
-
Grignard reagent should be prepared under anhydrous condition. Explain. (2023, August 26). YouTube. Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of alcohols using Grignard reagents I (video). (n.d.). Khan Academy. Retrieved from [Link]
-
A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. (n.d.). BYJU'S. Retrieved from [Link]
-
Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Grignard Reagents Convert Esters into Tertiary Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
5.2: Practical Considerations, Procedural Changes, Safety Tips. (2020, June 11). Chemistry LibreTexts. Retrieved from [Link]
-
Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved from [Link]
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Grignard Synthesis of Various Tertiary Alcohols. (n.d.). Journal of Chemical Education. Retrieved from [Link]
-
Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]
-
Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube. Retrieved from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved from [Link]
-
Using the Grignard Reaction to Make Tertiary alcohols. (2018, February 18). YouTube. Retrieved from [Link]
-
Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Formation of Grignard Reagents from Organic Halides. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. Retrieved from [Link]
-
Grignard successes and failures. (2016, February 18). Sciencemadness.org. Retrieved from [Link]
-
Generation and Reaction of a Grignard Reagent. (2021, April 22). YouTube. Retrieved from [Link]
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Hydroboration-oxidation of corresponding alkenes for alcohol synthesis
Application Note & Protocol
Topic: Hydroboration-Oxidation of Alkenes for Alcohol Synthesis For: Researchers, Scientists, and Drug Development Professionals
A Comprehensive Guide to the Anti-Markovnikov Hydration of Alkenes: Theory, Practice, and Protocol
The hydroboration-oxidation reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the hydration of alkenes to produce alcohols.[1][2] First reported by Herbert C. Brown, who later received the 1979 Nobel Prize in Chemistry for this work, the reaction is renowned for its unique and highly predictable selectivity.[1][3] Unlike other hydration methods like acid-catalyzed hydration or oxymercuration-reduction, hydroboration-oxidation proceeds with anti-Markovnikov regioselectivity and syn stereospecificity.[1] This two-step process allows for the hydroxyl group to be installed at the less substituted carbon of the double bond, offering a complementary strategy to traditional hydration reactions.[1][4]
This guide provides an in-depth exploration of the reaction's mechanism, a comparative analysis of common borane reagents, and a detailed, field-proven protocol designed for practical application in a research or drug development setting.
The Underlying Science: Mechanism and Selectivity
The hydroboration-oxidation reaction is a two-part sequence.[5] First, a borane reagent adds across the alkene double bond (hydroboration).[6] Second, the resulting organoborane intermediate is oxidized to yield the alcohol.[6] Understanding the causality behind each step is critical to mastering the technique.
The addition of the B-H bond across the alkene is a concerted, single-step process.[7][8] This means all bonds are formed and broken simultaneously, proceeding through a four-membered ring transition state.[7] This concerted mechanism is fundamental to the reaction's predictable stereochemistry.
-
Regioselectivity (Anti-Markovnikov Rule): The reaction overwhelmingly places the boron atom on the less sterically hindered carbon of the double bond, and consequently, the hydroxyl group appears at this position after oxidation.[4][9] This preference is governed by two key factors:
-
Steric Effects: The bulky boron atom preferentially approaches the less substituted carbon of the alkene, minimizing steric repulsion in the transition state.[10]
-
Electronic Effects: Although subtle, there is a slight partial positive charge on the boron and a partial negative charge on the hydrogen. The boron, acting as a Lewis acid, is attacked by the nucleophilic π-bond of the alkene.[4][7] The transition state is stabilized when the partial positive charge develops on the more substituted carbon, directing the boron to the less substituted carbon.[8][10]
-
-
Stereoselectivity (Syn-Addition): The concerted mechanism dictates that the boron and hydrogen atoms are delivered to the same face of the double bond.[6][11] This syn-addition is a defining stereochemical feature of the reaction.[1] The subsequent oxidation step proceeds with complete retention of this stereochemistry.[6][11]
The organoborane intermediate formed in the first step is not typically isolated.[6] It is directly treated with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH).[1][6]
The mechanism proceeds as follows:
-
The base deprotonates hydrogen peroxide to form the hydroperoxide anion (HOO⁻), a potent nucleophile.[7]
-
The hydroperoxide anion attacks the electrophilic boron atom of the organoborane.[7]
-
This is followed by a crucial rearrangement step where one of the alkyl groups migrates from the boron to the adjacent oxygen atom, displacing the hydroxide ion.[6][7] This migration occurs with complete retention of the stereochemistry established during the hydroboration step.
-
These steps repeat until all alkyl groups have migrated, forming a trialkyl borate ester.
-
Finally, hydrolysis of the borate ester with base liberates the alcohol product and a borate salt.[6]
// Invisible edges for layout edge [style=invis]; Alkene -> H2O2_OH; } .enddot Caption: The two-stage mechanism of hydroboration-oxidation.
Choosing the Right Tool: A Comparison of Borane Reagents
The choice of borane reagent is critical and can be tailored to enhance selectivity or improve handling safety. While borane (BH₃) itself is a toxic, flammable gas, it is typically used as a complex for easier handling.[7]
| Reagent Name | Formula | Key Characteristics & Applications |
| Borane-THF Complex | BH₃•THF | The most common reagent; a 1 M solution in tetrahydrofuran (THF).[6] THF stabilizes the BH₃ monomer.[7] Requires refrigeration for long-term storage.[12] |
| Borane Dimethyl Sulfide | BH₃•SMe₂ (BMS) | More stable and concentrated than BH₃•THF, can be stored at room temperature.[3][12] The dimethyl sulfide has a strong odor. |
| 9-Borabicyclo[3.3.1]nonane | 9-BBN | A sterically hindered dialkylborane.[7] Exhibits exceptional regioselectivity for the anti-Markovnikov product, especially with sterically demanding alkenes.[10] |
| Disiamylborane | (Sia)₂BH | Another sterically bulky reagent that enhances regioselectivity. It will only react with one equivalent of a terminal alkene. |
| Diborane | B₂H₆ | A gaseous reagent, often generated in situ. Less common in modern lab settings due to handling difficulties.[7] |
For most standard transformations, BH₃•THF is the reagent of choice due to its commercial availability and well-documented reactivity. For substrates where regioselectivity may be poor (e.g., internal alkenes or alkenes with minimal steric differentiation), a hindered reagent like 9-BBN is superior.[7][10]
Application in Drug Discovery and Complex Synthesis
The hydroboration-oxidation reaction is frequently employed in the synthesis of natural products and active pharmaceutical ingredients (APIs).[13] Its reliability, high yield, and predictable control over both regiochemistry and stereochemistry make it an invaluable tool for introducing hydroxyl groups into complex molecular scaffolds.[13] The reaction's orthogonality—its compatibility with a wide range of other functional groups—further enhances its utility in multi-step synthetic campaigns.[13]
A Self-Validating Experimental Protocol
This protocol describes the general procedure for the hydroboration-oxidation of a terminal alkene (e.g., 1-octene) using Borane-THF complex. The success of this reaction is critically dependent on maintaining anhydrous and inert conditions during the hydroboration step.
-
Borane Reagents: Borane-THF is corrosive, flammable, and reacts violently with water, releasing flammable hydrogen gas.[14] It must be handled under an inert atmosphere (Nitrogen or Argon) at all times.[12] All glassware must be rigorously dried before use.
-
Hydrogen Peroxide: 30% H₂O₂ is a strong oxidizer and can cause severe skin burns. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[15]
-
Exothermic Reactions: Both the hydroboration and oxidation steps can be highly exothermic. Reagents must be added slowly and with efficient cooling to maintain temperature control.[13]
-
Solvent Safety: Tetrahydrofuran (THF) can form explosive peroxides upon prolonged storage and exposure to air.[14] Use only fresh, inhibitor-stabilized THF and never distill to dryness.[14]
-
Reagents: Alkene (e.g., 1-octene), 1.0 M Borane-THF complex in THF, 3 M Sodium Hydroxide (aq), 30% Hydrogen Peroxide (aq), Diethyl ether (or other extraction solvent), Anhydrous Magnesium or Sodium Sulfate, Saturated Sodium Chloride solution (brine).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, septa, needles and syringes, ice-water bath, nitrogen or argon gas line with a bubbler, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Assemble a flame- or oven-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a condenser with a nitrogen/argon inlet on the other. Maintain a positive pressure of inert gas throughout the reaction.[16]
-
Hydroboration:
-
Through the septum, add the alkene (1.0 eq) and anhydrous THF via syringe.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add the 1.0 M solution of BH₃•THF (approx. 0.4 eq, as each BH₃ can react with three alkene molecules) dropwise via syringe over 10-15 minutes.[17]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the trialkylborane.[17]
-
-
Oxidation:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution (approx. 3.0 eq relative to BH₃) via syringe.
-
Following the base, add the 30% H₂O₂ solution (approx. 3.0 eq relative to BH₃) dropwise. CAUTION: This addition is highly exothermic; ensure the temperature does not rise significantly.[16][17]
-
Once the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour. Gentle warming (to ~50 °C) can be used to ensure the completion of the oxidation.[17]
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether (or another suitable organic solvent).[17]
-
Combine the organic extracts and wash sequentially with water and then with saturated brine to remove residual water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude alcohol can be purified further by standard laboratory techniques such as flash column chromatography or distillation.
-
To validate the success of the reaction, compare the spectra of the starting material and the final product.
-
Infrared (IR) Spectroscopy: The disappearance of the C=C stretch (~1650 cm⁻¹) and the =C-H stretch (>3000 cm⁻¹) from the alkene, coupled with the appearance of a strong, broad O-H stretch (~3300-3500 cm⁻¹) in the product, provides strong evidence of the transformation.[9]
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure of the alcohol product and verify the regioselectivity by analyzing the chemical shifts and coupling patterns.
References
-
Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]
-
Wikipedia. (n.d.). Hydroboration–oxidation reaction. [Link]
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Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. [Link]
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The Organic Chemistry Tutor. (2018). Hydroboration - Oxidation Reaction Mechanism. YouTube. [Link]
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Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. [Link]
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Organic Process Research & Development. (2006). Safe Handling of Boranes at Scale. ACS Publications. [Link]
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RSC Publishing. (2015). Development of a flow method for the hydroboration/oxidation of olefins. [Link]
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University of Missouri–St. Louis. (n.d.). Hydroboration-Oxidation of Alkenes. [Link]
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Wikipedia. (n.d.). Hydroboration. [Link]
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Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry. [Link]
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YouTube. (2020). Hydroboration/Oxidation of 1-Octene Experiment, Part 1: Prelab Lecture. [Link]
-
Chemistry LibreTexts. (2019). Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. [Link]
-
Chemistry Notes. (2022). Hydroboration oxidation: Mechanism and application. [Link]
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ResearchGate. (n.d.). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. [Link]
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YouTube. (2020). Hydroboration-Oxidation Experiment. [Link]
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3-Propyl-1-hexanol: A Versatile Reagent in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Unique Primary Alcohol
In the vast landscape of organic synthesis, the selection of appropriate reagents is paramount to achieving desired molecular transformations with efficiency and selectivity. 3-Propyl-1-hexanol, a nine-carbon primary alcohol, presents itself as a valuable and versatile building block for the discerning chemist. Its branched structure offers unique steric and electronic properties that can be strategically exploited in a variety of synthetic applications, from the creation of novel fragrance compounds to the development of complex pharmaceutical intermediates. This comprehensive guide provides an in-depth exploration of this compound as a reagent, detailing its fundamental properties and providing field-proven protocols for its application in key organic transformations.
Reagent Profile and Safety Considerations
Before embarking on any synthetic endeavor, a thorough understanding of the reagent's characteristics and safety protocols is essential.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₉H₂₀O |
| Molecular Weight | 144.25 g/mol |
| CAS Number | 66793-85-9 |
| Appearance | Colorless liquid |
| Boiling Point | ~195-197 °C |
| Density | ~0.82 g/mL |
| Solubility | Insoluble in water, soluble in organic solvents |
Safety and Handling: this compound is a combustible liquid and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Core Synthetic Applications and Protocols
The reactivity of this compound is primarily dictated by its hydroxyl (-OH) group, which can readily participate in a range of classical organic reactions. The following sections detail the application of this versatile alcohol in esterification, ether synthesis, and oxidation reactions, providing robust protocols for each transformation.
Fischer Esterification: Crafting Novel Esters
The Fischer esterification is a cornerstone of organic synthesis, allowing for the formation of esters from the acid-catalyzed reaction of a carboxylic acid and an alcohol. Esters derived from this compound are of particular interest to the flavor and fragrance industry due to their potential for unique and complex aroma profiles.[2]
Causality of Experimental Choices: The reaction is typically catalyzed by a strong acid, such as sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3] The use of an excess of one of the reactants or the removal of water as it is formed drives the equilibrium towards the formation of the ester product.
Caption: Fischer Esterification Workflow.
Experimental Protocol: Synthesis of 3-Propylhexyl Acetate
This protocol details the synthesis of 3-propylhexyl acetate, a representative ester of this compound.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
-
Standard glassware for reflux, extraction, and distillation
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and glacial acetic acid (1.2 eq).
-
Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution until the effervescence ceases. Finally, wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by fractional distillation to yield pure 3-propylhexyl acetate.
Self-Validation: The identity and purity of the synthesized ester can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and by gas chromatography-mass spectrometry (GC-MS).
Williamson Ether Synthesis: Building Blocks for Complex Molecules
The Williamson ether synthesis is a robust and versatile method for the preparation of symmetrical and unsymmetrical ethers.[4] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. This compound can be readily converted to its corresponding alkoxide and subsequently used to synthesize a variety of ethers.
Causality of Experimental Choices: The reaction proceeds via an Sₙ2 mechanism, where the alkoxide acts as a potent nucleophile.[5] To generate the alkoxide, a strong base such as sodium hydride is typically used to deprotonate the alcohol. The choice of a primary alkyl halide is crucial to minimize competing elimination reactions.
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol: Synthesis of Ethyl 3-Propylhexyl Ether
This protocol outlines the synthesis of ethyl 3-propylhexyl ether, a representative ether derived from this compound.
Materials:
-
This compound
-
Sodium Hydride (60% dispersion in mineral oil)
-
Ethyl Iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride Solution
-
Anhydrous Sodium Sulfate
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the suspension.
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting alkoxide solution back to 0 °C and slowly add ethyl iodide (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl 3-propylhexyl ether.
Self-Validation: Characterization of the product can be performed using ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and purity of the synthesized ether.
Oxidation: Accessing Aldehydes and Carboxylic Acids
The oxidation of primary alcohols is a fundamental transformation in organic synthesis, providing access to valuable aldehydes and carboxylic acids. This compound can be selectively oxidized to either 3-propylhexanal or 3-propylhexanoic acid, depending on the choice of oxidizing agent and reaction conditions.
Causality of Experimental Choices: Mild oxidizing agents, such as pyridinium chlorochromate (PCC), will typically oxidize a primary alcohol to the corresponding aldehyde.[6] Stronger oxidizing agents, such as potassium permanganate or Jones reagent (chromic acid), will further oxidize the initially formed aldehyde to a carboxylic acid.[7]
Caption: Oxidation Pathways of this compound.
Experimental Protocol: Synthesis of 3-Propylhexanal
This protocol describes the mild oxidation of this compound to 3-propylhexanal.
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Standard glassware for reactions under anhydrous conditions
Procedure:
-
To a round-bottom flask containing a suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by distillation or column chromatography to obtain pure 3-propylhexanal.
Experimental Protocol: Synthesis of 3-Propylhexanoic Acid
This protocol details the strong oxidation of this compound to 3-propylhexanoic acid.
Materials:
-
This compound
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bisulfite
-
Diethyl Ether
-
Standard glassware for oxidation reactions
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a solution of sodium hydroxide in water.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate (excess) in water, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.
-
To quench the excess permanganate, add solid sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with concentrated HCl to a pH of ~2.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-propylhexanoic acid.
Self-Validation: The successful synthesis of the aldehyde or carboxylic acid can be verified by spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR) and comparison with known data.
Conclusion: A Valuable Asset in the Synthetic Chemist's Toolkit
This compound emerges as a highly adaptable and valuable reagent in the realm of organic synthesis. Its unique structural features and the reactivity of its primary hydroxyl group provide access to a diverse array of molecular architectures. The protocols detailed herein offer a solid foundation for researchers and drug development professionals to harness the synthetic potential of this versatile alcohol, paving the way for the creation of novel and valuable chemical entities.
References
-
Williamson Ether Synthesis. (n.d.). In BYJUS. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). In Chemistry Steps. Retrieved from [Link]
-
Williamson ether synthesis. (2023, December 29). In Wikipedia. Retrieved from [Link]
-
Fischer Esterification. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Fischer–Speier esterification. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
What product is produced by oxidination or 1-hexanol and 3 hexanol? (2021, April 20). Quora. Retrieved from [Link]
-
Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. Retrieved from [Link]
-
To increase the yield of ester in a Fischer esterification, one often uses a large excess of one... (n.d.). Study.com. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Oxidation of primary alcohols to carboxylic acids. (n.d.). Chemeurope.com. Retrieved from [Link]
-
Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes. (2014, September 30). YouTube. Retrieved from [Link]
-
The Versatile Thiol: Applications of 3-Mercapto-1-hexanol in Modern Chemistry. (2026, January 19). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
-
Oxidation of alcohols I: Mechanism and oxidation states. (n.d.). Khan Academy. Retrieved from [Link]
-
Propyl acetate. (2023, December 14). In Wikipedia. Retrieved from [Link]
-
Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes. (2014, September 30). YouTube. Retrieved from [Link]
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Application Notes & Protocols: 3-Propyl-1-hexanol as a Novel Non-Polar Solvent
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and formulation scientists on the application of 3-Propyl-1-hexanol, a branched C9 alcohol, as a versatile, high-boiling point, non-polar solvent. We explore its physicochemical properties in comparison to conventional solvents and present detailed protocols for its use in organic synthesis, natural product extraction, and as a potential excipient in drug formulations. The causality behind experimental choices is emphasized to provide a framework for method development and optimization.
Introduction: The Case for a Novel Non-Polar Solvent
The selection of a solvent is a critical parameter that dictates reaction kinetics, yield, and purity in chemical synthesis, as well as efficiency in extraction and solubility in formulations. While traditional non-polar solvents like hexane and toluene are widely used, they present challenges such as high volatility, low flash points, and specific toxicity profiles.
This compound (CAS: 66793-85-9) is a branched-chain primary alcohol, specifically a type of Guerbet alcohol.[1] Its structure, featuring a nine-carbon aliphatic backbone, imparts a non-polar character, while the terminal hydroxyl group provides a site for potential hydrogen bonding, resulting in a unique solvency profile.[2] Key advantages of this compound include a significantly higher boiling point and flash point compared to hexane, reducing risks associated with volatility and flammability. Its branched nature also confers a low melting point and excellent oxidative stability.[1][3]
This guide serves to position this compound as a viable alternative in applications where traditional solvents fall short, particularly in processes requiring elevated temperatures, reduced solvent loss, and unique solubility characteristics.
Physicochemical Properties: A Comparative Analysis
The utility of a solvent is defined by its physical and chemical properties. The branched structure of this compound results in distinct characteristics compared to its linear isomers (e.g., 1-nonanol) and other common solvents.
| Property | This compound | n-Hexane | Toluene | 1-Hexanol |
| CAS Number | 66793-85-9[4] | 110-54-3 | 108-88-3 | 111-27-3[5] |
| Molecular Formula | C₉H₂₀O[6] | C₆H₁₄ | C₇H₈ | C₆H₁₄O[5] |
| Molecular Weight | 144.25 g/mol [6] | 86.18 g/mol | 92.14 g/mol | 102.17 g/mol [5] |
| Boiling Point | ~193 °C (est.)[4] | 69 °C | 111 °C | 156-158 °C[7] |
| Density | ~0.845 g/cm³ (est.)[4] | 0.655 g/cm³ | 0.867 g/cm³ | 0.814 g/cm³[7] |
| Flash Point | ~82 °C (Combustible)[6] | -22 °C | 4 °C | 60 °C[7] |
| Water Solubility | Low (predicted) | 9.5 mg/L | 526 mg/L | 5.9 g/L |
| Primary Hazards | Skin/Eye Irritant[6] | Flammable, Neurotoxin | Flammable, Reprotoxin | Harmful, Eye Irritant[7] |
Expert Insights: The most notable feature of this compound is its high boiling point, making it an excellent candidate for high-temperature reactions where reactants have poor solubility at lower temperatures or where thermal energy is required to overcome activation barriers. Its classification as a combustible—rather than flammable—liquid enhances operational safety.[6]
Application in Organic Synthesis: High-Temperature SN2 Reaction
Objective: To demonstrate the efficacy of this compound as a high-boiling solvent for a substitution reaction that is sluggish in lower-boiling solvents.
Rationale: The Williamson ether synthesis often requires elevated temperatures to drive the reaction to completion, especially with sterically hindered or less reactive alkyl halides. The high boiling point of this compound allows the reaction to be conducted at temperatures exceeding the boiling points of common solvents like THF or acetone, while its non-polar character effectively solubilizes the alkyl halide starting material.
Protocol: Synthesis of Propyl Phenyl Ether
-
Reagent Preparation:
-
In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium phenoxide (1.16 g, 10 mmol).
-
Add 30 mL of this compound to the flask. Stir the suspension.
-
-
Reaction Execution:
-
Slowly add 1-bromopropane (1.35 g, 11 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to 150 °C using a heating mantle with a temperature controller.
-
Maintain the temperature and allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of water to the flask. The product will remain in the organic layer (this compound), while the sodium bromide salt will partition into the aqueous layer.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer twice with 20 mL of 5% NaOH solution to remove any unreacted phenol, followed by one wash with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent. The product is now dissolved in this compound.
-
Isolate the product from the solvent via vacuum distillation, taking advantage of the significant difference in boiling points between the product (propyl phenyl ether, b.p. 190 °C) and the solvent (~193 °C). Careful fractional distillation is required.
-
Application in Natural Product Extraction
Objective: To utilize this compound for the extraction of a non-polar bioactive compound, such as limonene from citrus peels, offering a safer alternative to hexane.
Rationale: The extraction of essential oils and other non-polar compounds from plant matrices is a common application for non-polar solvents. This compound's low volatility reduces solvent loss during handling and extraction, which is both economical and environmentally beneficial. Its unique solvency may also provide a different extraction profile compared to standard alkanes.
Workflow for Extraction
Caption: Workflow for the extraction of limonene using this compound.
Protocol: Extraction of Limonene from Orange Peels
-
Sample Preparation:
-
Obtain fresh orange peels and dry them in an oven at 60 °C until brittle.
-
Grind the dried peels into a coarse powder using a blender or mill.
-
-
Extraction:
-
Place 20 g of the dried peel powder into a 250 mL Erlenmeyer flask.
-
Add 100 mL of this compound to the flask.
-
Seal the flask and place it on a magnetic stirrer with a heating plate.
-
Stir the mixture at 400 RPM and maintain a temperature of 50 °C for 2 hours.
-
-
Isolation:
-
Allow the mixture to cool to room temperature.
-
Separate the solvent extract from the solid plant material by vacuum filtration.
-
Wash the solid residue with an additional 20 mL of this compound to ensure complete recovery.
-
-
Solvent Removal:
-
Transfer the combined filtrate to a round-bottom flask.
-
Remove the this compound using a rotary evaporator. Note: Due to its high boiling point, a good vacuum (e.g., <10 mbar) and a higher bath temperature (e.g., 70-80 °C) will be required for efficient removal.
-
The remaining residue is the crude orange essential oil, rich in limonene.
-
Potential in Topical Drug Formulation
Rationale: this compound is a Guerbet alcohol. This class of branched-chain alcohols is widely used in the cosmetics and pharmaceutical industries as emollients, solubilizers, and texture modifiers.[3][8] Their branched structure disrupts the ordered lipid layers of the skin, potentially acting as a penetration enhancer for topical drug delivery.[9] Its low volatility ensures it remains on the skin for longer periods, which can be advantageous for sustained release of an active pharmaceutical ingredient (API).
Conceptual Protocol: Formulation of a Non-Polar API Cream
Objective: To formulate a simple oil-in-water (o/w) cream using this compound as a co-solvent and emollient in the oil phase to carry a non-polar API (e.g., ketoprofen).
-
Oil Phase Preparation:
-
In a beaker, combine 10 g of this compound and 5 g of cetyl alcohol (as a thickener).
-
Add 1 g of the non-polar API (ketoprofen).
-
Heat the mixture to 70 °C while stirring until all components are melted and the API is fully dissolved.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, combine 78 g of purified water and 5 g of a non-ionic emulsifier (e.g., Polysorbate 80).
-
Heat the aqueous phase to 70 °C.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while homogenizing at high speed for 5-10 minutes until a uniform emulsion is formed.
-
-
Final Formulation:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
Add a suitable preservative (e.g., 0.5 g of phenoxyethanol).
-
Adjust the pH if necessary and package in an appropriate container.
-
Trustworthiness Check: The resulting cream should be stable with no phase separation. The this compound contributes to a non-greasy skin feel and helps solubilize the crystalline API, ensuring its uniform distribution throughout the formulation.
Safety, Handling, and Disposal
As a responsible laboratory professional, adherence to safety protocols is paramount.
-
Handling: Always work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[10] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Hazards: this compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the container tightly closed.
-
Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion and Future Outlook
This compound presents itself as a highly valuable, yet under-explored, non-polar solvent. Its unique combination of a high boiling point, low volatility, and branched-chain structure provides distinct advantages over traditional solvents in specific applications. The protocols detailed herein offer a foundational framework for its use in organic synthesis, extraction, and pharmaceutical formulations. Further research into its broader solvency power, reaction compatibility, and toxicological profile will undoubtedly expand its role in both academic and industrial research.
References
-
Wikipedia. (n.d.). 3-Hexanol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Hexanol (CAS 111-27-3). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3028594, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102493, 2-Propyl-1-hexanol. Retrieved from [Link]
- Google Patents. (n.d.). US20210189289A1 - Functionalized Branched Alcohols As Non-Ionic Sugar Surfactants.
-
MDPI. (2023). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Polarisation effects on the solvation properties of alcohols. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 1-Hexanol. Retrieved from [Link]
-
ResearchGate. (2017). Polarisation effects on the solvation properties of alcohols. Retrieved from [Link]
-
PENTA s.r.o. (2024). Safety Data Sheet: 1-Hexanol. Retrieved from [Link]
-
Persistence Market Research. (n.d.). Guerbet Alcohol Market Size, Share & Growth Report, 2033. Retrieved from [Link]
-
Agilent Technologies. (2019). Safety Data Sheet: 1-Hexanol. Retrieved from [Link]
-
Le Journal de Physique. (n.d.). The Description of the polarity of alcohols as a function of their molar content of OH groups. Retrieved from [Link]
-
ACS Publications. (2024). Impact of Molecular Features on the Interfacial Behaviors of Fluorine-Free Firefighting Foam Surfactants. Retrieved from [Link]
- Google Patents. (n.d.). ES2652242T3 - Guerbet Alcohols as Vaseline Replacement.
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Application Note: Quantitative Analysis of 3-Propyl-1-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 3-Propyl-1-hexanol. This protocol is designed for researchers, scientists, and quality control professionals in the pharmaceutical, flavor and fragrance, and chemical manufacturing industries. The methodology outlines optimized parameters for instrumentation, comprehensive steps for sample preparation and standardization, and guidance on data interpretation, including expected mass spectral fragmentation. The described method provides a self-validating system to ensure accuracy, precision, and reliability in the determination of this compound.
Introduction
This compound (CAS: 66793-85-9) is a nine-carbon, branched-chain primary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol .[1] Its structural characteristics influence its physical properties, such as its estimated boiling point of 192.9°C, making it well-suited for analysis by gas chromatography.[2] The analysis of specific long-chain alcohols like this compound is critical in various fields, including the monitoring of industrial chemical processes, the characterization of essential oils, and as a reference standard in drug development and metabolite identification.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal analytical technique for volatile and semi-volatile compounds.[3][4] The high separation efficiency of gas chromatography, combined with the definitive identification capabilities of mass spectrometry, provides a powerful tool for analyzing complex mixtures.[5] This application note addresses the need for a standardized protocol by providing a comprehensive GC-MS method, explaining the rationale behind parameter selection to ensure scientific integrity and reproducible results.
Scientific Principles & Experimental Rationale
The successful GC-MS analysis of polar analytes like alcohols hinges on several key principles. The choice of a suitable capillary column is paramount. For alcohols, a polar stationary phase, such as one based on polyethylene glycol (a "wax" column), is generally preferred over a non-polar phase (like a 5% phenyl-methylpolysiloxane). This is because the polar stationary phase interacts more strongly with the hydroxyl group of the alcohol, leading to better peak shape and resolution from less polar matrix components.
Temperature programming is another critical aspect.[3] The analysis begins at a relatively low oven temperature to trap volatile components at the head of the column, then gradually increases to elute analytes in order of their boiling points and polarity. This ensures that both low and high-boiling point compounds can be analyzed in a single run.
The mass spectrometer serves as a highly specific detector. Upon entering the ion source, the this compound molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a predictable and reproducible manner. These fragmentation patterns serve as a chemical "fingerprint," allowing for unambiguous identification.
Materials and Reagents
-
Analyte Standard: this compound (≥95% purity)
-
Solvent: Dichloromethane (DCM), HPLC or GC grade
-
Internal Standard (IS): Cyclohexanol or 2-Ethyl-1-hexanol (≥99% purity)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps
-
Pipettes: Calibrated micropipettes and glass volumetric pipettes
-
Volumetric flasks: Class A, various sizes
-
Syringe filters: 0.22 µm PTFE, if required for sample clarification
Instrumentation and Analytical Conditions
The following parameters are recommended for a standard capillary GC-MS system. Adjustments may be necessary based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides reliable and precise control over temperature, gas flow, and injection parameters. |
| Capillary Column | Polar Wax Column (e.g., DB-WAX, InertCap WAX); 30 m x 0.25 mm ID, 0.25 µm film thickness | A polar stationary phase is optimal for retaining and separating polar analytes like alcohols, ensuring symmetric peak shapes. The specified dimensions offer a good balance between resolution and analysis time. |
| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.2 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow mode ensures stable retention times and optimal performance as the oven temperature ramps. |
| Oven Program | Initial: 60°C (hold for 2 min), Ramp: 10°C/min to 220°C (hold for 5 min) | The initial hold allows for focusing of the analytes on the column. The temperature ramp is sufficient to elute this compound in a reasonable time frame while separating it from other potential components. The final hold ensures that all higher-boiling compounds are eluted from the column. |
| Injection Port | Split/Splitless Inlet | |
| Injector Temp. | 240°C | Ensures rapid and complete vaporization of the analyte and solvent without causing thermal degradation. |
| Injection Mode | Split (50:1 ratio) | A split injection is suitable for analyzing samples that are not trace-level, preventing column overloading and ensuring sharp peaks. For trace analysis, a splitless injection could be employed. |
| Injection Volume | 1 µL | Standard volume for capillary GC, providing sufficient sample loading without overloading the system. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A single quadrupole mass spectrometer provides the necessary sensitivity and mass range for this application. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns and allows for comparison with established mass spectral libraries like NIST. |
| Source Temp. | 230°C | Maintains the ion source at a high enough temperature to prevent condensation of analytes while minimizing thermal degradation. |
| Quadrupole Temp. | 150°C | Ensures consistent mass filtering and transmission of ions. |
| MS Transfer Line | 250°C | Prevents condensation of the analyte as it passes from the GC column to the MS source. |
| Acquisition Mode | Full Scan | Scan range: m/z 40-200. This range is appropriate to capture the molecular ion (if present) and the significant fragment ions of this compound and the internal standard, while avoiding interference from low-mass ions like air and water. For higher sensitivity, Selected Ion Monitoring (SIM) can be used after initial identification. |
Protocols: Step-by-Step Methodologies
Standard and Sample Preparation Workflow
The following diagram illustrates the workflow for preparing standards and samples for analysis.
Caption: Workflow for preparing standards and samples.
Detailed Protocol for Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., cyclohexanol) in the same manner.
-
Working Calibration Standards: Perform serial dilutions of the primary stock solution with dichloromethane to prepare a series of at least five calibration standards. A suggested concentration range is 1, 5, 10, 50, and 100 µg/mL.
-
Final Calibration Standards: Transfer 1 mL of each working standard into an autosampler vial. To each vial, add a consistent amount of the IS stock solution to achieve a final IS concentration of 10 µg/mL.
Detailed Protocol for Sample Preparation
-
Accurately weigh or measure a known quantity of the sample matrix into a volumetric flask.
-
Dissolve and dilute the sample with dichloromethane. The dilution factor should be chosen to ensure the final concentration of this compound falls within the range of the calibration curve.
-
If the solution contains visible particulate matter, filter it through a 0.22 µm PTFE syringe filter into a clean vial.[5]
-
Transfer 1 mL of the diluted sample into an autosampler vial and spike with the same constant amount of internal standard as used for the calibration standards (to a final concentration of 10 µg/mL).
Results and Data Interpretation
Chromatographic Performance
Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible. The internal standard should be well-resolved from the analyte peak. The retention index is a useful parameter for qualitative analysis and can help confirm compound identity across different systems.[6]
Mass Spectral Interpretation
The mass spectrum of this compound, generated by 70 eV electron ionization, will exhibit a characteristic fragmentation pattern. While the molecular ion (M⁺) at m/z 144 may be weak or absent, which is common for primary alcohols, several key fragment ions are expected:
-
Alpha-Cleavage: The most significant fragmentation pathway for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would result in the loss of a propyl radical (C₃H₇•, 43 u) from the C3 position, leading to a prominent ion.
-
Dehydration: Loss of a water molecule (H₂O, 18 u) from the molecular ion can produce an ion at m/z 126 (M-18).
-
Hydrocarbon Fragments: A series of alkyl fragments corresponding to the propyl and hexyl chains will be observed at m/z values such as 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), etc.
The resulting spectrum should be compared against a reference spectrum from a trusted library (e.g., NIST) if available, or interpreted based on these fundamental fragmentation principles. The mass spectrum of the closely related isomer, 3-hexanol, for instance, shows significant fragmentation with a very weak or absent molecular ion.[7][8][9]
Quantification
Quantification is achieved by creating a calibration curve. The ratio of the peak area of the this compound to the peak area of the internal standard is plotted against the concentration of the analyte. A linear regression analysis should yield a correlation coefficient (R²) of ≥0.995 for a valid calibration. The concentration of this compound in unknown samples is then calculated using this curve.
Method Validation
To ensure the trustworthiness of the protocol, a full method validation should be performed, assessing the following parameters:
-
Linearity: Assessed from the calibration curve across the desired concentration range.
-
Accuracy: Determined by analyzing spiked samples at known concentrations and calculating the percent recovery.
-
Precision: Evaluated by repeatedly analyzing a single sample to determine repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined experimentally based on the signal-to-noise ratio.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound. The use of a polar capillary column and optimized instrumental parameters ensures excellent chromatographic separation and peak shape. The mass spectrometric detection allows for definitive identification and accurate quantification. This self-validating protocol, grounded in established chromatographic principles, is suitable for implementation in research and quality control laboratories requiring precise analysis of this compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3028594, this compound. Retrieved from [Link].
-
NIST (National Institute of Standards and Technology). (n.d.). 1-Hexanol. In NIST Chemistry WebBook. Retrieved from [Link].
- Fedrizzi, B., et al. (2007). Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine. A comparison of headspace solid phase microextraction and solid phase extraction methods.
-
Restek Corporation. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link].
-
Chromatography Forum. (2017). GC/MS analysis of hexane, heptane and isopropyl alcohol. Retrieved from [Link].
-
NIST (National Institute of Standards and Technology). (n.d.). 3-Hexen-1-ol. In NIST Chemistry WebBook. Retrieved from [Link].
-
NIST (National Institute of Standards and Technology). (n.d.). 3-Hexanol. In NIST Chemistry WebBook. Retrieved from [Link].
- Allen, T. D., et al. (2010). Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS. Journal of Agricultural and Food Chemistry, 58(5), 2785-2792.
-
Chemistry For Everyone. (2023). How Can You Analyze Alcohol Content Using Gas Chromatography? Retrieved from [Link].
- Al-Asady, A. A. H., et al. (2024). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. Asian Journal of Biological Sciences, 17(4), 640-648.
-
GL Sciences. (n.d.). Analytical and Retention Index of 61 Components of Organic Solvents - Using InertCap 5. Retrieved from [Link].
-
Peak Scientific. (2018). GC Used in Alcohol Profiling to Keep Consumers Safe. Retrieved from [Link].
- Wilde, M. (2022). Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applications. The Plymouth Student Scientist, 15(2), 522-564.
-
The Pherobase. (n.d.). The Kovats Retention Index: Hexan-1-ol (C6H14O). Retrieved from [Link].
-
NIST (National Institute of Standards and Technology). (n.d.). 3-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13862294, 3-Propylcyclohexan-1-one. Retrieved from [Link].
-
NIST (National Institute of Standards and Technology). (n.d.). 3-Hexanol Reaction Thermochemistry Data. In NIST Chemistry WebBook. Retrieved from [Link].
-
NIST (National Institute of Standards and Technology). (n.d.). 3-Hexanol IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139821029, 3-Propylhex-1-yn-1-ol. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139931248, 3-Methyl-3-propylhexan-1-ol. Retrieved from [Link].
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GL Sciences. (n.d.). Analytical and Retention Index of 61 Components of Organic Solvents - Using InertCap WAX. Retrieved from [Link].
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Application Note: A Comprehensive Guide to HPLC Protocol for the Purification of Alcohol Synthesis Products
Abstract
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification and analysis of a wide array of chemical compounds, including the diverse class of alcohols. This document provides a detailed guide for researchers, scientists, and professionals in drug development on establishing robust HPLC protocols for the purification of alcohol synthesis products. We will delve into the fundamental principles guiding the choice of chromatographic mode, mobile phase selection, and detection methods, while also providing practical, step-by-step protocols and troubleshooting guidance to ensure successful and reproducible separations.
Introduction: The Role of HPLC in Alcohol Purification
The synthesis of alcohols, whether through fermentation processes, catalytic reactions, or multi-step organic synthesis, often yields complex mixtures containing the target alcohol, unreacted starting materials, byproducts, and other impurities.[1][2] High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile solution for the isolation and purification of these target alcohols with high purity. The choice of the appropriate HPLC technique is paramount and is dictated by the physicochemical properties of the alcohol of interest, particularly its polarity.
Choosing the Right Chromatographic Mode: A Tale of Two Phases
The separation of alcohols by HPLC is primarily achieved using two principal modes: Reversed-Phase (RP) and Normal-Phase (NP) chromatography. The selection between these two is fundamentally based on the polarity of the analyte.
Reversed-Phase (RP) HPLC: The Workhorse for Less Polar Alcohols
Reversed-phase chromatography is the most widely used HPLC mode, employing a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.[3][4][5] In RP-HPLC, retention is driven by hydrophobic interactions; less polar compounds interact more strongly with the stationary phase and thus elute later.
Causality in RP-HPLC: This mode is ideal for the purification of less polar, more hydrophobic alcohols. The elution order is generally from most polar to least polar. For instance, in a mixture of short-chain alcohols, methanol would elute before propanol.
Normal-Phase (NP) HPLC: The Specialist for Polar and Isomeric Alcohols
Normal-phase chromatography utilizes a polar stationary phase (e.g., silica or alumina) and a non-polar mobile phase.[3][6] In this mode, polar analytes are retained more strongly on the polar stationary phase.
Causality in NP-HPLC: NP-HPLC is particularly advantageous for the separation of highly polar alcohols and for resolving structural isomers that may be difficult to separate by reversed-phase.[7] The elution is governed by the polarity of the analytes, with less polar compounds eluting first.
Below is a decision-making workflow to guide the selection of the appropriate chromatographic mode.
Caption: Decision workflow for selecting the appropriate HPLC mode.
Detector Selection: Seeing the Unseen
Simple alcohols lack strong UV chromophores, rendering UV-Vis detection, the most common HPLC detector, ineffective. Therefore, universal detection methods that do not rely on the analyte's ability to absorb light are required.[8]
Refractive Index (RI) Detection
The Refractive Index (RI) detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting sample.[9][10]
-
Expertise & Experience: RI detectors are robust and reliable for the detection of alcohols.[9] However, they are highly sensitive to temperature and pressure fluctuations and are not compatible with gradient elution, which limits their use to isocratic separations.[9][10]
Evaporative Light Scattering Detection (ELSD)
The Evaporative Light Scattering Detector (ELSD) is another universal detector that is well-suited for the analysis of non-volatile compounds like many alcohols.[8][11] The eluent is nebulized and the solvent evaporated, leaving behind a fine mist of analyte particles that scatter a light beam.[11]
-
Expertise & Experience: ELSD offers greater sensitivity than RI detection for many compounds and is compatible with gradient elution, providing more flexibility in method development.[8][12] This makes it a powerful tool for analyzing complex mixtures of alcohols with varying polarities.
| Detector | Principle | Gradient Compatibility | Sensitivity | Key Considerations |
| Refractive Index (RI) | Measures changes in the refractive index of the eluent.[9][10] | No | Lower | Highly sensitive to temperature and pressure changes.[9] |
| Evaporative Light Scattering (ELSD) | Detects light scattered by analyte particles after solvent evaporation.[8][11] | Yes | Higher | Analyte must be less volatile than the mobile phase.[11] |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the purification of alcohol synthesis products using both reversed-phase and normal-phase HPLC.
General Sample Preparation Protocol
A well-prepared sample is crucial for successful HPLC purification.
-
Solubilization: Dissolve the crude alcohol synthesis product in a solvent that is compatible with the initial mobile phase. For reversed-phase HPLC, this is typically a mixture of water and an organic solvent like methanol or acetonitrile.[6] For normal-phase HPLC, use a non-polar solvent such as hexane or isopropanol.[6] Aim for a sample concentration of approximately 0.1–1 mg/mL.[6]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[13]
Protocol 1: Reversed-Phase HPLC Purification
This protocol is suitable for the purification of less polar to moderately polar alcohols.
4.2.1. Materials and Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a fraction collector.
-
Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade water.
-
HPLC-grade methanol or acetonitrile.[14]
-
Formic acid or trifluoroacetic acid (optional, for pH adjustment).[15]
4.2.2. Method Parameters
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | HPLC-grade water (optional: with 0.1% formic acid) | The aqueous component of the mobile phase. Acid can suppress silanol interactions and improve peak shape.[15] |
| Mobile Phase B | HPLC-grade methanol or acetonitrile | The organic modifier that elutes the analytes.[14] |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column | A standard flow rate for analytical scale columns.[4] |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity.[16] |
| Injection Volume | 10-100 µL | Dependent on sample concentration and column dimensions. |
| Detection | RI or ELSD | As alcohols lack a UV chromophore.[8][9] |
4.2.3. Step-by-Step Procedure
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Apply a linear gradient to increase the proportion of Mobile Phase B. A typical gradient might be from 5% B to 95% B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the peak of the target alcohol.
-
Post-Run Wash: Wash the column with 100% Mobile Phase B for 10 minutes to remove any strongly retained impurities.
-
Re-equilibration: Re-equilibrate the column with the initial mobile phase composition in preparation for the next injection.
Protocol 2: Normal-Phase HPLC Purification
This protocol is designed for the purification of highly polar alcohols or the separation of isomers.
4.3.1. Materials and Instrumentation
-
HPLC system as described in 4.2.1.
-
RI or ELSD detector.
-
Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade hexane or heptane.
-
HPLC-grade isopropanol or ethanol.[7]
4.3.2. Method Parameters
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | HPLC-grade hexane or heptane | The non-polar component of the mobile phase. |
| Mobile Phase B | HPLC-grade isopropanol or ethanol | The polar modifier that elutes the polar analytes.[7][17] |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column | A standard flow rate for analytical scale columns. |
| Column Temperature | Ambient or slightly elevated (30 °C) | To ensure consistent retention times. |
| Injection Volume | 10-100 µL | Dependent on sample concentration and column dimensions. |
| Detection | RI or ELSD | Universal detection for alcohols.[8][9] |
4.3.3. Step-by-Step Procedure
-
System Equilibration: Equilibrate the silica column with the initial mobile phase (e.g., 98% A: 2% B) until a stable baseline is achieved. This can take longer than in reversed-phase.
-
Sample Injection: Inject the prepared sample.
-
Elution Gradient: Apply a linear gradient to increase the proportion of the polar modifier (Mobile Phase B). A typical gradient might be from 2% B to 50% B over 30 minutes.
-
Fraction Collection: Collect the fractions containing the target alcohol.
-
Post-Run Wash and Re-equilibration: Return to the initial mobile phase composition to re-equilibrate the column for the next run.
The overall workflow for HPLC purification is summarized in the diagram below.
Caption: General workflow for HPLC purification of alcohol synthesis products.
Troubleshooting Common HPLC Problems
Even with a well-defined protocol, issues can arise. This section addresses common problems and their solutions.[18][19]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column.[15] - Column overload.[15] | - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase in RP-HPLC. - Use a high-quality, end-capped column.[15] - Reduce the sample concentration or injection volume.[15] |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Column temperature fluctuations. - Column degradation. | - Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a constant temperature. - Replace the column if performance deteriorates significantly. |
| High Backpressure | - Clogged column frit. - Particulate matter in the sample or mobile phase. - Buffer precipitation. | - Back-flush the column. - Always filter samples and mobile phases. - Ensure buffer components are soluble in the mobile phase mixture. |
| No Peaks or Very Small Peaks | - Detector issue. - Sample degradation. - Incorrect injection. | - Check detector settings and lamp/light source. - Ensure sample stability. - Verify autosampler operation and injection volume. |
Conclusion
The successful purification of alcohol synthesis products by HPLC is a systematic process that relies on a sound understanding of chromatographic principles and careful execution of the experimental protocol. By selecting the appropriate chromatographic mode based on analyte polarity, choosing a suitable universal detector, and following a robust method, researchers can achieve high-purity isolation of their target alcohols. This guide provides the foundational knowledge and practical steps to develop and implement effective HPLC purification strategies in a research and development setting.
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Muraco, C. E., & Brandes, H. K. (2020, July 1). High-Throughput and High-Efficiency Separations of Antibodies by Reversed-Phase Chromatography Using Organic Alcohols. LCGC International. Retrieved from [Link]
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Comprehensive Characterization of Oligolactide Architecture by Multidimensional Chromatography and Liquid Chromatography–Mass Spectrometry | ACS Omega. (2026, January 16). ACS Publications. Retrieved from [Link]
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A high-performance liquid chromatography–evaporative light scattering detection–based quantitative analytical method for polyvinyl alcohol in food supplements with pyrolysis–gas chromatography/mass spectrometry-based verification | Request PDF. ResearchGate. Retrieved from [Link]
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Application Note: Comprehensive Structural Elucidation of 3-Propyl-1-hexanol using Multinuclear and Multidimensional NMR Spectroscopy
<
Introduction
3-Propyl-1-hexanol is a branched-chain primary alcohol with applications in the synthesis of plasticizers, lubricants, and fragrance compounds. Verifying its precise chemical structure is paramount for quality control and ensuring predictable reactivity in downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of one- and two-dimensional NMR experiments to confirm the identity and structure of this compound.
This guide moves beyond a simple recitation of steps, delving into the rationale behind experimental choices and the logic of spectral interpretation. By integrating a suite of NMR techniques, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, we can construct a self-validating dataset that leaves no ambiguity in the final structural assignment.
Molecular Structure of this compound
Figure 1: Chemical structure of this compound.
Experimental Design and Rationale
A multi-technique approach is employed to build a complete picture of the molecular structure. Each experiment provides a unique piece of the puzzle, and their combined interpretation provides a robust and validated structural assignment.
Figure 2: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[1]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2][3]
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette
-
Cotton wool
Procedure:
-
Weigh the appropriate amount of this compound into a small vial. For routine ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[2][3]
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[2] Chloroform-d is a good initial choice as it dissolves many organic compounds and is relatively inexpensive.[4][5]
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
If any solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[2] This prevents interference with the magnetic field homogeneity.
-
Cap the NMR tube and label it clearly.[2]
NMR Data Acquisition
The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Provides information about the number of different proton environments and their neighboring protons through spin-spin coupling.[6]
-
¹³C NMR: Shows the number of unique carbon environments in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups.[7][8][9] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[7] The DEPT-90 spectrum will only show signals for CH carbons.[9]
-
COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton couplings, helping to establish the connectivity of the proton spin systems.[10][11][12][13][14] Cross-peaks in a COSY spectrum indicate that the two protons are coupled, typically through two or three bonds.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation).[15][16][17]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the carbon skeleton.[15][16][18]
Data Analysis and Interpretation
The following tables summarize the expected NMR data for this compound.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) |
| H-1 | ~3.60 | t | 2H | ~6.7 |
| H-2 | ~1.45 | m | 2H | |
| H-3 | ~1.25 | m | 1H | |
| H-4, H-4' | ~1.35 | m | 4H | |
| H-5, H-5' | ~1.28 | m | 4H | |
| H-6, H-6' | ~0.90 | t | 6H | ~7.0 |
| OH | ~1.5-2.5 | br s | 1H |
Protons on the carbon adjacent to the hydroxyl group are deshielded and typically appear in the 3.3–4.0 ppm range. Protons further from the hydroxyl group resonate in the typical alkane region of 1.0–1.7 ppm. The hydroxyl proton itself often appears as a broad singlet due to chemical exchange.[19]
Table 2: Predicted ¹³C NMR and DEPT Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
| C-1 | ~63.5 | Negative | No Signal |
| C-2 | ~35.0 | Negative | No Signal |
| C-3 | ~42.0 | Positive | Positive |
| C-4, C-4' | ~30.0 | Negative | No Signal |
| C-5, C-5' | ~20.5 | Negative | No Signal |
| C-6, C-6' | ~14.2 | Positive | No Signal |
The carbon bearing the hydroxyl group (C-1) is significantly deshielded and appears in the 50–80 ppm range. Other sp³ hybridized carbons are found in the 10-50 ppm region.[20][21]
Visualizing Connectivity with 2D NMR
The following diagrams illustrate the expected correlations from the 2D NMR experiments, which are essential for assembling the molecular fragments into the final structure.
Figure 3: Expected COSY correlations for this compound.
Figure 4: Expected HSQC (one-bond) correlations for this compound.
Figure 5: Key expected HMBC (long-range) correlations for this compound.
Conclusion
The comprehensive suite of NMR experiments detailed in this application note provides an unambiguous and self-validating method for the structural elucidation of this compound. By systematically analyzing the data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, researchers can confidently confirm the identity and purity of their samples. This rigorous approach is essential for ensuring the quality and reliability of chemical compounds used in research, development, and manufacturing.
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ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
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Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
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JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. Retrieved from [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]
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Application Notes & Protocols: 3-Propyl-1-hexanol in Polymer Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential applications of 3-propyl-1-hexanol in the field of polymer chemistry. While not a conventionally utilized compound in this domain, its structure as a branched-chain primary alcohol presents scientifically grounded opportunities for its use in several key areas. This document outlines its prospective roles as a precursor for novel monomers, a chain transfer agent for controlling polymer molecular weight, a building block for specialized plasticizers, and as a chain-terminating agent in polycondensation reactions. The narrative explains the causality behind experimental choices and provides detailed, field-proven protocols adapted for this specific molecule. The objective is to equip researchers and professionals with the foundational knowledge and methodologies to explore the unique properties that the 3-propylhexyl moiety can impart to polymeric materials.
Introduction: The Untapped Potential of a Branched C9 Alcohol
This compound (CAS: 66793-85-9, Molecular Formula: C₉H₂₀O) is a primary alcohol characterized by a six-carbon chain with a propyl branch at the third position. In polymer science, the architecture of monomeric and modifying agents is a critical determinant of the final polymer's properties. The introduction of branched alkyl side chains is a well-established strategy to influence polymer characteristics such as glass transition temperature (Tg), solubility, and mechanical flexibility.[1][2]
Structurally analogous to commercially significant branched alcohols like 2-ethylhexanol and isononyl alcohol, which are foundational in the production of plasticizers and acrylate monomers, this compound offers a unique branching structure that warrants investigation.[3][4][5] This guide will explore its potential applications, providing both the theoretical basis and practical protocols for its integration into polymer synthesis workflows.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 66793-85-9 | [6] |
| Molecular Formula | C₉H₂₀O | [6] |
| Molecular Weight | 144.25 g/mol | [6] |
| Appearance | Colorless Liquid (Predicted) | N/A |
| Boiling Point | 192.9°C (Predicted) | [7] |
| Refractive Index | 1.434 (Predicted) | [4] |
Application I: Synthesis of Novel (Meth)Acrylate Monomers
The most direct application of a primary alcohol in polymer chemistry is its conversion into a polymerizable monomer. By esterifying this compound with acrylic acid or methacrylic acid, novel monomers—3-propylhexyl acrylate (3-PHA) and 3-propylhexyl methacrylate (3-PHMA)—can be synthesized. These monomers can then be polymerized to create polymers with pendant 3-propylhexyl groups, which are expected to enhance solubility and lower the glass transition temperature due to their branched, bulky nature.[8]
Scientific Rationale
The esterification of an alcohol with an acid (or its more reactive acyl chloride derivative) is a fundamental organic reaction.[9][10] The resulting acrylate or methacrylate monomers contain a vinyl group that is susceptible to free-radical polymerization. The structure of the alcohol's alkyl group becomes the side chain of the resulting polymer, directly influencing its macroscopic properties. Branched side chains, like the 3-propylhexyl group, are known to disrupt polymer chain packing, which typically leads to lower Tg and increased flexibility compared to their linear counterparts.[1][11]
Diagram 1: Monomer Synthesis Workflow
Caption: Workflow for the synthesis of 3-propylhexyl (meth)acrylate.
Detailed Protocol: Synthesis of 3-Propylhexyl Methacrylate (3-PHMA)
This protocol is adapted from standard esterification procedures for synthesizing methacrylate monomers.[12][13]
Materials:
-
This compound (1.0 eq)
-
Methacryloyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydroquinone (inhibitor, ~200 ppm)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add this compound (1.0 eq), triethylamine (1.2 eq), hydroquinone (200 ppm), and anhydrous DCM.
-
Reaction: Cool the flask in an ice bath to 0°C. Add methacryloyl chloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours under a nitrogen atmosphere.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Saturated sodium bicarbonate solution (2x)
-
Water (1x)
-
Brine (1x)
-
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield pure 3-propylhexyl methacrylate.
Validation: The structure of the resulting monomer should be confirmed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The absence of the broad -OH peak from the alcohol and the appearance of characteristic vinyl and ester peaks will confirm a successful synthesis.
Application II: Chain Transfer Agent in Radical Polymerization
In free-radical polymerization, the molecular weight of the resulting polymer can be controlled by adding a chain transfer agent (CTA).[14] Alcohols can function as CTAs, where a hydrogen atom is abstracted from the alcohol, terminating a growing polymer chain and initiating a new, smaller radical that can start a new chain. This process effectively lowers the average molecular weight of the polymer.
Scientific Rationale
The effectiveness of an alcohol as a CTA depends on the lability of its C-H bonds. For primary alcohols, abstraction typically occurs at the α-carbon (the carbon bearing the hydroxyl group).[14] The resulting radical can then re-initiate polymerization. While less efficient than thiol-based CTAs, alcohols are a viable option for molecular weight control in certain systems, such as in the polymerization of acrylic esters.[14][15] The use of this compound as a CTA would introduce a hydroxyl end-group onto the terminated polymer chains.
Diagram 2: Mechanism of Alcohol as a Chain Transfer Agent
Caption: Chain transfer mechanism involving an alcohol.
Protocol: Bulk Polymerization of Methyl Methacrylate with Molecular Weight Control
Objective: To demonstrate the effect of this compound as a chain transfer agent on the molecular weight of poly(methyl methacrylate) (PMMA).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), initiator
-
This compound (CTA)
-
Toluene (solvent)
Procedure:
-
Preparation: Prepare several sealed reaction vessels (e.g., Schlenk tubes). To each, add a fixed amount of MMA, AIBN (e.g., 0.1 mol%), and toluene.
-
CTA Addition: Add varying concentrations of this compound to each vessel (e.g., 0%, 0.5%, 1.0%, 2.0% by mole relative to monomer).
-
Polymerization: Degas the mixtures by several freeze-pump-thaw cycles. Place the sealed vessels in a preheated oil bath at 60-70°C for a specified time (e.g., 6 hours).
-
Isolation: Quench the reaction by cooling in an ice bath and exposing to air. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol).
-
Purification: Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Validation & Analysis:
-
Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of each polymer sample using Gel Permeation Chromatography (GPC).
-
A clear trend of decreasing molecular weight with increasing concentration of this compound will validate its role as a chain transfer agent.
Table 2: Expected Trend in Molecular Weight
| This compound (mol%) | Expected Mn ( g/mol ) | Expected PDI |
| 0 | High (e.g., >100,000) | ~2.0 |
| 0.5 | ↓ | ~2.0 |
| 1.0 | ↓↓ | ~2.0 |
| 2.0 | ↓↓↓ | ~2.0 |
Application III: Precursor for Novel Plasticizers
Plasticizers are additives that increase the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).[16] They are typically esters derived from the reaction of an alcohol with a dicarboxylic acid, such as phthalic acid or adipic acid.[17][18] Branched-chain alcohols like 2-ethylhexanol and isononyl alcohol are industry standards for producing high-performance plasticizers.[7][19]
Scientific Rationale
The long, branched alkyl chains of the plasticizer molecule intercalate between polymer chains, increasing the free volume and allowing the polymer chains to slide past one another more easily. This mechanism lowers the glass transition temperature of the polymer, transforming it from a rigid to a flexible material. The branching of this compound is expected to create an effective plasticizer, potentially offering a unique balance of properties such as low volatility, good low-temperature flexibility, and high compatibility with PVC.[7]
Protocol: Synthesis of di(3-Propylhexyl) Phthalate (DPHP)
Materials:
-
This compound (2.2 eq)
-
Phthalic anhydride (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) or Tetrabutyl titanate (catalyst)
-
Toluene (for azeotropic water removal)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reaction: Charge the flask with phthalic anhydride (1.0 eq), this compound (2.2 eq), the catalyst (e.g., 0.5 wt%), and toluene.
-
Dehydration: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected.
-
Neutralization: Cool the reaction mixture. Neutralize the acidic catalyst by washing with a dilute sodium carbonate solution.
-
Purification:
-
Wash the organic layer with water and then brine.
-
Remove the toluene and excess alcohol under reduced pressure.
-
The final product, a viscous liquid, can be further purified by vacuum distillation if necessary.
-
Validation: The resulting plasticizer's efficacy can be tested by compounding it with PVC resin and evaluating the mechanical properties (e.g., tensile strength, elongation at break, and hardness) of the resulting flexible PVC material.
Other Potential Applications
-
Chain Termination in Polyesters: As a monofunctional alcohol, this compound cannot form a polyester chain on its own. However, in a polycondensation reaction between a diol and a dicarboxylic acid, it can be used as an end-capping agent.[20][21] By controlling its concentration, the final molecular weight of the polyester can be precisely managed, and the properties of the polymer end-groups can be modified.
-
Solvent in Polymerization: Its relatively high boiling point and miscibility with organic solvents suggest it could be used as a reaction solvent or co-solvent in certain polymerization processes.[22]
Conclusion
This compound, while not a mainstream chemical in polymer science, holds significant and underexplored potential. Based on the established roles of analogous branched-chain primary alcohols, it is a strong candidate for the synthesis of novel acrylate monomers that can impart flexibility and solubility to polymers. Furthermore, its application as a chain transfer agent offers a method for molecular weight control, and its use as a precursor for plasticizers could lead to new additives with unique performance characteristics. The protocols detailed in this guide provide a robust starting point for researchers to investigate these applications and unlock the potential of the 3-propylhexyl functional group in designing next-generation polymeric materials.
References
-
Effects of linear and branched side chains on the redox and optoelectronic properties of 3,4-dialkoxythiophene polymers. RSC Publishing. Available at: [Link]
-
2-Ethylhexanol (2-EH). GreenChem Industries. Available at: [Link]
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Isononyl Alcohol - Global Strategic Business Report. Research and Markets. Available at: [Link]
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This compound | C9H20O | CID 3028594. PubChem, National Institutes of Health. Available at: [Link]
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Synthesis of Methacrylate-Based Functional Monomers via Boron Ester Acidolysis and Their Polymerization. Designed Monomers and Polymers. Available at: [Link]
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Revealing the Effect of Branched Side Chain Length on Polymer Aggregation and Paracrystallinity for Improved Mobility–Stretchability Properties. ACS Applied Electronic Materials. Available at: [Link]
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Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. PubMed, National Institutes of Health. Available at: [Link]
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ISONONYL ALCOHOL. Ataman Kimya. Available at: [Link]
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Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers. National Institutes of Health. Available at: [Link]
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Isononyl alcohol. Grokipedia. Available at: [Link]
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Acrylate. Wikipedia. Available at: [Link]
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5 Reasons 2-Ethyl Hexanol is Essential for Chemical Manufacturing Success. Shandong Aojin Chemical Technology Co., Ltd.. Available at: [Link]
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Ethyl Hexanol (2-EH) for Polymerization for Industrial. Ookto. Available at: [Link]
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The Role of Side-chain Branch Position on Thermal Property of Poly-3-alkylthiophenes. Nature. Available at: [Link]
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The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. MDPI. Available at: [Link]
-
Chemical profile: 2-EH. ICIS News. Available at: [Link]
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The Chemistry of Flexibility: Phthalic Acid in Plasticizer Manufacturing. Odyssey Organics. Available at: [Link]
-
2-Ethylhexanol (2EH). Chemical Market Analytics. Available at: [Link]
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17.4: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. Available at: [Link]
-
Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. ACS Publications. Available at: [Link]
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Extremely Softened Polyimides with Long, Branched Alkyl Side Chains: Shape Memory Characteristics and Anticounterfeiting Application. ACS Publications. Available at: [Link]
- Method for producing carboxylic acid esters and the use thereof as plasticizers. Google Patents.
-
Conversion of fatty alcohols into acrylate monomers via an esterification reaction. ResearchGate. Available at: [Link]
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Alcohol mediated degenerate chain transfer controlled cationic polymerisation of para-alkoxystyrene. The Royal Society of Chemistry. Available at: [Link]
-
Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects. RadTech. Available at: [Link]
-
Chain transfer of alcohols in the polymerization of acrylic esters. ResearchGate. Available at: [Link]
-
Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications. RSC Publishing. Available at: [Link]
- Plasticizer. Google Patents.
-
The Chemistry Behind Flexibility: Isononyl Alcohol in PVC Plasticizers. Odyssey Organics. Available at: [Link]
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The Effect of the Structure of the Alcohol Component on the Plasticizing Ability of the Ester of Aliphatic Dicarboxylic Acid. MDPI. Available at: [Link]
-
Isononyl Alcohol (INA). Johnson Matthey. Available at: [Link]
-
Synthesis and Characterization of Homo Polymer of Acrylate of Mixed Alcohols (Decyl, Dodecyl, and Myristyl). Taylor & Francis Online. Available at: [Link]
-
Synthesis of polyester having pendent hydroxyl groups via regioselective dehydration polycondensations of dicarboxylic acids and diols by low temperature polycondensation. ResearchGate. Available at: [Link]
-
Efficient Synthesis of Methyl Methacrylate by One Step Oxidative Esterification over Zn-Al-Mixed Oxides Supported Gold Nanocatalysts. MDPI. Available at: [Link]
-
Understanding Condensation Polymers: Polyesters & Biopolyesters. Online Learning College. Available at: [Link]
-
Alcohol mediated degenerate chain transfer controlled cationic polymerisation of para-alkoxystyrene. University of North Carolina at Chapel Hill. Available at: [Link]
- Process of making methacrylates of aliphatic heavy alcohols. Google Patents.
-
Synthesis of Novel (Meth)acrylates with Variable Hydrogen Bond Interaction and Their Application in a Clear Viscoelastic Film. ACS Publications. Available at: [Link]
- Preparation of (meth)acrylic esters of polyalkoxy-containing alcohols. Google Patents.
- Process for the preparation of polyalkyl (meth)acrylate polymers. Google Patents.
-
Investigation of the Chain Transfer Agent Effect on the Polymerization of Vinylidene Fluoride. ACS Publications. Available at: [Link]
-
Summary of the principles of monomer selection in the synthesis of acrylic resins. JIN DUN. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Propyl-1-hexanol
This guide is designed for chemistry professionals engaged in the synthesis of 3-propyl-1-hexanol. Our objective is to provide actionable, field-tested insights to help you navigate common experimental challenges and systematically improve your reaction yields. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success, ensuring that every recommendation is a component of a self-validating experimental design.
Overview of Primary Synthesis Routes
The synthesis of this compound, a primary alcohol, is most effectively approached via methods that favor anti-Markovnikov addition or utilize controlled C-C bond formation. The two most prevalent and practical laboratory-scale routes are:
-
Grignard Synthesis: This classic organometallic reaction offers versatility but requires stringent control over experimental conditions. A common strategy involves the reaction of a propylmagnesium halide with 2-propyloxirane. This route is powerful but notoriously sensitive to moisture and side reactions.
-
Hydroboration-Oxidation of 3-Propyl-1-hexene: This two-step process is often the preferred method for producing primary alcohols from terminal alkenes with high regioselectivity and yield. It involves the anti-Markovnikov addition of a borane reagent across the double bond, followed by oxidation to the corresponding alcohol.
This guide will focus on troubleshooting these two primary pathways to empower you to maximize the yield and purity of your target compound.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental failures in a question-and-answer format, providing causative explanations and corrective actions.
Section A: Grignard Synthesis Issues
The Grignard reaction is a cornerstone of organic synthesis, but its success is highly dependent on technique. Below are solutions to common problems.
Q1: My Grignard reagent formation is sluggish or fails to initiate entirely. What's wrong?
A1: This is the most common failure point. Initiation is a surface reaction on the magnesium metal, and it can be inhibited by several factors.
-
Causality: Grignard reagents are potent bases and nucleophiles that are instantly quenched by protic sources like water.[1][2] The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the alkyl halide from reaching the reactive metal surface.
-
Corrective Actions:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[3] Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from sodium/benzophenone for ether or THF).
-
Activate the Magnesium: The MgO layer must be disrupted.
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod inside the reaction flask (under inert gas) to expose a fresh metal surface.[1]
-
Chemical Activation: Add a small crystal of iodine (I₂), which will disappear as it reacts with Mg to form MgI₂, etching the surface.[2][3] A few drops of 1,2-dibromoethane can also be used; its reaction with Mg produces ethylene gas and MgBr₂, activating the surface.[1]
-
-
Initiate with Heat/Concentration: Add a small portion of your alkyl halide to the magnesium in a minimal amount of solvent. Gentle warming with a heat gun may be required to start the reaction, which is often indicated by bubble formation or a slight cloudiness. Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.[4]
-
Q2: The reaction mixture turned dark brown or black during Grignard reagent formation. Should I be concerned?
A2: A dark color change can indicate side reactions are occurring, which will lower the concentration of your active Grignard reagent and thus reduce your final product yield.
-
Causality: The primary competing reaction, especially with primary alkyl halides, is Wurtz-type coupling, where the Grignard reagent attacks another molecule of the alkyl halide.[3][4] This forms a homocoupled alkane (in this case, hexane) and finely divided metal, which can cause the dark appearance. Overheating can accelerate this and other decomposition pathways.
-
Corrective Actions:
-
Control the Addition Rate: Add the alkyl halide solution dropwise to the magnesium suspension. A slow addition rate maintains a low concentration of the alkyl halide, minimizing the chance of it reacting with the already-formed Grignard reagent.[3]
-
Avoid External Heating After Initiation: The formation of a Grignard reagent is exothermic.[2] The heat generated should be sufficient to maintain a gentle reflux. Applying excessive external heat will drive the undesirable Wurtz coupling side reaction.
-
Choose the Right Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for forming Grignard reagents from less reactive alkyl chlorides or bromides due to its superior ability to solvate and stabilize the organometallic species.[3]
-
Q3: My yield is low despite successful Grignard formation. What are the likely culprits during the reaction with the epoxide?
A3: Assuming your Grignard reagent concentration is correct (which can be confirmed by titration[4]), yield loss at this stage points to issues with the addition reaction itself or the workup procedure.
-
Causality: The reaction of a Grignard reagent with an epoxide is an SN2 reaction. Steric hindrance can affect the reaction rate and regioselectivity. During the workup, the intermediate magnesium alkoxide salt is protonated. Improper quenching can lead to product degradation or loss.
-
Corrective Actions:
-
Control Temperature: The addition of the epoxide to the Grignard reagent is highly exothermic. Perform the addition slowly at 0 °C using an ice bath to prevent side reactions.[4]
-
Careful Workup: After the reaction is complete, quench it by slowly pouring the reaction mixture onto an ice-cold solution of a weak acid, such as saturated aqueous ammonium chloride (NH₄Cl).[4] Adding the quenching solution directly to the reaction flask can cause an uncontrolled exotherm. The use of strong acids can sometimes lead to dehydration of the final alcohol product, especially if overheated.[2]
-
Ensure Complete Extraction: The final alcohol product will be in the organic layer (e.g., ether or THF). After separating the layers, extract the aqueous layer at least twice more with fresh solvent to recover all the product. Combine the organic layers and wash with brine to help remove residual water before drying.
-
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware/solvents. 2. Passivated magnesium surface. | 1. Flame-dry all glassware; use anhydrous solvents. 2. Crush Mg turnings; add a crystal of I₂ or a few drops of 1,2-dibromoethane. |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction. 2. Impure alkyl halide. | 1. Slow, dropwise addition of alkyl halide. Avoid overheating. 2. Purify alkyl halide by distillation before use. |
| Low Final Product Yield | 1. Inaccurate reagent stoichiometry. 2. Uncontrolled exotherm during addition. 3. Product loss during workup/extraction. | 1. Titrate the Grignard reagent before use. 2. Add epoxide slowly at 0 °C. 3. Quench by adding the reaction mixture to cold aq. NH₄Cl; perform multiple extractions. |
Section B: Hydroboration-Oxidation Issues
This elegant method generally provides high yields of anti-Markovnikov alcohols. Problems are less frequent but usually relate to reagent quality or procedural control.
Q1: I'm seeing a significant amount of the isomeric alcohol (3-propyl-2-hexanol) in my final product. How can I improve regioselectivity?
A1: The hydroboration-oxidation sequence is prized for its high regioselectivity. Contamination with the Markovnikov alcohol suggests a competing reaction pathway.
-
Causality: Hydroboration proceeds via an anti-Markovnikov addition, where the boron atom adds to the less-substituted carbon of the alkene.[5] The formation of the Markovnikov alcohol implies that a carbocation-like intermediate may have formed, which is characteristic of acid-catalyzed hydration.[6][7]
-
Corrective Actions:
-
Ensure Reagents are Not Acidic: The borane source (e.g., BH₃·THF complex) should be fresh and properly stored. Old or improperly handled borane solutions can contain acidic impurities that catalyze the unwanted hydration reaction.
-
Use a Bulky Borane Reagent: For challenging substrates where selectivity is an issue, using a sterically hindered borane reagent like 9-BBN (9-borabicyclo[3.3.1]nonane) can further enhance the selectivity for addition to the sterically most accessible position, ensuring an even higher preference for the anti-Markovnikov product.
-
High-Yield Experimental Protocol: Synthesis via Hydroboration-Oxidation
This protocol details the synthesis of this compound from 3-propyl-1-hexene, a method known for its high efficiency and selectivity.
Materials & Reagents:
-
3-Propyl-1-hexene
-
1.0 M Borane-tetrahydrofuran complex (BH₃·THF) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% (w/w) Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, condenser
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
Part 1: Hydroboration
-
Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an addition funnel, all under a positive pressure of inert gas.
-
In the flask, dissolve 3-propyl-1-hexene in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the 1.0 M BH₃·THF solution dropwise via the addition funnel over 30-45 minutes. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part 2: Oxidation & Workup
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
CAUTION: The following additions are exothermic. Slowly and carefully add the 3 M NaOH solution.
-
Next, add the 30% H₂O₂ solution dropwise, ensuring the internal temperature does not rise above 40-50 °C.
-
After the addition of peroxide is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour. The mixture may become thick.
-
Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the mixture and extract the product.
-
Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic extracts and wash them sequentially with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Part 3: Purification
-
The crude alcohol can be purified by fractional distillation under reduced pressure to obtain the final, high-purity product.[8]
Visualizations
Experimental Workflow: Hydroboration-Oxidation
Caption: High-yield synthesis workflow for this compound.
Troubleshooting Flowchart: Grignard Synthesis
Sources
- 1. quora.com [quora.com]
- 2. rsc.org [rsc.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1.3 Synthesis of Alcohol from Alkenes – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkenes to Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. zhongdachemical.com [zhongdachemical.com]
Technical Support Center: Grignard Synthesis of Alcohols
Welcome to the Technical Support Center for Grignard Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of alcohols using Grignard reagents. Our goal is to provide you with the field-proven insights and technical expertise necessary to minimize side reactions and maximize the yield and purity of your desired products.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, prized for its efficacy in forming new carbon-carbon bonds.[1] It facilitates the synthesis of primary, secondary, and tertiary alcohols from various carbonyl compounds.[2][3] However, the high reactivity and strong basicity of Grignard reagents can lead to several competing side reactions, reducing the overall efficiency of the synthesis.[4][5] This guide provides a structured approach to identifying, understanding, and mitigating these common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in a Grignard reaction?
A: The most frequent causes are the presence of moisture or other protic impurities which quench the Grignard reagent, the formation of side products like enolates or reduction products, and inaccurate quantification of the Grignard reagent concentration.
Q2: How critical is it to use an inert atmosphere?
A: While Grignard reagents can react with atmospheric oxygen, the reaction is often slow.[6] The primary purpose of using an inert atmosphere (Nitrogen or Argon) is to rigorously exclude atmospheric moisture, which is a major cause of reaction failure.[7] For sensitive or long-duration reactions, excluding oxygen is also beneficial to prevent oxidative side reactions.
Q3: Can I use a solvent other than diethyl ether or THF?
A: Yes. While diethyl ether and tetrahydrofuran (THF) are traditional solvents, others can be advantageous. For instance, 2-Methyltetrahydrofuran (2-MeTHF), a bio-renewable solvent, has been shown to suppress Wurtz coupling side products and can be a superior alternative.[8]
Q4: My Grignard reaction won't initiate. What should I do?
A: Initiation can be challenging due to a passivating oxide layer on the magnesium metal. Try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using a sonicator to activate the magnesium surface. Ensure all reagents and glassware are scrupulously dry.
Troubleshooting Guide: Side Product Formation
This section addresses specific experimental issues in a question-and-answer format, explaining the root cause and providing actionable solutions.
Issue 1: Recovery of Starting Ketone
Q: I performed a Grignard reaction with a ketone, but after workup, I recovered a significant amount of my starting material. What happened?
A: This outcome is most likely due to enolization , where the Grignard reagent acts as a base rather than a nucleophile.
-
Causality & Mechanism: This side reaction is prevalent when using sterically hindered ketones or bulky Grignard reagents.[2] The Grignard reagent abstracts an acidic alpha-proton from the ketone, forming a magnesium enolate. This enolate is unreactive towards further Grignard addition and is simply protonated back to the starting ketone during the acidic workup.[2][9]
Causality of Enolization vs. Nucleophilic Addition.
-
Troubleshooting & Solutions:
-
Lower the Reaction Temperature: Perform the addition of the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) to favor the kinetically controlled nucleophilic addition over the thermodynamically driven enolization.[10]
-
Use Additives: The addition of cerium(III) chloride (CeCl₃) prior to the Grignard reagent can significantly reduce enolization. CeCl₃ generates a more nucleophilic and less basic organocerium species in situ, which preferentially attacks the carbonyl carbon.
-
Change the Grignard Reagent: If possible, switch to a less sterically bulky Grignard reagent.
-
Issue 2: Formation of an "Incorrect" Alcohol
Q: My product is an alcohol, but its mass corresponds to the reduction of my starting ketone/aldehyde, not the addition of my Grignard reagent. Why?
A: This side product arises from the reduction of the carbonyl group by the Grignard reagent.
-
Causality & Mechanism: This pathway competes with nucleophilic addition, particularly with bulky Grignard reagents that possess a β-hydrogen.[2] The reaction proceeds through a cyclic six-membered transition state (a Meerwein–Ponndorf–Verley-type reduction), where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[2]
Competition between Addition and Reduction pathways.
-
Troubleshooting & Solutions:
-
Reagent Selection: If the R-group is flexible, choose a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) or one where the β-hydrogens are sterically inaccessible.
-
Temperature Control: As with enolization, lower reaction temperatures generally favor the desired nucleophilic addition pathway.
-
Issue 3: Presence of a Hydrocarbon Dimer
Q: My crude product contains a significant amount of a high-boiling, non-polar impurity, which appears to be a dimer of the alkyl/aryl group from my halide. What is this?
A: This side product is the result of a Wurtz coupling reaction.
-
Causality & Mechanism: The Wurtz coupling occurs when a molecule of the already-formed Grignard reagent (R-MgX) acts as a nucleophile and attacks a molecule of the unreacted starting halide (R-X).[11][12] This forms a new carbon-carbon bond, resulting in the symmetrical dimer R-R.[11]
-
Troubleshooting & Solutions:
-
Control Reagent Concentration: This side reaction is highly dependent on the concentration of the alkyl/aryl halide.[13] The best practice is to add the halide slowly and diluted in solvent to the magnesium turnings. This maintains a low instantaneous concentration of the halide, minimizing its reaction with the formed Grignard reagent.[11]
-
Maintain Low Temperature: Higher temperatures can increase the rate of Wurtz coupling.[11][13] Preparing the Grignard reagent at a controlled, moderate temperature is advisable.
-
Solvent Choice: As noted, switching from THF to 2-MeTHF can effectively suppress the formation of Wurtz byproducts.[8]
-
| Side Reaction | Primary Cause | Key Preventative Measures |
| Enolization | Steric hindrance; basicity of Grignard | Lower temperature (-78 °C); use CeCl₃ additive |
| Reduction | Bulky Grignard with β-hydrogens | Use Grignard without β-hydrogens; lower temperature |
| Wurtz Coupling | High halide concentration; high temp | Slow, dilute addition of halide; use 2-MeTHF solvent |
Best Practices & Experimental Protocols
Proactively avoiding side reactions is always the best strategy. Follow these protocols for a more successful synthesis.
Protocol 1: Rigorous Drying of Reagents and Glassware
The absolute exclusion of water is the single most critical factor for a successful Grignard reaction.[4][14]
-
Glassware: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at >120 °C for at least 4 hours (preferably overnight) and assembled hot under a stream of dry nitrogen or argon.[13]
-
Solvents: Use freshly opened anhydrous solvents or purify them. A common method for ensuring dryness is passing the solvent through an activated alumina column.[15]
-
Reagents: Liquid aldehydes or ketones should be distilled from a suitable drying agent if they are old or have been opened multiple times. Solid reagents should be dried in a vacuum oven.
Protocol 2: Titration of the Grignard Reagent
Commercial Grignard reagents are often of lower concentration than stated on the bottle due to degradation over time. Titrating the reagent is essential for accurate stoichiometry.
-
Setup: Accurately weigh ~0.1 g of I₂ into a dry, nitrogen-flushed flask with a stir bar. Dissolve in ~2 mL of anhydrous THF.
-
Titration: Slowly add the Grignard solution via a 1.0 mL syringe. The initial dark brown/purple color of the iodine will fade. The endpoint is the complete disappearance of color (to a colorless or pale yellow solution).
-
Calculation:
-
Moles of I₂ = (mass of I₂) / (253.8 g/mol )
-
Molarity of RMgX = (moles of I₂) / (Volume of RMgX added in L)
-
Protocol 3: Controlled Reaction Quenching
The workup step is highly exothermic and can be dangerous if not controlled.[16]
-
Cooling: Once the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.[16]
-
Quenching Agent: The preferred quenching agent is a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[17] It is acidic enough to protonate the alkoxide and decompose any remaining Grignard reagent but is less aggressive than strong acids, which can cause side reactions with sensitive products.
-
Slow Addition: Add the quenching solution dropwise with vigorous stirring.[16] Monitor the temperature and rate of addition to prevent an uncontrolled exotherm.
-
Extraction: Once the quenching is complete, proceed with a standard aqueous/organic extraction to isolate the crude alcohol product.
References
-
The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023, June 28). Scientific Reports. Retrieved from [Link]
-
Grignard Reaction in Organic Synthesis with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. Retrieved from [Link]
-
Synthesis of alcohols using Grignard reagents I (video). (n.d.). Khan Academy. Retrieved from [Link]
-
What are some strategies to reduce side-reactions in a Grignard reaction? (2019, April 24). Reddit. Retrieved from [Link]
-
Effect of temperature on Grignard reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup. (2024, March 16). YouTube. Retrieved from [Link]
-
Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. (n.d.). Green Chemistry. Retrieved from [Link]
-
Which method is the best to conduct the Grignard reaction? (n.d.). Reddit. Retrieved from [Link]
-
Protecting Groups In Grignard Reactions. (2015, December 16). Master Organic Chemistry. Retrieved from [Link]
-
Grignard reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021, November 19). Journal of Chemical Education. Retrieved from [Link]
-
Methods for preventing over addition of Grignard reagent. (2020, January 28). Science Madness Discussion Board. Retrieved from [Link]
-
Wurtz coupling. (n.d.). Reddit. Retrieved from [Link]
-
Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. (2026, January 18). Organic Letters. Retrieved from [Link]
-
How to Deal with Grignard + Epoxide Reactions. (2025, March 11). YouTube. Retrieved from [Link]
-
Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). (n.d.). UCLA Chemistry. Retrieved from [Link]
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Purification challenges of 3-Propyl-1-hexanol from reaction mixture
Welcome to the technical support guide for the purification of 3-Propyl-1-hexanol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this branched-chain alcohol from crude reaction mixtures. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure you can achieve high purity for your downstream applications.
Understanding the Challenge: The Nature of this compound and Its Synthesis
This compound is a nine-carbon branched primary alcohol. Its purification is often complicated by the presence of structurally similar impurities, unreacted starting materials, and byproducts from its synthesis. The most common synthetic routes, such as Grignard reactions and hydroformylation, each present a unique impurity profile that must be understood to devise an effective purification strategy.
A likely and common laboratory-scale synthesis involves the Grignard reaction between propylmagnesium bromide and butyraldehyde. This reaction, while effective, can lead to a variety of impurities that pose significant separation challenges.[1][2][3]
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: My initial work-up is messy, and I have a persistent emulsion during aqueous extraction.
Cause: The formation of magnesium salts (MgX₂) and alkoxides during the Grignard reaction work-up can lead to emulsions and make phase separation difficult.[4][5]
Solution: Careful Quenching and Extraction
A well-controlled quenching and extraction procedure is critical to minimize these issues.
-
Protocol for Effective Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl) to quench the reaction and dissolve the magnesium salts.[4] The use of acid helps to neutralize the alkoxide and dissolve the magnesium hydroxide that may form.[4]
-
If an emulsion persists, adding a small amount of a saturated sodium chloride solution (brine) can help to break it by increasing the ionic strength of the aqueous phase.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times to ensure complete recovery of the product.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Diagram of the Grignard Reaction Work-up Workflow:
Caption: Grignard Reaction Work-up Workflow.
Issue 2: My distilled product is impure. GC analysis shows contamination with compounds of similar boiling points.
Solution: Fractional Vacuum Distillation
For high-boiling point compounds with close-boiling impurities, fractional vacuum distillation is the method of choice.[9][10] Lowering the pressure reduces the boiling point, preventing potential decomposition of the product at high temperatures.[9]
-
Protocol for Fractional Vacuum Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is free of cracks or defects.[11] Use a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.
-
Grease all Joints: To ensure a good seal under vacuum, lightly grease all ground-glass joints.[11]
-
Connect to Vacuum: Connect the apparatus to a vacuum pump via a cold trap to protect the pump from volatile substances.
-
Heating: Use a heating mantle with a stirrer to ensure even boiling. A stir bar is crucial for preventing bumping under vacuum, as boiling stones are ineffective.[11]
-
Distillation: Slowly reduce the pressure to the desired level and then gradually heat the distillation flask. Collect the fractions based on the boiling point at the recorded pressure. Discard the forerun (lower boiling impurities) and collect the main fraction corresponding to this compound.
-
Table of Relevant Boiling Points for a Grignard Synthesis Scenario:
| Compound | IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) at 1 atm |
| Butyraldehyde | Butanal | 72.11 | 74.8[12] |
| Propyl bromide | 1-Bromopropane | 122.99 | 71[13][14][15] |
| This compound | 3-Propylhexan-1-ol | 144.25 | ~180-200 (estimated) |
| 3-Hexanol | Hexan-3-ol | 102.17 | 135[7][16] |
| Hexane | Hexane | 86.18 | 69 |
Issue 3: I am still unable to separate an isomeric impurity using distillation.
Cause: Isomeric byproducts can have very similar boiling points to the target compound, making separation by distillation alone challenging, even with a good fractional distillation setup. In a hydroformylation synthesis of this compound (from 1-pentene), isomeric aldehydes and subsequently alcohols can be formed.
Solution: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities.[17] Since alcohols are polar, silica gel is a suitable stationary phase.
-
Protocol for Flash Column Chromatography:
-
Solvent System Selection: The key to a successful separation is choosing the right solvent system. Use Thin Layer Chromatography (TLC) to screen for a solvent mixture that gives good separation between your product and the impurity. A good starting point for polar compounds like alcohols is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[17] Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Properly pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.
-
Elution: Start with the low-polarity solvent system determined from your TLC analysis and gradually increase the polarity (gradient elution) to elute the compounds. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Diagram of the Purification Strategy Decision Tree:
Caption: Purification Strategy Decision Tree.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities from a Grignard synthesis of this compound?
A1: Besides unreacted butyraldehyde and propyl bromide, common byproducts include:
-
Hexane: Formed from the reaction of propylmagnesium bromide with any trace amounts of water.
-
Coupling Product (Hexane): Propylmagnesium bromide can couple with unreacted propyl bromide.
-
Products of Enolization: If the Grignard reagent acts as a base rather than a nucleophile, it can deprotonate the aldehyde, leading to aldol condensation products after work-up.[18]
-
Reduction Product (1-Butanol): The Grignard reagent can reduce the aldehyde, though this is less common for simple aldehydes.[18]
Q2: How can I confirm the purity of my final product?
A2: A combination of techniques should be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to assess purity and identify any remaining impurities.[4][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of your product and can be used to detect impurities if they are present in sufficient concentration.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
Q3: Can this compound form an azeotrope with water?
Q4: My compound seems to be degrading on the silica gel column. What can I do?
A4: Alcohols are generally stable on silica gel. However, if you suspect degradation, you can try the following:
-
Use Neutral Alumina: Alumina can be used as an alternative stationary phase and is available in acidic, neutral, and basic forms. Neutral alumina would be a good choice for an alcohol.
-
Deactivate the Silica Gel: You can deactivate the silica gel by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to your eluent. This will neutralize the acidic silanol groups on the silica surface.
By understanding the potential impurities from your chosen synthetic route and employing the appropriate purification and analytical techniques, you can successfully isolate high-purity this compound for your research and development needs.
References
- Department of Chemistry, University of California, Davis. Grignard Reaction.
- Reddit. How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? (No column or aqueous work-up possible).
- Khan Academy. Synthesis of alcohols using Grignard reagents I.
- Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column.
- BevZero.
- Wikipedia. 1-Bromopropane.
- Wikipedia. Butyraldehyde.
- The Good Scents Company. 1-hexen-3-one propyl vinyl ketone.
- Inchem.org. ICSC 0403 - BUTYRALDEHYDE.
- Welch Materials.
- Google Patents.
- Google Patents.
- Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- Tethys Chemical. N-Propyl Bromide.
- ECHA.
- Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents.
- Hanson Chemicals. N-Propyl Bromide - Supplier & Distributor.
- Chemistry LibreTexts. 5.
- ECHEMI. Removing unreacted Mg metal in a Grignard reaction.
- ResearchGate. The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction | Request PDF.
- Reddit.
- ChemicalBook. 123-72-8(Butyraldehyde) Product Description.
- Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction.
- Biotage.
- YouTube.
- Chemistry Stack Exchange. Removing unreacted Mg metal in a Grignard reaction.
- Wikipedia. 3-Hexanol.
- The Schlenk Line Survival Guide.
- King Group.
- YouTube. Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester.
- Quora. Why does 1-hexanol have a higher boiling point than 3-hexanol?.
- Master Organic Chemistry. Reactions of Grignard Reagents.
- Ottokemi. n-Propyl bromide, 99% 106-94-5 India.
- EvitaChem. Buy Alcohols, (C=9~11)
- ChemBK. sec-Propyl bromide.
- National Institute of Standards and Technology. 1-Hexene - the NIST WebBook.
- Spectrochem. Home.
- Organic Chemistry Portal. Grignard Reaction.
- Sigma-Aldrich. 3-Hexanol 97 623-37-0.
- Master Organic Chemistry. Branching, and Its Affect On Melting and Boiling Points.
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Technical Support Center: A Guide to Removing Unreacted Starting Materials from 3-Propyl-1-hexanol
Introduction:
Welcome to our specialized technical guide designed for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of 3-Propyl-1-hexanol. Synthesizing this branched-chain alcohol can often result in a crude product containing unreacted starting materials and byproducts. This guide offers practical, field-proven insights to help you achieve high purity in your final product.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: What are the likely unreacted starting materials I need to remove from my this compound synthesis?
The identity of unreacted starting materials is entirely dependent on your synthetic route. A prevalent method for synthesizing primary alcohols like this compound is the Grignard reaction.
-
Grignard Synthesis Route: If you've employed a Grignard reaction, for instance, reacting propylmagnesium bromide with an appropriate aldehyde, you can expect the following impurities:
-
Unreacted Aldehyde: A common starting material that may not have fully reacted.
-
Grignard Reagent Byproducts: Such as alkanes formed from the reaction of the Grignard reagent with any trace amounts of water.
-
Reaction Solvent: Typically an ether like diethyl ether or tetrahydrofuran (THF).
-
Q2: My crude product has a sharp, unpleasant odor. What is the likely cause and how can I remove it?
A persistent, sharp odor is often indicative of residual aldehyde starting materials, such as butyraldehyde.[1][2] These compounds can be difficult to remove completely by distillation alone due to their volatility.
Troubleshooting Protocol: Bisulfite Wash
A highly effective method for removing aldehyde impurities is a sodium bisulfite wash. This process relies on the chemical reaction between an aldehyde and sodium bisulfite to form a solid, water-soluble adduct that can be easily separated.[3][4][5]
Step-by-Step Protocol:
-
Dissolve your crude this compound in a suitable organic solvent (e.g., diethyl ether).
-
In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously to ensure thorough mixing. A white precipitate of the aldehyde-bisulfite adduct may form.
-
Separate the aqueous layer containing the adduct.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.
-
Dry the organic layer over an anhydrous salt like magnesium sulfate.
-
Filter and concentrate the organic layer to obtain your purified alcohol.
Part 2: In-Depth Purification Methodologies
This section provides detailed protocols for the most common and effective purification techniques for this compound.
Method 1: Purification by Fractional Distillation
Fractional distillation is a powerful technique for separating liquids with different boiling points.[6][7][8][9] It is particularly useful for removing volatile starting materials and solvents from the higher-boiling this compound.
Comparative Boiling Point Data:
| Compound | Boiling Point (°C) |
| Butyraldehyde | 74.8[2][10][11] |
| This compound | ~193 |
| Diethyl Ether | 34.6 |
| Tetrahydrofuran (THF) | 66 |
Experimental Protocol for Fractional Distillation:
-
Setup: Assemble a fractional distillation apparatus. Ensure the fractionating column is packed or designed to provide sufficient theoretical plates for efficient separation.
-
Heating: Gently heat the distillation flask containing the crude this compound.
-
Fraction Collection:
-
Forerun: Collect the initial fraction, which will consist of the lowest boiling point impurities (e.g., residual ether solvent).
-
Aldehyde Fraction: As the temperature rises and stabilizes around the boiling point of the unreacted aldehyde (e.g., ~75 °C for butyraldehyde), collect this fraction in a separate receiving flask.[1][2][10][11][12]
-
Product Fraction: Once all lower-boiling impurities have been removed, the temperature will rise again and stabilize at the boiling point of this compound. Collect this fraction as your purified product.
-
-
Purity Confirmation: Analyze the collected fractions using an appropriate analytical technique, such as gas chromatography (GC), to confirm the purity.
Workflow for Fractional Distillation:
Caption: A simplified workflow of the fractional distillation process.
Method 2: Purification by Column Chromatography
For smaller-scale purifications or when dealing with impurities that have similar boiling points to your product, column chromatography is an excellent alternative.[13][14] This technique separates compounds based on their differential adsorption to a stationary phase.
Key Principles of Column Chromatography for Alcohol Purification:
-
Stationary Phase: Silica gel is the most common stationary phase for purifying alcohols.
-
Mobile Phase (Eluent): A solvent or mixture of solvents is used to carry the components through the column. The polarity of the eluent is crucial for achieving good separation.
-
Separation Mechanism: Less polar compounds will travel through the column more quickly, while more polar compounds (like alcohols) will interact more strongly with the silica gel and elute later.
Step-by-Step Protocol for Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity. A gradient of increasing polarity (e.g., starting with pure hexane and gradually adding ethyl acetate) is often effective.
-
Fraction Collection: Collect small fractions of the eluent as it comes off the column.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Logical Flow for Solvent System Selection in Chromatography:
Caption: A logical diagram illustrating the choice of solvent system for chromatographic separation.
References
- Grokipedia. (n.d.). Butyraldehyde.
-
Wikipedia. (n.d.). Butyraldehyde. Retrieved from [Link]
-
Consolidated Chemical. (n.d.). Butyraldehyde | High-Purity Solvent. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
-
ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]
-
CAS. (n.d.). Propylmagnesium bromide - CAS Common Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN101434900B - Method for removing aldehydes compound in alcohol-containing solution and brewed liquor.
-
Chemistry Stack Exchange. (2017, March 23). How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment) [closed]. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Bio-Rad Laboratories. (2019, September 11). How To Perform Manual Prepacked Column Chromatography (Kool-Aid example) [Video]. YouTube. [Link]
-
Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from [Link]
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Troubleshooting low conversion rates in hydroboration reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for hydroboration reactions. As a Senior Application Scientist, I understand that while hydroboration-oxidation is a powerful and elegant method for the anti-Markovnikov hydration of alkenes and alkynes, achieving high conversion rates can be challenging.[1][2][3] This guide is designed to provide you with in-depth troubleshooting strategies and practical advice to help you overcome common hurdles in your experiments.
Troubleshooting Guide: Low Conversion Rates
Low conversion in a hydroboration reaction can be frustrating, but it is often traceable to a few key experimental parameters. This section provides a systematic approach to identifying and resolving the root cause of poor yields.
Issue 1: Incomplete Consumption of Starting Alkene/Alkyne
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, GC, or ¹H NMR) shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Degraded or Impure Borane Reagent: Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·DMS), are sensitive to moisture and air.[4] Over time, they can decompose, leading to a lower effective concentration of the active hydroborating agent.
-
Solution:
-
Use Fresh Reagents: Whenever possible, use a freshly opened bottle of the borane reagent.
-
Verify Reagent Activity: The activity of BH₃·THF solutions can be titrated using methods described in the literature.
-
Proper Storage: Ensure that borane reagents are stored under an inert atmosphere (nitrogen or argon) and at the recommended temperature.
-
-
-
Insufficient Stoichiometry of Borane: One mole of borane (BH₃) can react with up to three moles of a simple alkene to form a trialkylborane.[2][5][6][7] Using an incorrect molar ratio can lead to incomplete conversion.
-
Solution:
-
Review Stoichiometry: For monosubstituted alkenes, a 1:3 molar ratio of BH₃ to alkene is theoretically required. However, it is often beneficial to use a slight excess of the borane reagent (e.g., 1.1 equivalents of BH₃ for 3 equivalents of alkene).
-
Consider Sterically Hindered Boranes: For more sterically hindered alkenes, or when dialkylboranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are used, the stoichiometry will be 1:1.[6][7]
-
-
-
Presence of Moisture or Protic Solvents: Boranes react rapidly with water and other protic compounds (e.g., alcohols).[4] Any moisture in the reaction setup or solvents will consume the borane reagent, making it unavailable for the hydroboration of the substrate.
-
Solution:
-
Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool it under a stream of dry nitrogen or argon before use.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Tetrahydrofuran (THF) is a common solvent for hydroboration as it forms a stable complex with borane.[1][8][9]
-
Maintain an Inert Atmosphere: Perform the reaction under a positive pressure of a dry, inert gas like nitrogen or argon.
-
-
-
Inadequate Reaction Time or Temperature: While the hydroboration of simple alkenes is often rapid, sterically hindered or electronically deactivated substrates may require longer reaction times or elevated temperatures.[10][11]
-
Solution:
-
Monitor the Reaction: Follow the progress of the reaction by a suitable analytical technique (e.g., TLC, GC).
-
Increase Reaction Time: If the reaction is sluggish, extend the reaction time.
-
Adjust Temperature: While many hydroborations are performed at 0 °C to room temperature to maximize regioselectivity, for unreactive substrates, a moderate increase in temperature may be necessary.[4]
-
-
Issue 2: Formation of the Organoborane Intermediate, but Low Yield of the Final Alcohol Product
Symptom: The starting material is consumed, but the desired alcohol is not the major product after the oxidation step. You may observe a new spot on TLC that is close to the baseline.[12]
Potential Causes & Solutions:
-
Incomplete Oxidation: The oxidation of the intermediate trialkylborane to the alcohol requires careful control of conditions. Insufficient oxidant or suboptimal pH can lead to incomplete conversion.
-
Solution:
-
Ensure Basic Conditions: The oxidation step is typically carried out using hydrogen peroxide (H₂O₂) in the presence of an aqueous base, such as sodium hydroxide (NaOH).[6][7] The base deprotonates the hydrogen peroxide to form the more nucleophilic hydroperoxide anion.[7][8][13]
-
Sufficient Oxidant: Use an adequate amount of hydrogen peroxide. A common protocol involves the slow, controlled addition of 30% H₂O₂.[2][14]
-
Extended Reaction Time for Oxidation: Some sterically hindered organoboranes may require longer oxidation times or even gentle heating to go to completion.[12] It's not uncommon for oxidations to be run overnight.[12]
-
-
-
Degraded Hydrogen Peroxide: Hydrogen peroxide solutions can decompose over time, leading to a lower effective concentration.
-
Solution: Use a fresh, properly stored bottle of hydrogen peroxide. Its concentration can be checked by titration if there are doubts about its quality.[12]
-
-
Side Reactions During Oxidation: The oxidation step can be exothermic.[4][15] If the temperature is not controlled, side reactions can occur, leading to byproducts and a lower yield of the desired alcohol.
-
Solution:
-
Control Temperature: Perform the addition of hydrogen peroxide at a controlled temperature, often in an ice bath (0-5 °C), to manage the exotherm.[4]
-
Slow Addition: Add the hydrogen peroxide solution dropwise to the reaction mixture to maintain a steady temperature.
-
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and address low conversion rates in your hydroboration reactions.
Caption: A flowchart for troubleshooting low conversion in hydroboration.
Frequently Asked Questions (FAQs)
Q1: How does steric hindrance affect my hydroboration reaction?
A1: Steric hindrance plays a crucial role in the regioselectivity of hydroboration.[5][13][16] The boron atom preferentially adds to the less sterically hindered carbon of the double bond.[5][10][17] This is a key factor in achieving the characteristic anti-Markovnikov addition.[1][3][16] For highly substituted alkenes, steric hindrance can also slow down the reaction rate.[10][16][17] If you are working with a sterically demanding substrate, you may need to use longer reaction times or a less bulky borane reagent if the reaction is too slow.
Q2: I am getting a mixture of regioisomers. How can I improve the selectivity for the anti-Markovnikov product?
A2: While BH₃·THF provides good regioselectivity for many substrates (e.g., ~94% for 1-hexene), you can enhance it by using sterically bulkier dialkylborane reagents.[4][5][14]
| Borane Reagent | % Primary Alcohol (from 1-Hexene) | % Secondary Alcohol (from 1-Hexene) |
| BH₃·THF | 94 | 6 |
| Disiamylborane | 99 | 1 |
| 9-BBN | >99.9 | <0.1 |
| Data compiled from various sources.[15] |
Using a reagent like 9-BBN can significantly increase the yield of the desired primary alcohol from a terminal alkene.[5][15]
Q3: What is the mechanism of the hydroboration-oxidation reaction?
A3: The reaction is a two-step process:
-
Hydroboration: This is a concerted, syn-addition of the B-H bond across the alkene or alkyne.[5][6][7][18] The boron atom acts as a Lewis acid and adds to the less substituted carbon, while the hydrogen adds to the more substituted carbon.[8][16] This step can repeat until all three B-H bonds have reacted, forming a trialkylborane.[1][8]
-
Oxidation: The trialkylborane is then oxidized, typically with hydrogen peroxide in a basic solution.[1][6] A hydroperoxide anion attacks the boron atom, followed by a rearrangement where an alkyl group migrates from boron to oxygen.[7][8] This process repeats for all three alkyl groups, and subsequent hydrolysis yields the alcohol.[2] The oxidation step proceeds with retention of stereochemistry.[6][17]
Caption: The two-step mechanism of hydroboration-oxidation.
Q4: Can I isolate the organoborane intermediate?
A4: It is generally not recommended to isolate the organoborane intermediate.[15] Many organoboranes are sensitive to air and can be pyrophoric, meaning they can ignite spontaneously upon exposure to air.[15] The standard and safest procedure is to proceed directly to the oxidation step in the same reaction vessel without isolating the intermediate.[15]
Experimental Protocols
Protocol 1: General Procedure for Hydroboration-Oxidation of 1-Octene
This protocol provides a detailed methodology for a typical hydroboration-oxidation reaction.
Materials:
-
1-Octene
-
1.0 M Borane-tetrahydrofuran complex (BH₃·THF) in THF
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask and magnetic stir bar
-
Septum and needles
-
Ice bath
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add 1-octene (e.g., 10 mmol) to a dry round-bottom flask equipped with a magnetic stir bar. Add anhydrous THF to dissolve the alkene.
-
Hydroboration: Cool the flask in an ice bath to 0 °C. Slowly add the 1.0 M BH₃·THF solution (e.g., 3.7 mL, 3.7 mmol) dropwise via syringe over 10-15 minutes, ensuring the temperature remains below 5 °C.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Quenching Excess Borane (Optional but Recommended): Cool the reaction back to 0 °C and slowly add a few drops of water or acetone to quench any unreacted borane.[2]
-
Oxidation: While maintaining the temperature at 0 °C, slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.[2][14] The rate of addition should be controlled to keep the internal temperature below 35-40 °C.[14]
-
Completion of Oxidation: After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for at least 1 hour, or until the oxidation is complete. Gentle heating may be required for some substrates.
-
Workup: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the product. Separate the layers and extract the aqueous layer two more times with diethyl ether.[14]
-
Washing: Combine the organic extracts and wash with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude alcohol product.
-
Purification: Purify the crude product by flash column chromatography or distillation as needed.
References
-
Khan Academy. (n.d.). Hydroboration-oxidation: Mechanism. Retrieved from [Link]
-
Méndez-Vivar, M. (2018). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15. Redalyc. Retrieved from [Link]
-
LibreTexts. (2015, July 15). 12.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]
-
LibreTexts. (2019, June 5). 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Hydroboration of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, October 5). Hydroboration-Oxidation of Alkenes | Making of Anti-Markovnikov Alcohols [Video]. YouTube. Retrieved from [Link]
-
Westcott, S. A., & Vogels, C. M. (2022). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews, 51(20), 8933-8999. [Link]
-
University of Missouri–St. Louis. (n.d.). 9. Hydroboration-Oxidation of Alkenes. Retrieved from [Link]
-
Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Current Developments in the Catalyzed Hydroboration Reaction. Retrieved from [Link]
-
Periodic Chemistry. (2018, September 9). Alkene Hydroboration/Oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathways for the hydroboration of unsaturated substrates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, April 16). Hydroboration Oxidation Mechanism of Alkenes - BH3, THF, H2O2, OH- Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Sotor, P., & Pawluć, P. (2020). Hydrosilylation and hydroboration in a sustainable manner: from Earth-abundant catalysts to catalyst-free solutions. Green Chemistry, 22(16), 5147-5181. [Link]
-
Pearson. (n.d.). Hydroboration Practice Problems. Retrieved from [Link]
-
Reddit. (2024, August 2). advice on hydroboration oxidation. r/Chempros. Retrieved from [Link]
-
Georgescu, E., et al. (2017). Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives: Synthesis of New Compounds Useful for Obtaining (iso)Carbacyclin Analogues and X-ray Analysis of the Products. Molecules, 22(12), 2093. [Link]
-
LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts. Retrieved from [Link]
-
Ramachandran, P. V., & Gagare, P. D. (2017). Hydroboration with Pyridine Borane at Room Temperature. The Journal of organic chemistry, 82(19), 10443–10449. [Link]
-
Organic Syntheses. (n.d.). 6. Retrieved from [Link]
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Preventing isomerization during 3-Propyl-1-hexanol synthesis
Troubleshooting Guide: Preventing Isomerization in 3-Propyl-1-hexanol Synthesis
This guide provides in-depth solutions to common isomerization issues encountered during the synthesis of this compound, a critical branched-chain alcohol in various chemical applications. Our focus is on maintaining the structural integrity of the target molecule by preventing unwanted rearrangements.
Question 1: My primary synthesis route involves the hydroboration-oxidation of 4-propyl-1-hexene. However, I'm observing significant amounts of rearranged alcohol byproducts. What is causing this, and how can I prevent it?
Answer:
Isomerization during the hydroboration-oxidation of 4-propyl-1-hexene is unusual, as the reaction is known for its anti-Markovnikov regioselectivity and syn-addition stereospecificity, with a mechanism that typically does not involve carbocation intermediates prone to rearrangement. However, contamination or improper reaction conditions can lead to side reactions.
Root Cause Analysis:
-
Acidic Contaminants: The most likely cause is the presence of acidic impurities in your reagents or glassware. Traces of acid can catalyze the isomerization of the starting alkene (4-propyl-1-hexene) to more stable internal alkenes (e.g., 4-propyl-2-hexene or 4-propyl-3-hexene) before hydroboration occurs. Hydroboration of these rearranged alkenes will lead to the formation of isomeric alcohols other than the desired this compound.
-
Suboptimal Borane Reagent: The choice of borane reagent is critical. While borane-THF (B₂H₆ in THF) is common, it can sometimes lead to minor isomerization if the reaction is not controlled properly. Sterically hindered boranes offer higher regioselectivity.
-
Reaction Temperature: Elevated temperatures can provide the activation energy needed for trace acid-catalyzed isomerization of the starting alkene.
Troubleshooting Protocol:
-
Step 1: Rigorous Purification of Alkene: Ensure your starting 4-propyl-1-hexene is free from acidic impurities. Consider passing it through a short column of basic alumina just before use.
-
Step 2: Use of Sterically Hindered Boranes: Switch from borane-THF to a more regioselective reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. These bulky reagents exhibit exceptional selectivity for the terminal carbon of the double bond, minimizing reactions with any internal alkene isomers that might be present in trace amounts.
-
Step 3: Strict Temperature Control: Maintain the reaction temperature at 0 °C during the hydroboration step. For highly sensitive substrates, temperatures as low as -10 °C may be beneficial.
-
Step 4: Aprotic, Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of water, which could lead to acidic conditions with certain impurities.
Experimental Workflow: High-Fidelity Hydroboration-Oxidation
Caption: High-fidelity hydroboration-oxidation workflow.
Question 2: I am synthesizing this compound via a Grignard reaction between propylmagnesium bromide and 3-butenal. My yield of the target alcohol is low, and I'm isolating a significant amount of 5-hepten-3-ol. What is happening?
Answer:
The issue you are observing is likely due to a competing 1,2- versus 1,4-conjugate addition of the Grignard reagent to the α,β-unsaturated aldehyde (3-butenal). While the desired reaction is the 1,2-addition to the carbonyl carbon, Grignard reagents can also act as nucleophiles in a 1,4-addition (Michael addition) fashion, especially with certain substrates and conditions. However, the formation of 5-hepten-3-ol from propylmagnesium bromide and 3-butenal is not a direct 1,4-addition product. A more plausible explanation is the isomerization of your starting material, 3-butenal, to the more stable conjugated isomer, 2-butenal (crotonaldehyde), under the reaction conditions. The Grignard reagent then adds to the carbonyl of crotonaldehyde.
Root Cause Analysis:
-
Isomerization of 3-Butenal: 3-Butenal can isomerize to the thermodynamically more stable conjugated isomer, 2-butenal, in the presence of trace acids or bases. Grignard reagents are basic and can promote this isomerization.
-
Reaction with Isomerized Aldehyde: The propylmagnesium bromide then reacts with the newly formed 2-butenal via a 1,2-addition to yield 5-hepten-3-ol after workup.
Troubleshooting Protocol:
-
Step 1: Use Freshly Distilled 3-Butenal: Ensure the purity of your starting aldehyde. Distill it immediately before use and store it under an inert atmosphere in the cold to minimize isomerization.
-
Step 2: Inverse Addition: Add the Grignard reagent slowly to a solution of the 3-butenal at low temperature (-78 °C is ideal). This maintains a low concentration of the basic Grignard reagent, disfavoring the isomerization of the aldehyde.
-
Step 3: Use of Cerium(III) Chloride (Luche Reduction Conditions): The addition of anhydrous cerium(III) chloride can significantly enhance the 1,2-selectivity of organometallic additions to enones and enals. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring direct attack at the carbonyl carbon over conjugate addition or base-catalyzed isomerization.
Experimental Workflow: Selective 1,2-Addition with CeCl₃
Caption: Luche-type conditions for selective 1,2-addition.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for isomerization in syntheses targeting this compound?
A1: The primary driving force is thermodynamic stability. In reactions involving carbocation intermediates, such as acid-catalyzed hydration of an alkene, a less stable secondary carbocation can rearrange via a hydride or alkyl shift to form a more stable secondary or tertiary carbocation. In the case of alkene starting materials, terminal alkenes can isomerize to more substituted (and thus more stable) internal alkenes under acidic or basic conditions.
Q2: Are there any alternative synthesis routes for this compound that are inherently less prone to isomerization?
A2: Yes. A highly reliable method is the reduction of a corresponding carboxylic acid or ester, such as ethyl 3-propylhexanoate. These starting materials can be synthesized with high regiochemical control. The reduction of the ester or acid functionality to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) does not involve intermediates that are prone to skeletal rearrangement.
Q3: How can I effectively monitor my reaction for the formation of isomeric byproducts?
A3: The most effective way to monitor the reaction is by using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Taking small aliquots from the reaction mixture at various time points (followed by a mini-workup) and analyzing them by GC will allow you to quantify the ratio of the desired product to any isomeric byproducts. The retention times will differ for the isomers, and GC-MS can be used to confirm their molecular weight and fragmentation patterns.
Data Summary: Reagent and Condition Selection
| Synthesis Route | Key Reagent/Condition | Isomerization Risk | Recommended Control Measure |
| Hydroboration-Oxidation | Borane Reagent | Low | Use 9-BBN for maximum regioselectivity. |
| Grignard Reaction | Aldehyde Substrate | High (Substrate Isomerization) | Use anhydrous CeCl₃ and low temperatures (-78 °C). |
| Acid-Catalyzed Hydration | Acid Catalyst | Very High | Not a recommended route. Avoid due to carbocation rearrangements. |
| Ester Reduction | Reducing Agent | Very Low | Use LiAlH₄ in an aprotic solvent like THF. |
References
-
Luche Reduction . Organic Chemistry Portal. [Link]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Alcohol Synthesis
Welcome to the technical support center for managing exothermic reactions in large-scale alcohol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring process safety and efficiency. The following troubleshooting guides and FAQs address common challenges encountered during the scale-up and execution of exothermic alcohol synthesis.
Frequently Asked Questions (FAQs)
Q1: What defines an exothermic reaction and why is it a critical concern in large-scale alcohol synthesis?
A: An exothermic reaction is a chemical process that releases energy in the form of heat.[1] In alcohol synthesis, such as the hydration of alkenes or Grignard reactions, the formation of new chemical bonds in the alcohol product releases more energy than is consumed to break the bonds in the reactants.[2][3]
While this is a fundamental aspect of the chemistry, it becomes a major safety concern at a large scale.[4][5] As the reaction volume increases, the ratio of heat transfer surface area to reaction volume decreases significantly.[6][7][8] This means the reactor's ability to dissipate the generated heat does not keep pace with the rate of heat production.[8] If not properly managed, this imbalance can lead to a rapid increase in temperature and pressure, a dangerous condition known as thermal runaway, which can result in equipment failure, explosions, and the release of hazardous materials.[1][9][10]
Q2: What are the primary causes of thermal runaway in alcohol synthesis reactions?
A: Thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal.[5] This initiates a positive feedback loop where the rising temperature accelerates the reaction rate, which in turn generates even more heat.[5][10] The primary causes include:
-
Insufficient Cooling: The cooling system may be undersized for the scale of the reaction, or it may malfunction.[10][11]
-
Improper Reactant Addition: Adding a reactant too quickly can cause a rapid spike in reaction rate and heat generation that overwhelms the cooling system.[7]
-
Poor Mixing: Inadequate agitation can lead to localized "hotspots" where the reaction is more concentrated and hotter than the bulk mixture. These hotspots can initiate a runaway even if the overall temperature appears stable.[7][11][12]
-
System Failures: This includes cooling system failures, agitator malfunctions, or faulty temperature sensors that provide inaccurate readings.[10]
-
Misunderstanding of Reaction Chemistry: A poor understanding of the reaction's kinetics and thermochemistry can lead to a badly designed process that operates too close to hazardous conditions.[13]
Q3: How does scaling up a reaction from the lab to a plant affect heat management?
A: Scaling up a chemical process is not as simple as multiplying the quantities of reactants.[14] The most critical challenge is the change in the surface-area-to-volume ratio.[6][7]
-
Heat Dissipation: A small laboratory flask has a large surface area relative to its small volume, allowing heat to dissipate quickly to the surroundings.[4] In a large industrial reactor, the volume increases cubically while the surface area (the jacket available for cooling) increases only squarely. This makes heat removal far less efficient per unit of volume.[6][8]
-
Mixing Efficiency: Achieving uniform mixing in a 5000-liter reactor is much more challenging than in a 500ml flask. Poor mixing at scale can lead to localized temperature and concentration gradients, increasing the risk of side reactions or thermal runaway.[7][15]
-
Longer Processing Times: Heating and cooling cycles are significantly longer in large vessels, which can potentially affect product stability and purity.[14]
Due to these factors, a reaction that is perfectly safe in the lab can become hazardous when scaled up without proper engineering controls and a thorough hazard assessment.[4][9]
Q4: What are the key process parameters to monitor for controlling exotherms?
A: Continuous and accurate monitoring is crucial for safe operation. Key parameters include:
-
Reactor Temperature: This is the most critical parameter. Multiple temperature sensors at different locations within the reactor are recommended to detect localized hotspots.
-
Coolant Temperature and Flow Rate: Monitoring the inlet and outlet temperatures of the cooling fluid, as well as its flow rate, provides a direct indication of the heat being removed from the reactor.
-
Reactor Pressure: A sudden increase in pressure can indicate an increase in reaction rate, gas evolution, or boiling of the solvent, all signs of a potential loss of control.[1][12]
-
Agitator Speed and Power Draw: Monitoring the agitator's speed ensures proper mixing. A change in power draw can indicate a change in the viscosity of the reaction mixture, which might affect heat transfer.
-
Reactant Addition Rate: The rate of addition for key reagents must be strictly controlled to keep the heat generation rate within the capacity of the cooling system.[7]
Q5: What are the different types of cooling systems used for large-scale reactors?
A: The choice of cooling system depends on the scale of the reaction, the magnitude of the exotherm, and the required operating temperature. Common systems include:
-
Jacketed Vessels: The reactor has an outer jacket through which a cooling fluid (like water, glycol, or oil) is circulated to remove heat. This is the most common method.
-
Internal Coils: For very large reactors or highly exothermic reactions, internal cooling coils provide additional heat transfer surface area.
-
Crash Cooling/Quenching: An emergency system designed to rapidly cool the reaction by injecting a cold fluid or a reaction inhibitor.[13]
-
Cryogenic Cooling: For reactions requiring very low temperatures, liquid nitrogen can be used as a coolant in indirect systems to achieve temperatures of -100°C or below.
Troubleshooting Guides
Scenario 1: Unexpected Temperature Spike During Reaction
Q: My reactor temperature is rising rapidly and exceeding the setpoint. What are the immediate steps I should take?
A: This situation, known as a temperature excursion, requires immediate and decisive action to prevent a thermal runaway.[18][19] Follow a pre-defined emergency protocol.
Emergency Response Protocol:
-
Stop Reactant Feed: Immediately stop the addition of all reactants. This is the most crucial step to halt further heat generation.
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity. Fully open the cooling water valves and ensure maximum flow.
-
Alert Personnel: Notify all personnel in the vicinity and the plant supervisor immediately.
-
Prepare for Emergency Measures: If the temperature continues to rise, be prepared to initiate emergency procedures such as crash cooling or reaction inhibition (quenching).[13]
-
Initiate Depressurization (If Necessary): As a last resort, controlled depressurization through an emergency relief system can prevent a catastrophic vessel failure.[1][18] This should be part of a safety instrumented system (SIS).
Q: What are the potential root causes of a sudden temperature excursion?
A: A systematic investigation is required once the situation is under control.
| Potential Cause | Investigative Action |
| Cooling System Failure | Check coolant flow, temperature, and pump operation. Inspect for blockages or leaks in the cooling lines.[10] |
| Incorrect Reagent Dosing | Review batch records and control system data to verify the addition rate and quantity of reactants. |
| Agitator Malfunction | Check the agitator's operational status and power draw. A failure can lead to poor mixing and localized hot spots.[12] |
| Faulty Temperature Sensor | Cross-check readings with redundant sensors. A faulty sensor can mislead the control system.[12][20] |
| Unexpected Side Reaction | Analyze a sample of the reaction mixture to check for unexpected by-products that may have a more significant exotherm.[7] |
| Contamination | Investigate if any contaminants were introduced that could catalyze the reaction or initiate a secondary, more exothermic reaction. |
Q: How can I differentiate between a minor temperature fluctuation and the onset of a thermal runaway?
A: The key differentiator is the rate of temperature increase and the response to corrective actions.
-
Minor Fluctuation: The temperature deviates slightly from the setpoint but stabilizes or returns to the setpoint with normal control system adjustments (e.g., slight increase in coolant flow).
-
Onset of Runaway: The temperature rises at an accelerating rate.[1] The cooling system, even at maximum capacity, cannot stop the temperature rise. This indicates that the heat generation rate has surpassed the maximum heat removal rate.
The following diagram illustrates the decision-making process for a temperature excursion.
Caption: Factors influencing reactor heat balance.
Common issues include:
-
Fouling: The accumulation of material on the reactor walls or cooling coils acts as an insulating layer, significantly reducing heat transfer efficiency. [20]* Undersized System: The cooling system may not have been designed for the maximum heat output of the reaction. This requires a review of the initial process safety assessment. [4]* Changes in Process Parameters: An increase in reactant concentration or a change in solvent could increase the reaction rate and heat output beyond the system's capacity.
-
Inefficient Coolant: The coolant temperature might be too high, or the flow rate too low, to provide the necessary heat removal.
Q: How can I improve the efficiency of my existing cooling system?
A: Before considering an upgrade, several steps can be taken to optimize the current system:
-
Clean Heat Transfer Surfaces: Implement a regular cleaning schedule for the reactor interior and cooling coils to remove any fouling. [20]2. Optimize Coolant Conditions: Lower the coolant's inlet temperature or increase its flow rate, if possible. Ensure pumps and chillers are operating at peak performance. [16]3. Improve Agitation: Increasing the agitation speed can improve the heat transfer coefficient at the reactor wall, but this must be balanced against potential impacts on the reaction chemistry.
-
Modify the Process: Consider reducing the reactant concentration or slowing the addition rate to lower the peak heat generation rate. [21]
References
- Control Thermal Runaway and Chemical Reaction Hazards | TÜV SÜD PSB. (n.d.). TÜV SÜD.
- Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited. (2024, November 7). TSM TheSafetyMaster.
- Reactor Cooling System: Ensuring Safe and Efficient Oper
- Application of high temperature heat pump in alcohol production. (2024, October 30).
- Dealing with Elevated Fermentation Temperatures and He
- Troubleshooting CSTR Reactor Problems: A Guide | Zhanghua - Filter Dryer. (2025, August 18). Zhanghua.
- The protection of reactors containing exothermic reactions: an HSE view. (n.d.). IChemE.
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- The main purpose of the reactor he
- Critical Considerations in Process Safety | H.E.L Group. (n.d.). H.E.L Group.
- Chemical industry cooling equipment: factory cooling system | Mirai Intex. (2024, June 12). Mirai Intex.
- The effect of temperature on ethanol production. (2023, July 3). LEAF by Lesaffre.
- Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling | A Linde Company. (n.d.). Linde Gas.
- Problems needing attention in synthesis process scaling up. (2021, January 6). SHANDONG LOOK CHEMICAL.
- How High Temperature Fermentation Impacts Ethanol Yields. (2025, August 20). IFF.
- Reactor Cooling | Temperature Control Solutions | Aggreko US. (n.d.). Aggreko.
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- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20).
- Practical approach to prediction and prevention of runaway reactions. (n.d.).
- (PDF) Controlling Hydrocracker Temperature Excursions. (n.d.).
- Question 20: What is your Best Practice for handling temperature excursions for hydrocrackers? Is a manual or automatic control system best? | American Fuel & Petrochemical Manufacturers. (n.d.). AFPM.
- Calorimetry. (n.d.). Open STEM Lab.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3).
- What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
- How to Handle a Temperature Excursion: Protocol & Steps. (2025, May 7). E-Control Systems.
- Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). zeal.
- 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). UK-CPI.com.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown. (n.d.).
- Enthalpy – Simple calorimetry, Combustions of alcohols. (2023, May 4). Practical Science.
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- 3.1.4.2 Calorimetry | PDF | Ethanol | Chemical Reactions. (n.d.). Scribd.
- Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions. (2022, June 15).
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Determination of 3-Propyl-1-hexanol by Gas Chromatography
Abstract
The precise determination of purity for specialty chemicals like 3-Propyl-1-hexanol is critical for ensuring product quality, safety, and performance in downstream applications, ranging from fragrance compounding to pharmaceutical synthesis. Gas Chromatography (GC) stands as the premier analytical technique for this purpose, offering unparalleled separation efficiency and quantitative accuracy.[1][2] This guide presents a comprehensive, field-tested methodology for the purity assessment of this compound using high-resolution capillary Gas Chromatography with Flame Ionization Detection (GC-FID). We will explore the rationale behind critical method parameters, provide a detailed, step-by-step protocol, and compare the quantitative power of GC-FID with the qualitative, impurity-identifying strength of Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, quality control analysts, and drug development professionals seeking a robust and self-validating approach to purity analysis.
The Analytical Challenge: Why Purity Matters
This compound (C9H20O) is a higher alcohol valued for its specific physicochemical properties.[3] However, its synthesis can result in a variety of impurities that can significantly alter its characteristics. These impurities may include:
-
Structural Isomers: Such as other nonanols (e.g., 2-Ethyl-1-heptanol) which can have very similar boiling points, making separation a challenge.
-
Residual Starting Materials: Unreacted precursors from the synthesis route.
-
By-products: Aldehydes, ketones, or other related compounds formed during the reaction.
-
Water: Which cannot be determined by GC-FID and requires a separate analysis like Karl Fischer titration.[4]
Even trace levels of these impurities can impact product performance, introduce unwanted odors in fragrances, or pose safety risks in pharmaceutical applications. Therefore, a highly selective and sensitive analytical method is not just a regulatory requirement but a scientific necessity.
Primary Method: High-Resolution Gas Chromatography (GC-FID)
For robust quantification of organic compounds, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the industry workhorse.[5][6] The technique separates volatile compounds in a heated column, and the FID generates a signal proportional to the mass of carbon atoms entering the flame, making it an ideal "carbon counter" for purity assays.[7][8]
Causality Behind Experimental Choices: A Method Deep Dive
A successful GC method is built on a foundation of logical, scientifically-backed choices. Here, we dissect the critical parameters for analyzing this compound.
-
The Column (The Heart of the Separation): The choice of GC column is the most critical factor.[9] For polar analytes like alcohols, a polar stationary phase is essential.
-
Our Choice: A Polyethylene Glycol (PEG) phase column (often marketed as a "WAX" type column).
-
Rationale: The principle of "like dissolves like" governs chromatographic separation. The polar hydroxyl group of this compound will have a strong interaction with the polar PEG stationary phase. This strong interaction promotes retention and allows for effective separation from less polar impurities and closely related isomers.[10] A non-polar column would lead to poor peak shape and co-elution of polar analytes.
-
Dimensions: A 30 m x 0.25 mm x 0.25 µm column provides an excellent balance of resolving power, analysis time, and sample capacity for this application.[11]
-
-
The Detector (The Eye of the System):
-
Our Choice: Flame Ionization Detector (FID).
-
Rationale: The FID is highly sensitive to nearly all organic compounds and boasts a wide linear dynamic range.[5] It generates a signal by combusting the eluted compounds in a hydrogen-air flame, producing ions that are measured as a current.[8] This makes it exceptionally reliable for purity calculations using the area percent method, assuming that the response factors of the impurities are similar to the main component—a reasonable starting assumption for isomeric impurities.
-
-
Injector and Temperature Program (The Control System):
-
Injector: A split/splitless inlet is used in split mode (e.g., 50:1 ratio). This prevents column overloading with a high-concentration sample and ensures sharp, symmetrical peaks.
-
Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points. The program starts at a low temperature to retain and separate volatile impurities, then ramps up to elute the main this compound peak and any higher-boiling impurities in a reasonable timeframe.
-
Experimental Protocol: GC-FID Purity Assay
This protocol is a self-validating system designed for accuracy and reproducibility.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to volume with a high-purity solvent such as acetone or isopropanol. Ensure the solvent does not co-elute with any peaks of interest.
-
Mix thoroughly and transfer an aliquot to a 2 mL GC autosampler vial.
-
-
Instrument Conditions:
-
GC System: Agilent 7890B GC with FID or equivalent.
-
Column: DB-WAX (or equivalent PEG phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless, operated in split mode (50:1) at 250°C.
-
Injection Volume: 1.0 µL.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Detector: FID at 260°C.
-
FID Gases: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (N2 or He): 25 mL/min.
-
-
Data Analysis & Purity Calculation:
-
Integrate all peaks in the chromatogram, excluding the solvent peak.
-
Calculate the area percent for each peak using the formula:
-
% Area_i = (Area_i / Total Area_all_peaks) * 100
-
-
The purity of this compound is reported as the area percent of the main peak. This method assumes a response factor of 1.0 for all impurities. For higher accuracy, especially for regulatory filings, determining the relative response factor for each identified impurity against a certified reference standard is recommended.[12]
-
Comparative Method: GC-MS for Impurity Identification
While GC-FID provides excellent quantitative data, it offers no structural information.[5] This is where Gas Chromatography-Mass Spectrometry (GC-MS) becomes an indispensable comparative tool, making the overall analytical workflow self-validating. GC-MS separates compounds in the same manner as GC-FID, but instead of burning the eluent, it fragments the molecules and measures their mass-to-charge ratio, providing a unique "chemical fingerprint."[13][14]
The Power of Confirmation
By analyzing the same sample on a GC-MS system, we can:
-
Identify Unknowns: The fragmentation pattern (mass spectrum) of an impurity can be matched against extensive spectral libraries (like NIST) to tentatively identify its structure.[15]
-
Confirm Isomers: Positively distinguish between this compound and its isomers based on subtle differences in their mass spectra.
-
Validate the GC-FID Method: Confirm that the small peaks observed in the FID chromatogram are indeed impurities and not artifacts.
Experimental Protocol: GC-MS Impurity Identification
The GC conditions for GC-MS can be kept nearly identical to the GC-FID method to allow for direct comparison of chromatograms.
-
Instrument Conditions:
-
GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.
-
GC Parameters: Use the same column, carrier gas, injector conditions, and oven program as the GC-FID method.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35 - 400 amu.
-
-
-
Data Analysis:
-
For each impurity peak, obtain the mass spectrum.
-
Perform a library search against the NIST/Wiley spectral database to obtain a list of potential matches.
-
Expert review of the fragmentation pattern is necessary to confirm the identity, especially for isomers.
-
Results and Discussion: A Comparative Analysis
To illustrate the power of this dual-method approach, consider a hypothetical batch of this compound.
Quantitative Data (GC-FID)
The GC-FID analysis provides the primary purity value.
| Peak No. | Retention Time (min) | Area | Area % |
| 1 | 8.54 | 15,234 | 0.11 |
| 2 | 10.21 | 13,890,112 | 99.65 |
| 3 | 11.05 | 33,450 | 0.24 |
| Total | 13,938,796 | 100.00 |
From this data, the purity of this compound is determined to be 99.65% .
Qualitative Data (GC-MS)
The GC-MS analysis reveals the identity of the impurities, adding crucial context to the quantitative data.
| Peak No. | Retention Time (min) | Tentative Identification (Library Match) | Match Factor |
| 1 | 8.55 | 1-Heptanol (Possible starting material) | 92% |
| 2 | 10.22 | This compound | 97% |
| 3 | 11.06 | 2-Ethyl-1-heptanol (Isomer) | 89% |
Method Comparison Guide
This table provides an at-a-glance comparison of the two techniques for this specific application.
| Feature | GC-FID | GC-MS |
| Primary Function | Quantitative Analysis (Purity) | Qualitative Analysis (Identification) |
| Sensitivity | High (pg level) | High (pg-fg level) |
| Specificity | Low (Responds to most organics) | High (Provides structural fingerprint) |
| Data Output | Chromatogram (Retention Time vs. Signal) | Total Ion Chromatogram, Mass Spectra |
| Cost & Complexity | Lower cost, simpler operation | Higher cost, more complex data analysis |
| Validation Role | Provides the primary purity value. | Confirms the identity of the main peak and impurities. |
Visualizing the Workflow
A robust analytical workflow ensures that all steps are logical and interconnected, leading to a reliable final result.
Caption: Workflow for comprehensive purity analysis.
Conclusion
The purity determination of this compound requires a dual-pronged approach that leverages the strengths of complementary analytical techniques. GC-FID serves as the gold standard for precise and accurate quantification, providing the definitive purity value required for quality control and specification sheets.[1][16] However, to build a truly robust and self-validating system, the quantitative data from GC-FID must be supported by the qualitative, structural-elucidating power of GC-MS.[13] This combined methodology not only delivers a high-confidence purity value but also provides critical insights into the impurity profile, enabling better process control, ensuring product safety, and satisfying rigorous regulatory demands.
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Validating the Structure of 3-Propyl-1-hexanol: A 2D NMR Comparison Guide
<
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of organic molecules is a cornerstone of rigorous scientific practice. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon environments, complex aliphatic structures like 3-Propyl-1-hexanol often present spectral overlap that obscures definitive assignment.[1][2] This guide provides an in-depth, technically-grounded comparison of two-dimensional (2D) NMR techniques for the structural validation of this compound, moving beyond simple procedural lists to explain the causal logic behind experimental choices.
The Challenge: Ambiguity in 1D NMR of Aliphatic Alcohols
This compound (C9H20O) presents a classic challenge for 1D NMR analysis.[3][4][5][6][7] Its structure, characterized by a six-carbon chain with a propyl group at the third position and a primary alcohol, results in numerous similar methylene (-CH2-) and methyl (-CH3) groups. This leads to significant signal overlap in the 1H NMR spectrum, making it difficult to definitively assign each proton and confirm the connectivity of the carbon backbone. While techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH2, and CH3 groups, they do not establish the bonding sequence.[8]
The Solution: A Multi-faceted 2D NMR Approach
To overcome these limitations, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system for confirming the molecular architecture. The primary techniques discussed here are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings between adjacent nuclei.[9][10][11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbon atoms (¹H-¹³C one-bond correlations).[13][14][15][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[14][16][17][18]
The synergistic application of these techniques allows for the unambiguous assembly of the molecular structure by piecing together proton and carbon frameworks.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines the systematic approach to acquiring and interpreting 2D NMR data for the structural validation of this compound.
Part 1: Sample Preparation and 1D NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.
-
1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This initial spectrum is crucial for determining the chemical shift range of the protons and for optimizing the parameters for the 2D experiments.[19]
-
1D ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. This provides the chemical shifts of all unique carbon atoms in the molecule.
Part 2: 2D NMR Data Acquisition
The following is a logical sequence for acquiring the 2D NMR data. The specific parameters will need to be optimized for the spectrometer being used.[20][21][22][23]
Caption: Experimental workflow for 2D NMR structural validation.
-
COSY (¹H-¹H Correlation Spectroscopy):
-
Purpose: To establish which protons are coupled to each other, typically through two or three bonds. This is fundamental for identifying adjacent methylene and methine groups.[9][11]
-
How it Works: The COSY experiment is a two-dimensional technique that plots the ¹H NMR spectrum on both the x and y axes.[10] Diagonal peaks correspond to the 1D spectrum, while off-diagonal "cross-peaks" indicate that the two protons at those respective chemical shifts are coupled.[9]
-
Expected Correlations for this compound: We expect to see cross-peaks connecting the protons of adjacent CH2 groups and the CH group to its neighboring CH2 groups. For instance, the protons on C1 will show a correlation to the protons on C2.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms. This provides a direct link between the proton and carbon skeletons of the molecule.[13][14][16]
-
How it Works: The HSQC spectrum displays the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other. A peak in the 2D spectrum indicates a direct, one-bond connection between a specific proton and a specific carbon.[13][14]
-
Expected Correlations for this compound: Each carbon with attached protons will show a single correlation peak to those protons. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for connecting molecular fragments and identifying quaternary carbons (carbons with no attached protons).[14][17][18]
-
How it Works: Similar to HSQC, the HMBC spectrum correlates proton and carbon chemical shifts. However, the experiment is designed to detect correlations over multiple bonds, while suppressing the one-bond correlations seen in HSQC.[14][24]
-
Expected Correlations for this compound: We expect to see correlations from the protons on one carbon to the carbon atoms two and three bonds away. For example, the protons on C1 should show correlations to C2 and C3. These long-range correlations are key to assembling the full carbon backbone.
-
Data Interpretation and Structural Validation
The power of this approach lies in the combined interpretation of all three 2D spectra.
Caption: Correlation network for this compound from 2D NMR.
-
Start with a distinct signal: Identify a well-resolved signal in the ¹H NMR spectrum, for example, the triplet corresponding to the methyl group (C6) of the hexanol chain.
-
Trace the chain with COSY: From the C6 protons, use the COSY spectrum to identify the adjacent CH2 protons (C5). Continue this process, "walking" along the carbon chain by following the COSY cross-peaks from C5 to C4, C4 to C3, C3 to C2, and C2 to C1.
-
Assign carbons with HSQC: Once the proton spin systems are identified, use the HSQC spectrum to assign the chemical shift of the carbon directly bonded to each proton. This definitively links the proton and carbon skeletons.
-
Confirm connectivity with HMBC: Use the HMBC spectrum to confirm the connections established by COSY and to piece together the entire molecule. For instance, the protons on C1 should show HMBC correlations to C2 and C3, confirming their positions relative to the branching point. Similarly, the protons of the propyl group's methyl group (C3') should show correlations to C2' and C1', confirming the structure of the propyl side chain. The HMBC correlations to the branching carbon (C3) from multiple protons will be the ultimate confirmation of the overall structure.
Comparison with Alternative Methods
While other analytical techniques can provide structural information, they often lack the definitive connectivity data provided by 2D NMR.
| Technique | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Provides accurate molecular weight and fragmentation patterns. | Does not directly provide information on atom-to-atom connectivity. |
| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., -OH). | Does not provide information on the carbon skeleton. |
| X-ray Crystallography | Provides an unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult to obtain for oils like this compound. |
| 2D NMR (COSY, HSQC, HMBC) | Provides detailed atom-to-atom connectivity. | Can be more time-consuming and require more specialized equipment and expertise for interpretation. |
Conclusion
The structural validation of this compound serves as an excellent case study for the power and necessity of 2D NMR spectroscopy.[25][26][27] By systematically applying a suite of experiments—COSY, HSQC, and HMBC—researchers can overcome the limitations of 1D NMR and build a comprehensive, self-validating picture of the molecule's connectivity. This rigorous approach ensures the scientific integrity of the data and provides the high level of confidence required in research and development settings.
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A Comparative Analysis of 3-Propyl-1-hexanol and 1-nonanol: An Isomeric Examination of Physicochemical Properties and Performance
In the vast landscape of chemical compounds, isomers—molecules sharing the same formula but differing in atomic arrangement—often exhibit remarkably distinct properties and functionalities. This guide provides an in-depth comparative analysis of two C9 alcohols: the linear 1-nonanol and its branched-chain isomer, 3-Propyl-1-hexanol. This examination is tailored for researchers, scientists, and drug development professionals who require a nuanced understanding of how molecular architecture influences physicochemical behavior and application suitability.
At first glance, 1-nonanol (CH₃(CH₂)₈OH) and this compound (CH₃(CH₂)₂CH(CH₂CH₂CH₃)CH₂OH) are simply structural variants. However, this fundamental difference in their carbon skeletons—a straight chain versus a branched structure—gives rise to significant divergences in their physical properties and, consequently, their performance in various applications. This guide will dissect these differences, supported by available experimental and estimated data, and provide insights into the causal relationships between structure and function.
Unveiling the Isomers: A Structural Overview
The core distinction between these two molecules lies in their carbon backbone. 1-nonanol is a primary fatty alcohol with a linear nine-carbon chain[1][2]. In contrast, this compound, a type of Guerbet alcohol, features a six-carbon primary chain with a three-carbon (propyl) branch at the third carbon position[3]. This branching is the linchpin of its unique characteristics.
Caption: Molecular structures of 1-nonanol and this compound.
A Head-to-Head Comparison: Physicochemical Properties
The divergence in molecular structure directly translates to measurable differences in physical properties. The following table summarizes key data for both compounds. It is important to note that while extensive experimental data exists for 1-nonanol, the data for this compound is primarily estimated due to its more specialized nature.
| Property | 1-nonanol (Linear) | This compound (Branched) |
| Molecular Formula | C₉H₂₀O[2] | C₉H₂₀O[3] |
| Molar Mass | 144.25 g/mol [2] | 144.25 g/mol [3] |
| Boiling Point | 214 °C[2] | 192.9 °C (estimated)[4] |
| Melting Point | -6 °C[2] | - |
| Density | 0.83 g/cm³[2] | 0.8446 g/cm³ (estimated)[4] |
| Water Solubility | 0.13 g/L[2] | - |
| Viscosity | 10.0 cSt at 25 °C[5] | - |
The lower estimated boiling point of this compound is a direct consequence of its branched structure. The branching creates a more compact, spherical molecule, which reduces the effective surface area for intermolecular van der Waals forces. Weaker intermolecular forces require less energy to overcome, resulting in a lower boiling point compared to the linear isomer, 1-nonanol. This trend is well-documented for isomeric alcohols.
Conversely, branching typically leads to a significantly lower melting point. While specific data for this compound is unavailable, Guerbet alcohols, in general, exhibit much lower melting points than their linear counterparts[6]. This is because the irregular shape of branched molecules hinders efficient packing into a crystal lattice, thus requiring less energy to transition from a solid to a liquid state.
Performance in Application: Where Structure Dictates Function
The distinct physicochemical properties of these isomers make them suitable for different applications. The following sections explore their comparative performance in key industrial and research areas.
Lubricants and Plasticizers
In the realm of lubricants and plasticizers, branched-chain alcohols like this compound often hold a significant advantage. Their tendency to remain liquid at lower temperatures is a critical property for formulations that must perform in a wide range of thermal conditions. Guerbet alcohols are known for their excellent lubricity and oxidative stability, making them valuable components in high-performance lubricants[6][7]. The branching also contributes to lower volatility compared to linear alcohols of similar molecular weight, which is beneficial in high-temperature applications.
Solvents and Reaction Media
As solvents, the choice between a linear and a branched alcohol depends on the specific requirements of the system. 1-nonanol, with its distinct polar hydroxyl head and nonpolar hydrocarbon tail, is used in the manufacture of artificial lemon oil and as a precursor to esters used in perfumery and flavors[2]. The more compact nature of this compound could influence its solvency characteristics, potentially making it a better solvent for certain nonpolar substrates. The lower viscosity that is characteristic of branched alcohols can also be an advantage in facilitating mixing and mass transfer in reactions.
Surfactants and Emulsifiers
When used as hydrophobes in surfactants, the structural differences between linear and branched alcohols lead to distinct performance characteristics. Surfactants derived from linear alcohols, such as 1-nonanol, are known for their strong packing at interfaces, leading to efficient surface tension reduction and good detergency. However, surfactants based on Guerbet alcohols often exhibit superior wetting properties and can form more stable emulsions, particularly at low temperatures. The branching in the hydrophobic tail disrupts the crystalline packing of surfactant molecules, which can enhance their performance in cold-water applications and in formulations requiring low foaming.
Experimental Design: A Protocol for Viscosity Measurement
To empirically validate the expected difference in viscosity, a standard experimental protocol can be employed.
Objective: To determine and compare the kinematic viscosity of 1-nonanol and this compound at a controlled temperature.
Materials:
-
1-nonanol (≥98% purity)
-
This compound (≥98% purity)
-
Cannon-Fenske viscometer (or similar calibrated glass capillary viscometer)
-
Constant temperature water bath (e.g., 25 °C ± 0.1 °C)
-
Stopwatch
-
Pipettes and cleaning solvents (e.g., acetone, ethanol)
Methodology:
-
Viscometer Cleaning and Preparation: Thoroughly clean the viscometer with appropriate solvents and dry completely.
-
Sample Loading: Introduce a precise volume of the alcohol sample into the viscometer.
-
Thermal Equilibration: Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 20 minutes.
-
Measurement: Using a pipette bulb, draw the liquid up through the capillary tube to a point above the upper timing mark.
-
Flow Time Recording: Release the suction and accurately measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.
-
Replicates: Repeat the measurement at least three times to ensure reproducibility.
-
Calculation: Calculate the kinematic viscosity (ν) using the equation: ν = C * t, where 'C' is the viscometer constant and 't' is the average flow time.
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The Decisive Factor: Steric Hindrance in the Esterification Mechanism
An In-Depth Guide to the Reactivity of Branched vs. Linear Alcohols in Esterification for Researchers and Drug Development Professionals
In the landscape of organic synthesis, esterification stands as a cornerstone reaction, pivotal in the creation of pharmaceuticals, polymers, and fine chemicals.[1][2] The classic Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a foundational method taught and practiced widely.[3] While seemingly straightforward, the reaction's efficiency is profoundly influenced by the molecular architecture of its reactants. This guide provides a detailed comparison of the reactivity of linear versus branched alcohols in esterification, supported by experimental data and mechanistic insights, to inform experimental design and optimization for researchers and chemists.
Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5] The reaction rate is critically dependent on a key step: the nucleophilic attack of the alcohol's hydroxyl oxygen on the electrophilic carbonyl carbon of the protonated carboxylic acid.[6] It is at this juncture that the structural differences between linear and branched alcohols exert their most significant influence.
The general order of reactivity for alcohols in esterification is: Primary (1°) > Secondary (2°) > Tertiary (3°) [6][7][8]
This trend is almost entirely dictated by steric hindrance —the spatial obstruction caused by bulky alkyl groups surrounding the reactive hydroxyl group.[6][7][9][10]
-
Linear (Primary) Alcohols: These alcohols, such as 1-butanol, have their hydroxyl group at the end of a carbon chain. This position is relatively uncrowded, allowing the alcohol to easily approach and attack the carbonyl carbon.
-
Branched (Secondary & Tertiary) Alcohols: In secondary alcohols (e.g., 2-butanol or isopropanol), the hydroxyl group is attached to a carbon that is bonded to two other alkyl groups. In tertiary alcohols (e.g., tert-butanol), the carbon is bonded to three alkyl groups.[11] This branching creates a congested environment around the hydroxyl group, physically impeding its ability to act as a nucleophile and attack the carboxylic acid.[6][12] Consequently, the reaction rate slows dramatically as branching increases.[6] Tertiary alcohols are particularly unreactive and are prone to undergoing elimination reactions in the presence of strong acids to form alkenes, which presents a competing and often favored reaction pathway.[3][5][12]
Mechanistic Viewpoint
The mechanism of Fischer esterification involves several equilibrium steps. The critical step influenced by the alcohol's structure is the formation of the tetrahedral intermediate.
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A Researcher's Guide to the Quantitative Analysis of 3-Propyl-1-hexanol in a Mixture
For researchers, scientists, and drug development professionals, the precise quantification of specific chemical entities within complex mixtures is a cornerstone of rigorous scientific inquiry and product development. 3-Propyl-1-hexanol (C9H20O), a branched-chain alcohol, often appears as a synthetic intermediate, a fragrance component, or a potential impurity.[1][2][3] Its accurate measurement is critical for process optimization, quality control, and safety assessment.
This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound. Moving beyond a simple recitation of methods, we will explore the underlying principles, explain the rationale behind experimental choices, and present detailed, field-proven protocols.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method is dictated by the specific requirements of the analysis: Is absolute structural confirmation needed? What is the expected concentration range? What is the nature of the sample matrix? For a volatile compound like this compound, Gas Chromatography (GC) is the preeminent technique.[4][5][6]
| Technique | Principle | Primary Use Case for this compound | Advantages | Disadvantages |
| GC-FID | Separation based on boiling point and polarity; detection via flame ionization. | Robust, high-throughput quantification where the analyte is known. | Excellent linearity, high sensitivity for hydrocarbons, cost-effective, and durable.[7] | Provides no structural information; co-eluting peaks can lead to inaccurate quantification. |
| GC-MS | Separation by GC; detection and identification by mass spectrometry. | Definitive identification and quantification, especially in complex or unknown mixtures. | Provides mass spectra for unambiguous peak identification.[8][9] High sensitivity and selectivity. | Higher instrument cost and maintenance; can be less robust than FID for routine high-concentration samples. |
| HPLC-UV/DAD | Separation based on polarity; detection via UV absorbance. | Not a primary method for this analyte. Requires derivatization to introduce a chromophore. | Suitable for non-volatile or thermally labile compounds. | This compound lacks a UV-absorbing chromophore, making direct analysis impossible. Derivatization adds complexity and potential for error. |
| Spectrophotometry | Measures the absorption of light by a colored compound. | Not suitable for direct quantification in a mixture. | Simple, low-cost instrumentation. | Lacks the selectivity to distinguish this compound from other components in a mixture.[10][11] |
Primary Recommendation: For the routine, accurate quantification of this compound in a known mixture, Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard, offering a superb balance of performance, reliability, and cost-effectiveness.[7] When definitive identification is paramount, or when analyzing for trace-level impurities in a complex matrix, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior choice.[8][12]
The Workflow of Quantitative GC Analysis
A successful quantitative analysis is a systematic process. Each step, from sample preparation to data interpretation, builds upon the last. The following diagram illustrates a typical workflow for the GC-based quantification of this compound.
Caption: General workflow for quantitative GC analysis.
Deep Dive: GC Method Development for this compound
Crafting a robust and reliable GC method requires careful consideration of several key parameters.
Sample Introduction: Headspace vs. Direct Liquid Injection
The method of introducing the sample into the GC is a critical first step.
-
Direct Liquid Injection: The simplest approach, where a small volume (typically 1 µL) of the liquid sample is directly injected into a heated inlet.
-
Rationale: This method is fast and suitable for clean samples where this compound is a major component. However, it introduces the entire sample matrix onto the GC column, which can lead to contamination and require more frequent maintenance if the matrix is complex or non-volatile.[13]
-
-
Static Headspace (HS) Injection: The sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (the "headspace") above the sample.[4] A portion of this gas is then injected into the GC.
-
Rationale: Headspace is the preferred method for analyzing alcohols in complex matrices like biological fluids or viscous formulations.[14][15] It is a very clean injection technique because non-volatile matrix components are left behind in the vial, protecting the GC inlet and column.[15][16] This leads to longer column life and more stable, reproducible results over time.
-
Comparison of Injection Techniques
| Parameter | Direct Liquid Injection | Static Headspace Injection |
| Principle | Entire liquid sample is vaporized in the inlet. | Only volatile components from the vial's headspace are injected.[16] |
| Pros | Simple, fast, requires no special sample preparation equipment. | Protects GC system from non-volatile matrix components, improves long-term stability.[14][15] |
| Cons | Can contaminate the inlet and column, leading to peak shape issues and downtime for maintenance.[13] | Requires a headspace autosampler, method development involves optimizing incubation time and temperature. |
| Best For | Clean, simple mixtures (e.g., analysis of a reaction mixture in a known solvent). | Complex matrices (e.g., drug products, environmental samples, biological fluids).[17] |
Calibration Strategy: Internal vs. External Standard
Quantitative analysis relies on comparing the detector response of the sample to that of standards with known concentrations. The choice of calibration strategy is crucial for accuracy.
Caption: Decision tree for choosing a calibration method.
-
External Standard (ES): This is the most straightforward method where a calibration curve is generated by plotting the peak area of the analyte against the concentration of several prepared standards.[18] The concentration of the analyte in an unknown sample is then determined from this curve.
-
Causality: This method's accuracy is highly dependent on the consistency of the injection volume.[18] Any small variation between the injection volumes of the standards and the samples will lead to a proportional error in the final result.
-
-
Internal Standard (IS): In this superior method, a known amount of a different, non-interfering compound (the internal standard) is added to every standard and every sample.[19][20] The calibration curve is created by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Causality: The internal standard method corrects for variations in injection volume and potential sample loss during preparation.[21][22] If a smaller volume is injected, the peak areas of both the analyte and the internal standard will decrease proportionally, but their ratio will remain constant. This makes the method significantly more precise and robust. For this compound, a suitable internal standard would be another alcohol with a similar response factor and a retention time that does not overlap with any other component in the mixture, such as 2-Ethyl-1-hexanol or n-Octanol.
-
GC Column Selection
The GC column is the heart of the separation. For alcohols, the choice of stationary phase is critical.
-
Non-Polar Columns (e.g., DB-1, HP-5, CP-Sil 5 CB): These columns separate compounds primarily based on their boiling points. While they can be used, alcohols often exhibit poor peak shape (tailing) on non-polar columns due to the interaction of the hydroxyl group with the stationary phase.
-
Polar Columns (e.g., WAX, FFAP): These columns, containing polyethylene glycol (PEG) stationary phases, are highly recommended for alcohol analysis.
-
Causality: The polar nature of the stationary phase has a strong affinity for the polar hydroxyl group of the alcohol. This interaction results in sharper, more symmetrical peaks, leading to better resolution from other components and more accurate peak integration. An application note from Agilent demonstrates the successful separation of various volatile alcohols using a polar column.[23]
-
Protocol: Validated GC-FID Method for this compound
This protocol describes a self-validating system for the accurate quantification of this compound using an internal standard approach.
1. Materials and Reagents
-
This compound (analytical standard, ≥99.5% purity)
-
n-Octanol (Internal Standard, analytical standard, ≥99.5% purity)
-
Solvent (e.g., Methanol or Isopropanol, HPLC grade)
-
Class A volumetric flasks and pipettes
-
GC Vials with septa caps
2. Standard Preparation
-
Internal Standard (IS) Stock Solution (10 mg/mL): Accurately weigh ~500 mg of n-Octanol into a 50 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Analyte Stock Solution (10 mg/mL): Accurately weigh ~500 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to the mark with the solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the Analyte Stock Solution. To each calibration standard, add a constant amount of the IS Stock Solution.
-
Example for Calibration Standard 3 (0.5 mg/mL): Pipette 5.0 mL of the Analyte Stock Solution and 10.0 mL of the IS Stock Solution into a 100 mL volumetric flask. Dilute to the mark with the solvent. This yields a final IS concentration of 1.0 mg/mL.
-
3. Sample Preparation
-
Accurately weigh an amount of the mixture expected to contain this compound into a volumetric flask.
-
Add the same constant amount of IS Stock Solution as used in the standards.
-
Dilute with the solvent to a final concentration that falls within the range of the calibration curve.
4. GC-FID Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC with FID or equivalent | A modern, electronically controlled GC ensures precise and reproducible temperature and flow control. |
| Column | Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A polar WAX column provides excellent peak shape for alcohols. |
| Injection Mode | Split (e.g., 50:1 ratio) | A split injection is used for concentrated samples to avoid overloading the column. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |
| Oven Program | 60 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min) | A temperature ramp is used to separate compounds with different boiling points effectively. |
| Detector | FID | Flame Ionization Detector |
| Detector Temp. | 280 °C | Prevents condensation of the analytes as they exit the column. |
| Injection Vol. | 1 µL |
5. System Validation and Data Analysis
-
Linearity: Inject the calibration standards. Plot the peak area ratio (this compound Area / n-Octanol Area) versus the concentration of this compound. The correlation coefficient (R²) should be ≥ 0.999.[19]
-
Accuracy & Precision: Prepare and inject Quality Control (QC) samples (at low, medium, and high concentrations) in triplicate. Accuracy should be within 85-115% of the theoretical value, and the Relative Standard Deviation (RSD) for precision should be < 5%.
-
Quantification: Inject the prepared samples. Calculate the peak area ratio and determine the concentration of this compound from the linear regression equation of the calibration curve.
Concluding Remarks
The quantitative analysis of this compound is most effectively and reliably achieved using Gas Chromatography. The choice between FID and MS detectors depends on the need for structural confirmation versus high-throughput quantitative screening. For the highest degree of accuracy and precision, a validated method employing a polar GC column and an internal standard calibration strategy is strongly recommended. This approach ensures that the generated data is robust, reproducible, and scientifically defensible, meeting the exacting standards of both research and industrial applications.
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A Comparative Analysis of C9 Alcohol Isomers as Advanced Fuel Additives
The imperative to enhance fuel efficiency and mitigate the environmental impact of internal combustion engines has catalyzed extensive research into alternative fuels and additives. Among these, oxygenated additives, particularly alcohols, have garnered significant attention for their potential to improve combustion characteristics and reduce harmful emissions. While lower-chain alcohols like ethanol and butanol are well-studied, higher-chain alcohols, specifically C9 isomers, present a compelling area of investigation due to their greater energy density and superior blending properties with gasoline. This guide provides a detailed comparative study of three C9 alcohol isomers—n-nonanol, isononanol (a representative branched isomer), and 3,5,5-trimethyl-1-hexanol—as fuel additives, supported by experimental data and established scientific principles.
The Rationale for C9 Alcohols in Modern Fuel Formulations
The addition of alcohols to gasoline introduces oxygen, which can lead to more complete combustion, thereby reducing carbon monoxide (CO) and unburned hydrocarbon (HC) emissions.[1][2][3] Higher-chain alcohols, such as C9 isomers, offer distinct advantages over their shorter-chain counterparts. Their lower water solubility and higher energy content make them more compatible with existing fuel infrastructure and less detrimental to fuel economy. Furthermore, the molecular structure of these isomers—ranging from the linear chain of n-nonanol to the highly branched structure of 3,5,5-trimethyl-1-hexanol—is expected to have a profound impact on key fuel properties such as octane rating, volatility, and energy density. Understanding these structure-property relationships is paramount for the rational design of next-generation fuel additives.
Experimental Methodologies for Fuel Additive Evaluation
To ensure the scientific rigor and reproducibility of our comparative analysis, we adhere to standardized testing protocols established by ASTM International. These methods provide a common language for evaluating and comparing the performance of different fuel formulations.
Physicochemical Property Determination
A foundational aspect of evaluating any fuel additive is the characterization of its fundamental physical and chemical properties. These properties dictate the behavior of the blended fuel in an engine and its compatibility with existing fuel systems.
Key Parameters and ASTM Methods:
-
Density: Measured using ASTM D4052, density influences the air-fuel ratio and the volumetric energy content of the fuel.
-
Viscosity: Determined according to ASTM D445, viscosity affects fuel atomization and the performance of fuel injectors.
-
Heating Value (Calorific Value): Measured via ASTM D240, this is a critical parameter for determining the energy content of the fuel and its impact on fuel economy.
-
Flash Point: Determined using ASTM D93, the flash point is a key safety parameter related to the flammability of the fuel.
-
Water Solubility: Assessed through various methods, this property is crucial for understanding the potential for phase separation in fuel blends.
Engine Performance and Emissions Testing
The ultimate measure of a fuel additive's efficacy lies in its impact on engine performance and exhaust emissions. These tests are conducted using standardized spark-ignition (SI) engines under controlled conditions.
Standardized Engine Testing Protocols:
-
Octane Rating: The anti-knock characteristics of the fuel are determined by measuring the Research Octane Number (RON) and Motor Octane Number (MON) according to ASTM D2699 and ASTM D2700, respectively.[2][4] These tests are performed using a Cooperative Fuel Research (CFR) engine.[2][4]
-
Engine Performance: Parameters such as brake power, torque, and brake specific fuel consumption (BSFC) are measured using a dynamometer-coupled engine test bed.[5][6]
-
Exhaust Emissions Analysis: The concentrations of regulated pollutants, including carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOx), in the engine exhaust are quantified using a gas analyzer.[3][7]
Below is a graphical representation of the typical workflow for evaluating C9 alcohol-gasoline blends.
Caption: Experimental workflow for the comparative study of C9 alcohol isomers as fuel additives.
Comparative Analysis of C9 Alcohol Isomer Properties
The structural differences between n-nonanol, isononanol, and 3,5,5-trimethyl-1-hexanol are expected to manifest in their physicochemical properties and, consequently, their performance as fuel additives.
Physicochemical Properties
| Property | n-Nonanol | Isononanol (Typical) | 3,5,5-Trimethyl-1-hexanol | Test Method |
| Molecular Structure | Linear | Branched | Highly Branched | - |
| Density @ 20°C (g/cm³) | ~0.827 | ~0.830 | ~0.828 | ASTM D4052 |
| Kinematic Viscosity @ 40°C (mm²/s) | ~5.8 | ~6.5 | ~7.2 | ASTM D445 |
| Lower Heating Value (MJ/kg) | ~37.5 | ~37.3 | ~37.2 | ASTM D240 |
| Research Octane Number (RON) | ~85 | ~95 | ~105 | ASTM D2699 |
| Motor Octane Number (MON) | ~75 | ~85 | ~95 | ASTM D2700 |
| Flash Point (°C) | ~96 | ~90 | ~81 | ASTM D93 |
| Water Solubility (g/L) | ~0.13 | Low | Very Low | - |
Note: Some values are typical or estimated based on available data and chemical structure-property relationships.
Causality Behind Experimental Choices: The selection of these three isomers allows for a systematic investigation of the effect of chain branching on fuel properties. Increased branching generally leads to a higher octane number, a desirable characteristic for preventing engine knock. However, it can also affect other properties like viscosity and heating value.
Impact of Molecular Structure on Fuel Performance
The data presented in the table above reveals a clear correlation between the degree of branching in the C9 alcohol isomer and its key fuel properties.
Caption: Relationship between C9 alcohol isomer structure and key fuel properties.
Expertise & Experience Insights: The increase in octane number with branching is a well-established principle in fuel chemistry. The more compact, branched structures are more resistant to auto-ignition (knocking) under compression. The slight decrease in heating value with increased branching is due to the lower energy density of the more branched isomers. The higher viscosity of the branched isomers is a result of increased intermolecular forces.
Engine Performance and Emissions: A Comparative Outlook
While comprehensive, directly comparative engine test data for all three C9 isomers is limited in publicly available literature, we can extrapolate the expected performance based on their physicochemical properties and data from studies on similar higher-chain alcohols.[1][8]
Engine Performance
-
n-Nonanol: Due to its lower octane number, blends with n-nonanol may require retarded ignition timing to prevent knock, potentially leading to a slight decrease in engine power and thermal efficiency compared to the other isomers.[8] Its slightly higher heating value may partially offset this.
-
Isononanol: With a moderate octane rating, isononanol blends are expected to offer a good balance of knock resistance and energy content, likely resulting in engine performance comparable to or slightly better than base gasoline.
-
3,5,5-Trimethyl-1-hexanol: The high octane number of this isomer is its most significant advantage, allowing for more advanced ignition timing and potentially higher compression ratios, which can lead to increased engine power and brake thermal efficiency.[9] However, its lower heating value might lead to a slight increase in brake specific fuel consumption.[5]
Exhaust Emissions
The addition of any of these C9 alcohol isomers to gasoline is expected to lead to a reduction in CO and HC emissions due to the fuel-borne oxygen promoting more complete combustion.[1][3]
-
Carbon Monoxide (CO) and Unburned Hydrocarbons (HC): All three isomers, by introducing oxygen into the fuel, will likely decrease CO and HC emissions. The extent of this reduction may be similar across the isomers, as it is primarily dependent on the oxygen content of the blend.[2][3]
-
Nitrogen Oxides (NOx): The impact on NOx emissions is more complex. The higher latent heat of vaporization of alcohols can lower the peak combustion temperature, which tends to reduce NOx formation. However, the improved combustion efficiency can sometimes lead to localized high-temperature zones, potentially increasing NOx. The net effect will depend on the specific engine operating conditions.[2]
Conclusion and Future Perspectives
This comparative analysis demonstrates that the molecular structure of C9 alcohol isomers plays a pivotal role in determining their efficacy as fuel additives.
-
3,5,5-trimethyl-1-hexanol emerges as a promising candidate for a high-performance octane booster, with the potential to enable more efficient engine designs.
-
Isononanol offers a well-rounded profile, providing a good balance of octane enhancement and energy content.
-
n-Nonanol , while having a lower octane rating, could still be a viable additive for improving the lubricity and energy content of gasoline blends, particularly in applications where high octane is not the primary requirement.
To fully elucidate the potential of these C9 alcohol isomers, further research is warranted. Direct, back-to-back engine testing of these isomers in various blend ratios with gasoline is crucial for generating the robust, comparative data needed to guide the development of next-generation, high-performance, and environmentally friendly fuels.
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Identification of Promising Alternative Mono-Alcohol Fuel Blend Components for Spark Ignition Engines. (2020). Publications. Retrieved from [Link]
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Isopropanol as a Renewable Additive in Gasoline Blends: Enhancing Octane Ratings for Sustainable Fuel Solutions. (n.d.). Scilight Press. Retrieved from [Link]
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A review on the effects of ethanol/gasoline fuel blends on NOX emissions in spark-ignition engines. (2021). Biofuel Research Journal. Retrieved from [Link]
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Effects of blending C3-C4 alcohols on motor gasoline properties and performance of spark ignition engines: A review. (n.d.). ResearchGate. Retrieved from [Link]
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Investigating the effect of butanol isomers on combustion and emissions in port injection dual fuel diesel engines: an experimental study. (2025). ResearchGate. Retrieved from [Link]
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Comparative Analysis of the Engine Performance and Emissions Characteristics Powered by Various Ethanol–Butanol–Gasoline Blends. (2023). MDPI. Retrieved from [Link]
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Combustion and emission characteristics of isoamyl alcohol-gasoline blends in spark ignition engine. (n.d.). ResearchGate. Retrieved from [Link]
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Performance of Anisole and Isobutanol as Gasoline Bio-Blendstocks for Spark Ignition Engines. (2021). MDPI. Retrieved from [Link]
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Blending of C9+ heavy aromatics of catalytic reforming for production of high-octane gasoline. (n.d.). ResearchGate. Retrieved from [Link]
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An Experimental Study on the Performance Impact of n-Butanol as a Fuel Additive in a Spark-Ignition Engine. (2025). ResearchGate. Retrieved from [Link]
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RIFM fragrance ingredient safety assessment, 3,5,5-trimethyl-1-hexanol, CAS Registry Number 3452-97-9. (2022). ScienceDirect. Retrieved from [Link]
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Comprehensive Efficiency Analysis of Ethanol–Gasoline Blends in Spark Ignition Engines. (n.d.). MDPI. Retrieved from [Link]
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Comparative Analysis of the Engine Performance and Emissions Characteristics Powered by Various Ethanol–Butanol–Gasoline Blends. (2023). ResearchGate. Retrieved from [Link]
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Characteristics of SI engine fueled with BE50-Isooctane blends with different ignition timings. (n.d.). ScienceDirect. Retrieved from [Link]
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An Experimental Insight into the Use of N-Butanol as a Sustainable Aviation Fuel. (n.d.). MDPI. Retrieved from [Link]
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Effect of n-Butanol and Gasoline Blends on SI Engine Performance and Emissions. (n.d.). ResearchGate. Retrieved from [Link]
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Key Technologies to 50% Brake Thermal Efficiency for Gasoline Engine of Passenger Car. (n.d.). MDPI. Retrieved from [Link]
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A STUDY OF THE RELATIONSHIP BETWEEN THE OCTANE NUMBER AND THE CHEMICAL COMPOSITION OF REGULAR, MIDGRADE, AND PREMIUM GASOLINE. (n.d.). Science Journal of University of Zakho. Retrieved from [Link]
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Effects of Blending Ethanol with Gasoline on the Performance of Motorcycle Catalysts and Airborne Pollutant Emissions. (2019). Aerosol and Air Quality Research. Retrieved from [Link]
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Spectroscopic Differentiation of 3-Propyl-1-hexanol from its Isomers: A Comparative Guide
In the realm of chemical analysis, distinguishing between structural isomers presents a significant challenge. These compounds share the same molecular formula but differ in the arrangement of their atoms, leading to distinct physical and chemical properties. This guide provides a comprehensive comparison of spectroscopic techniques for the differentiation of 3-Propyl-1-hexanol from its various isomers, all sharing the molecular formula C9H20O. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in their analytical endeavors.
The core principle behind spectroscopic differentiation lies in the unique interaction of each isomer with electromagnetic radiation. Subtle variations in bond connectivity and the chemical environment of atoms within each molecule result in distinct spectral fingerprints. This guide will elucidate how to interpret these fingerprints to achieve unambiguous identification.
The Challenge: A Sea of Isomers
This compound is a primary alcohol. Its isomers can be broadly categorized as other primary, secondary, or tertiary alcohols, as well as ethers. The sheer number of possible structural arrangements for C9H20O underscores the need for robust analytical methods. For the purpose of this guide, we will focus on comparing this compound with representative primary, secondary, and tertiary alcohol isomers, such as 1-Nonanol, 2-Nonanol, and 2,2-dimethyl-3-heptanol, to highlight the key differentiating spectral features.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift, splitting pattern (multiplicity), and integration of signals in an NMR spectrum provide a wealth of information about the connectivity and chemical environment of atoms.[1][2]
Differentiating Features in ¹H NMR:
The ¹H NMR spectrum of this compound is characterized by a unique set of signals that can be readily distinguished from its isomers.
-
Hydroxyl Proton (-OH): In many solvents, the hydroxyl proton of an alcohol appears as a broad singlet.[3][4] Its chemical shift can vary depending on concentration and solvent. To confirm its identity, a D₂O exchange experiment can be performed, which will cause the -OH peak to disappear from the spectrum.[4][5]
-
Protons on the Oxygen-Bearing Carbon (-CH₂OH): The two protons on the carbon directly bonded to the hydroxyl group in a primary alcohol like this compound are deshielded by the electronegative oxygen atom and typically appear as a triplet in the 3.4-4.5 ppm range.[4][5][6] The splitting into a triplet is due to coupling with the adjacent methylene (-CH₂-) protons.
-
Unique Methine Proton (-CH): The key to distinguishing this compound is the presence of a unique methine proton at the C3 position. This proton will be coupled to the surrounding methylene protons, resulting in a complex multiplet.
-
Alkyl Chain Protons: The remaining protons of the propyl and hexyl chains will appear as overlapping multiplets in the upfield region of the spectrum (typically 0.8-1.6 ppm).
Comparison with Isomers:
-
1-Nonanol (Primary Alcohol): This linear isomer will show a clean triplet for the -CH₂OH protons and a series of overlapping multiplets for the long alkyl chain. It will lack the distinct methine proton signal seen in this compound.
-
2-Nonanol (Secondary Alcohol): In this isomer, the hydroxyl group is on the second carbon. The proton on the oxygen-bearing carbon (-CHOH) will appear as a multiplet further downfield than the -CH₂OH of a primary alcohol.[2] The adjacent methyl group will appear as a doublet.
-
2,2-dimethyl-3-heptanol (Tertiary Alcohol): Tertiary alcohols lack a proton on the carbon bearing the hydroxyl group. Therefore, the characteristic downfield signal for a -CHOH or -CH₂OH proton will be absent. The spectrum will be dominated by signals from the various methyl and methylene groups.
Differentiating Features in ¹³C NMR:
¹³C NMR spectroscopy provides complementary information by probing the carbon skeleton of the molecule.
-
Carbonyl Carbon (-C-OH): The chemical shift of the carbon atom bonded to the hydroxyl group is highly diagnostic. Primary alcohols typically show this signal in the 60-70 ppm range.[6] Secondary and tertiary alcohols will have this carbon signal shifted further downfield (typically 65-85 ppm and 70-90 ppm, respectively).
-
Number of Signals: The number of unique carbon environments in the molecule is directly reflected in the number of signals in the broadband-decoupled ¹³C NMR spectrum. This compound, with its branched structure, will exhibit a different number of signals compared to a linear isomer like 1-Nonanol.
-
DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons, providing further confirmation of the structure.[7]
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features (Approx. ppm) |
| This compound | Triplet ~3.6 ppm (-CH₂OH), complex multiplet for C3-H | -CH₂OH ~63 ppm, unique methine carbon signal |
| 1-Nonanol | Triplet ~3.6 ppm (-CH₂OH), no unique methine signal | -CH₂OH ~63 ppm, multiple CH₂ signals |
| 2-Nonanol | Multiplet ~3.8 ppm (-CHOH), doublet for CH₃ | -CHOH ~68 ppm |
| 2,2-dimethyl-3-heptanol | No signal for proton on C-OH | Quaternary C-OH ~75 ppm |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For alcohols, the key vibrational modes are the O-H and C-O stretches.[8][9]
-
O-H Stretch: Alcohols exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the stretching of the hydroxyl group.[6][9][10] The broadness of this peak is a result of hydrogen bonding between alcohol molecules.[10]
-
C-O Stretch: The stretching vibration of the carbon-oxygen single bond provides a valuable tool for distinguishing between primary, secondary, and tertiary alcohols.[10]
Comparison with Isomers:
By analyzing the position of the C-O stretching band, one can readily differentiate this compound (a primary alcohol) from its secondary and tertiary isomers.
| Alcohol Type | C-O Stretch (cm⁻¹) |
| Primary (e.g., this compound, 1-Nonanol) | 1000-1075[10] |
| Secondary (e.g., 2-Nonanol) | 1075-1150[10] |
| Tertiary (e.g., 2,2-dimethyl-3-heptanol) | 1100-1210[10] |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For alcohols, two primary fragmentation pathways are observed: alpha-cleavage and dehydration.[11][12][13]
-
Molecular Ion (M⁺): The molecular ion peak for alcohols is often weak or absent due to their facile fragmentation.[13][14][15]
-
Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom, resulting in a resonance-stabilized oxonium ion.[11][12] The mass-to-charge ratio (m/z) of the resulting fragments is highly indicative of the structure.
-
For This compound , alpha-cleavage can lead to the loss of a propyl radical (CH₃CH₂CH₂•) or a pentyl radical (CH₃(CH₂)₄•), resulting in prominent peaks at m/z values corresponding to the remaining fragments. The most stable fragment will often correspond to the base peak.
-
-
Dehydration (Loss of H₂O): Alcohols can undergo the elimination of a water molecule, leading to a peak at M-18.[11][12][14] This is particularly common in the mass spectra of primary alcohols.[14]
Comparison with Isomers:
The fragmentation patterns of isomers will differ significantly due to the different positions of the hydroxyl group and the branching of the carbon chain.
-
1-Nonanol: Will primarily show a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment from alpha-cleavage.
-
2-Nonanol: Alpha-cleavage can occur on either side of the hydroxyl-bearing carbon, leading to fragments at m/z 45 ([CH₃CHOH]⁺) and m/z 115.
-
2,2-dimethyl-3-heptanol: The tertiary carbocation formed after the loss of a water molecule will be relatively stable, potentially leading to a more significant M-18 peak. Alpha-cleavage will also produce characteristic fragments.
| Compound | Expected Key Fragments (m/z) |
| This compound | M-43 (loss of propyl), M-71 (loss of pentyl) |
| 1-Nonanol | 31 ([CH₂OH]⁺), M-18 (loss of H₂O) |
| 2-Nonanol | 45 ([CH₃CHOH]⁺), 115 |
| 2,2-dimethyl-3-heptanol | M-18 (loss of H₂O), fragments from alpha-cleavage |
Experimental Protocols
Sample Preparation
For all spectroscopic techniques, ensure the sample of this compound or its isomer is of high purity.
-
NMR Spectroscopy: Dissolve 5-10 mg of the alcohol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: If the sample is a liquid, a spectrum can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr).
-
Mass Spectrometry: Dilute the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI-MS).
Spectroscopic Analysis Workflow
Caption: Workflow for Spectroscopic Differentiation.
Conclusion
The spectroscopic differentiation of this compound from its isomers is a multifaceted process that relies on the complementary information provided by NMR, IR, and Mass Spectrometry. While IR spectroscopy offers a quick method to distinguish between primary, secondary, and tertiary alcohols, NMR spectroscopy provides the most definitive structural elucidation through detailed analysis of the chemical environment of each proton and carbon atom. Mass spectrometry complements these techniques by confirming the molecular weight and providing valuable structural clues through characteristic fragmentation patterns. By employing a combination of these powerful analytical tools, researchers can confidently and accurately identify this compound and distinguish it from its numerous structural isomers.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Alcohol Quantification
<_
Introduction: The Imperative for Methodological Rigor in Alcohol Analysis
In the realms of pharmaceutical development, clinical diagnostics, and forensic toxicology, the precise and accurate quantification of ethanol is not merely a technical requirement—it is a critical determinant of safety, efficacy, and legal certainty. Whether assessing residual solvents in a drug product, determining a patient's blood alcohol concentration (BAC), or establishing evidence in a legal proceeding, the reliability of the analytical method is paramount.
This guide provides an in-depth comparison and cross-validation framework for the most prevalent methods in alcohol quantification. As scientists and researchers, we do not simply adopt a method; we must understand its underlying principles, its inherent limitations, and its performance relative to other techniques. Cross-validation—the process of confirming that a validated method yields consistent and reliable results when compared against another distinct, validated method—is the cornerstone of this assurance.[1] It ensures the robustness and reproducibility of a method across different settings, which is vital for the credibility of analytical results.[1]
This document is structured to provide not just protocols, but the scientific rationale behind them. We will explore the "gold standard," Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), and the widely used automated alternative, the Enzymatic Assay. By understanding how to properly compare these methods, you can establish a self-validating system of analysis, ensuring the highest degree of confidence in your results.
Core Analytical Methodologies: A Comparative Overview
A successful cross-validation study begins with a thorough understanding of the methods being compared. Each technique operates on a different scientific principle, conferring unique advantages and disadvantages.
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
HS-GC-FID is widely considered the gold standard for alcohol quantification, particularly in forensic toxicology, due to its high specificity and sensitivity.[2][3][4]
-
Principle of Operation: This technique leverages the volatility of ethanol. A sample (e.g., blood, plasma, or a solution) is placed in a sealed vial and heated.[5] The volatile components, including ethanol, partition into the gas phase (the "headspace") above the sample. A portion of this headspace gas is then injected into a gas chromatograph. The components are separated based on their boiling points and interaction with the GC column, and the ethanol is detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of carbon atoms entering the flame.[6]
-
Key Advantages:
-
High Specificity: The chromatographic separation can resolve ethanol from other volatile compounds like methanol, isopropanol, and acetone, preventing false positives.[2][3][4]
-
High Sensitivity: Modern HS-GC-FID systems can achieve very low limits of detection (LOD) and quantification (LOQ).[7]
-
Matrix Minimization: By only sampling the headspace, non-volatile components of the sample matrix (proteins, salts, etc.) are left behind, protecting the instrument and reducing interference.[5]
-
-
Causality Behind the Method: The choice of an internal standard (commonly n-propanol or t-butanol) is critical.[8][9] The internal standard is added at a constant concentration to all samples, calibrators, and controls. Because it has similar chemical properties to ethanol, it experiences similar variations during sample preparation and injection.[8] By calculating the ratio of the ethanol peak area to the internal standard peak area, we can correct for minor inconsistencies in injection volume or sample preparation, thereby enhancing precision and accuracy.[8]
Enzymatic Oxidation Assay
Enzymatic assays are a mainstay in clinical chemistry laboratories due to their speed and suitability for automation on high-throughput analyzers.[10][11]
-
Principle of Operation: This method relies on the enzyme alcohol dehydrogenase (ADH). In the presence of the cofactor nicotinamide adenine dinucleotide (NAD+), ADH catalyzes the oxidation of ethanol to acetaldehyde.[11][12] This reaction simultaneously reduces NAD+ to NADH. The concentration of NADH is measured spectrophotometrically by the increase in absorbance at 340 nm, which is directly proportional to the ethanol concentration in the sample.[4][11][12]
-
Key Advantages:
-
Speed and Automation: The assay is rapid and can be fully automated, making it ideal for emergency diagnostics and large sample batches.[11]
-
Small Sample Volume: Typically requires only a small volume of serum or plasma.
-
-
Causality and Limitations (The "Why" of Cross-Validation): The primary weakness of the enzymatic method is its potential lack of specificity.[4] The ADH enzyme is not perfectly specific to ethanol and can cross-react with other alcohols, such as isopropanol and, to a lesser extent, methanol.[11] Furthermore, in postmortem samples, high levels of lactate and lactate dehydrogenase (LDH) can interfere with the assay, leading to falsely elevated results.[10] This potential for interference is a compelling reason why results, especially in forensic cases, must be confirmed by a more specific method like GC-FID.[10]
The Cross-Validation Framework: Ensuring Method Agreement
The objective of cross-validation is to demonstrate that two different analytical procedures are suitable for the same intended purpose and provide equivalent results.[1][13] This process is guided by principles outlined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[14][15][16][17][18]
The following diagram illustrates the logical workflow for a comprehensive cross-validation study.
Caption: Workflow for cross-validating two analytical methods for alcohol quantification.
Key Validation Parameters & Performance Comparison
According to ICH Q2(R1) guidelines, a validated quantitative method must demonstrate acceptable performance for several key parameters.[14][16][17][19] When cross-validating, we compare these parameters between the two methods.
| Validation Parameter | Headspace GC-FID | Enzymatic Assay | Rationale & Causality |
| Specificity | High. Chromatographic separation resolves ethanol from other volatiles.[2][20] | Moderate. Potential for cross-reactivity with other alcohols (e.g., isopropanol) and interference from LDH.[10][11] | This is the primary driver for cross-validation. A highly specific method is needed to confirm results from a less specific, but faster, screening method.[10][13] |
| Linearity (r²) | Typically >0.999 .[2][21][22] | Typically >0.998 .[4][23] | Demonstrates that the method's response is directly proportional to the analyte concentration over a defined range.[15][20] A high correlation coefficient is essential for accurate quantification. |
| Limit of Quant. (LOQ) | Very Low. Can be <0.005 g/dL (5 mg/dL).[21][23] | Low. Typically around 0.01 g/dL (10 mg/dL).[23][24] | The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[13][25] GC-FID's lower LOQ makes it superior for trace analysis. |
| Accuracy (% Recovery) | Excellent. Typically 95-105%.[21][26] | Good. Typically 90-110%.[4][11] | Accuracy measures the closeness of the result to the true value. It is often assessed by analyzing certified reference materials or spiked samples. |
| Precision (%RSD) | Excellent. Within-run and between-run RSDs are typically <5%.[5][21][26] | Excellent. Automated systems yield RSDs often <3%.[4][11][27] | Precision measures the agreement between repeated measurements of the same sample. Low RSD indicates high repeatability and reproducibility. |
| Matrix Effects | Low to Moderate. Can be mitigated with internal standards and matrix-matched calibrators.[8][21] | Low. Typically performed on cleaner matrices like serum/plasma, but endogenous substances can interfere.[10] | Matrix effects occur when components in the sample other than the analyte alter the analytical signal, potentially causing bias.[8] Failure to assess this can lead to over- or under-reporting of concentrations.[8] |
Experimental Protocols: A Step-by-Step Guide
Trustworthy protocols are self-validating. The following methodologies are detailed to ensure reproducibility and scientific integrity.
Protocol 1: Headspace GC-FID Quantification
This protocol is designed for the quantification of ethanol in blood, using n-propanol as an internal standard.
-
Preparation of Reagents:
-
Internal Standard (ISTD) Stock: Prepare a 1.0 g/L solution of n-propanol in deionized water.
-
Working ISTD Solution: For blood analysis, prepare a working solution containing the ISTD and a precipitating agent (e.g., 0.1 M perchloric acid) to remove proteins.
-
Calibration Standards: Prepare a series of aqueous ethanol standards (e.g., 0.02, 0.05, 0.08, 0.20, 0.40 g/dL) from a certified reference material. These standards must also contain the internal standard at the same concentration as the samples. The use of aqueous calibrators should be validated against matrix-matched (i.e., blood-based) calibrators to rule out matrix effects.[8][21]
-
-
Sample Preparation:
-
Label 20 mL headspace vials for each calibrator, control, and unknown sample.
-
To each vial, add 1.0 mL of the working ISTD solution.
-
Add 100 µL of the respective calibrator, control, or sample to the appropriate vial.
-
Immediately seal the vials with PTFE-lined septa and aluminum caps.
-
Vortex each vial for 5-10 seconds to ensure thorough mixing and protein precipitation.
-
-
Instrumental Analysis:
-
System: Agilent 8890 GC with 8697 Headspace Sampler and dual FIDs, or equivalent.[5]
-
Columns: Employ a dual-column setup for confirmation (e.g., Agilent J&W DB-BAC1 and DB-BAC2).[5]
-
Headspace Parameters:
-
Oven Temperature: 85°C
-
Loop Temperature: 95°C
-
Transfer Line Temperature: 105°C
-
Equilibration Time: 15 minutes
-
-
GC Parameters:
-
Inlet Temperature: 200°C
-
Oven Program: Isothermal at 40°C for 5 minutes.
-
Carrier Gas: Helium at a constant flow.
-
Detector Temperature: 250°C
-
-
Sequence: Run a blank, the calibration standards from low to high concentration, quality controls, and then the unknown samples.
-
-
Data Processing:
-
Integrate the peak areas for ethanol and n-propanol.
-
Calculate the Area Ratio (Ethanol Area / n-Propanol Area) for each injection.
-
Generate a linear regression calibration curve by plotting the Area Ratio vs. the known concentration of the calibrators. The acceptance criterion for the correlation coefficient (r²) should be ≥0.995.
-
Quantify the ethanol concentration in unknown samples using the equation from the calibration curve.
-
Protocol 2: Enzymatic Assay Quantification
This protocol describes a typical automated enzymatic assay on a clinical chemistry analyzer.
-
Reagents and Samples:
-
Use a commercially available enzymatic ethanol assay kit, prepared according to the manufacturer's instructions.
-
Ensure the analyzer's reagent probes and sample probes are clean.
-
Use serum or plasma samples. If whole blood was collected, it must be centrifuged to separate the plasma.
-
-
Instrumental Analysis:
-
System: Roche Cobas, Abbott Architect, or similar automated clinical chemistry analyzer.
-
Calibration: Perform a two-point calibration using the zero calibrator (saline) and the manufacturer-provided ethanol standard as per the assay's application protocol.
-
Quality Control: Analyze at least two levels of quality control material (e.g., low and high concentration) to verify the calibration is acceptable before running patient samples.
-
Assay Parameters: The instrument automatically pipettes the sample and reagents (Reagent 1: Buffer and NAD+; Reagent 2: ADH enzyme) into a reaction cuvette.[24]
-
Measurement: The analyzer incubates the mixture at 37°C and monitors the change in absorbance at 340 nm.[24]
-
-
Data Processing:
-
The instrument's software automatically calculates the ethanol concentration based on the rate of NADH formation, by comparing the sample's reaction rate to that of the calibrator.
-
Review the results, ensuring that the quality control values are within their acceptable ranges.
-
Statistical Analysis: The Bland-Altman Approach to Agreement
While a high correlation coefficient (r²) indicates a strong linear relationship, it does not necessarily mean the two methods agree. Correlation measures association, not equivalence. A proportional bias, for example, can exist even with perfect correlation.[12][28]
The most appropriate statistical tool for method comparison is the Bland-Altman plot.[29][30][31] This plot provides a visual representation of the agreement between two methods.
Sources
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- 11. The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
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Safety Operating Guide
Navigating the Disposal of 3-Propyl-1-hexanol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Propyl-1-hexanol, a flammable liquid commonly used in research and development. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Understanding the Hazards: Why Proper Disposal is Non-Negotiable
This compound (CAS No. 66793-85-9) is a flammable liquid and vapor. Its improper disposal can lead to significant safety and environmental hazards. Like many alcohols, it is considered an ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA) when discarded.[1] Pouring this chemical down the drain is strictly prohibited as it can create fire or explosion hazards in plumbing and sewer systems and is harmful to aquatic life.[1][2][3]
The primary hazards associated with this compound are:
-
Flammability: It is a flammable liquid that can be easily ignited.
-
Irritation: It can cause skin and serious eye irritation.[4]
-
Respiratory Issues: Inhalation of vapors may cause respiratory irritation.[4]
Due to these properties, this compound must be managed as a hazardous waste from the point of generation to its final disposal.
Pre-Disposal and Segregation: The First Line of Defense
Proper waste management begins long before the final disposal. Segregating chemical waste at the source is crucial to prevent dangerous reactions and to ensure compliant disposal.
Key Principles of Segregation:
-
Dedicated Waste Container: this compound waste should be collected in a dedicated, properly labeled container.
-
Avoid Mixing: Never mix this compound waste with other waste streams, especially strong oxidizing agents, which can create a fire or explosion risk.
-
Container Integrity: Use a container that is compatible with the chemical, in good condition, and has a secure, tight-fitting lid.[5]
The following table summarizes the essential Personal Protective Equipment (PPE) to be worn when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side-shields or chemical goggles | To protect against splashes and eye irritation.[6][7] |
| Skin and Body | Laboratory coat | To protect from accidental skin exposure. |
| Respiratory | Use in a well-ventilated area or with a fume hood | To minimize the inhalation of flammable and irritating vapors.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's hazardous waste management program. The following is a generalized procedure; always consult your institution's specific guidelines.
-
Waste Collection:
-
Designate a specific, compatible container for this compound waste. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Irritant").[5]
-
Keep the container closed at all times, except when adding waste.[5]
-
-
Storage:
-
Disposal Request:
-
Once the container is full or is ready for disposal, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Do not attempt to dispose of the chemical waste yourself.
-
The decision-making process for the disposal of this compound is illustrated in the workflow diagram below.
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures in Case of a Spill
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilate: Increase ventilation in the area of the spill.
-
Containment: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8]
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your institution's EHS department.
Final Disposal Methodologies
The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should be carried out by a licensed and approved waste disposal company. Landfilling is generally not an appropriate disposal method for liquid flammable hazardous waste.
References
-
How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. (n.d.). US EPA. Retrieved from [Link]
-
How to Dispose of Liquor and Denatured Alcohol Safely. (2025, February 25). Earth911. Retrieved from [Link]
-
How to Dispose of Old Alcohol (An In-Depth Guide). (2025, April 22). Waste Direct. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
How To Dispose of Isopropyl Alcohol or Dirty IPA/Ethanol/Alcohol. (2022, August 15). Siraya Tech. Retrieved from [Link]
-
Proper Disposal of Alcohol-Based Sanitizer Products. (n.d.). ERG Environmental Services. Retrieved from [Link]
-
EPA Guidance on Proper Disposal of Hand Sanitizer. (n.d.). FedCenter. Retrieved from [Link]
-
RCRA Management of Excess Alcohol-based Hand Sanitizer. (2023, May 9). EPA. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University. Retrieved from [Link]
-
Safety Data Sheet 1-Hexanol. (n.d.). Meta Scientific. Retrieved from [Link]
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- 8. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Propyl-1-hexanol
As researchers and scientists, our primary commitment is to safety and procedural excellence. Handling any chemical reagent requires a thorough understanding of its properties and the appropriate measures to mitigate risk. This guide provides essential, in-depth safety protocols for handling 3-Propyl-1-hexanol, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and laboratory-wide safety.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is an alcohol that, while useful in various synthetic applications, presents a distinct set of hazards that dictate our PPE strategy. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following primary hazards:
-
Combustible liquid: It has a flash point that allows it to ignite under certain conditions.[1]
-
Causes skin irritation: Direct contact can lead to redness, itching, and inflammation.[1]
-
Causes serious eye irritation: Splashes or vapor exposure can result in significant eye damage.[1]
-
May cause respiratory irritation: Inhalation of vapors or mists can irritate the respiratory tract.[1]
Every piece of PPE recommended in this guide is a direct countermeasure to these specific risks. The causality is clear: we wear gloves to prevent skin irritation, goggles to prevent eye damage, and use respiratory protection when vapors cannot be controlled.
Core PPE Requirements: Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. Below is a breakdown of the minimum required PPE, grounded in established safety standards.
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye protection is mandatory.[1][2][3]
-
Chemical Splash Goggles: These are essential and must be worn at all times when handling the chemical. Unlike standard safety glasses, goggles provide a complete seal around the eyes, protecting from direct splashes, as well as irritating vapors.[4]
-
Face Shield: When handling larger quantities (typically >500 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[4] The face shield provides a secondary barrier, protecting the entire face.
Hand Protection
To prevent skin contact, the selection of appropriate gloves is crucial.[1][3] Glove selection is not merely about wearing any glove; it is about choosing a material that resists the specific chemical being handled.
-
Material Selection: For alcohols like this compound, gloves made of nitrile or neoprene offer good protection.[5] Butyl rubber gloves also provide excellent resistance against alcohols.[5] Natural rubber (latex) gloves are generally not recommended for prolonged work with organic solvents.[5][6]
-
Glove Integrity: Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Proper Technique: Never touch surfaces such as doorknobs, keyboards, or personal items with gloved hands. Use proper glove removal techniques to avoid skin contact with the contaminated outer surface of the glove.
Skin and Body Protection
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from minor splashes and spills.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In scenarios involving large-scale transfers or where significant exposure is possible, chemical-resistant coveralls may be necessary.[7]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Shoes should be made of a non-porous material to prevent absorption in case of a spill.
Respiratory Protection
While not typically required for small-scale use in a well-ventilated area, respiratory protection becomes necessary under certain conditions.[8]
-
When to Use: A NIOSH-approved respirator is required if you are working outside of a certified chemical fume hood, if ventilation is inadequate, or if there is a potential to generate aerosols or mists of this compound.[7]
-
Type of Respirator: For most situations involving vapors from this chemical, an air-purifying respirator with organic vapor (OV) cartridges would be appropriate. A full PPE management program, including fit testing, is required for respirator use.[7]
PPE Selection Protocol: A Risk-Based Decision Framework
The level of PPE required is dictated by the specific task and the associated risk. The following flowchart and table provide a clear, risk-based approach to selecting the appropriate level of protection.
Caption: Risk-based workflow for selecting appropriate PPE when handling this compound.
Summary of PPE for Common Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Prepping (small scale, <100mL) | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Not required (in fume hood) |
| Solution Transfer (>500mL) | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat & Chemical Apron | Not required (in fume hood) |
| Heating/Refluxing | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat | Required if not in fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Coveralls | NIOSH-approved Respirator |
Step-by-Step Guide for PPE Donning and Doffing
The sequence of putting on (donning) and taking off (doffing) PPE is a self-validating system designed to prevent cross-contamination.
Donning (Putting On) Protocol
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Body Protection: Don your lab coat and/or chemical apron. Ensure it is fully fastened.
-
Respiratory Protection (if needed): Put on your NIOSH-approved respirator. Perform a seal check as per manufacturer instructions.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure requires it.
-
Gloves: Don the appropriate chemical-resistant gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing (Taking Off) Protocol
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove gloves first. Using one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of Gloves: Dispose of the gloves immediately in a designated hazardous waste container.
-
Hand Hygiene: Wash your hands thoroughly.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles. Handle them by the straps or sides, avoiding touching the front surface.
-
Body Protection: Unfasten and remove your lab coat or apron. Roll it so the contaminated side faces inward.
-
Respiratory Protection (if used): Remove your respirator last.
-
Final Hand Hygiene: Wash your hands again thoroughly with soap and water.
Decontamination and Disposal Plan
Proper disposal of used PPE is critical to prevent secondary exposure and environmental contamination.
-
Disposable PPE: All contaminated disposable items, including gloves, bench paper, and disposable aprons, must be disposed of as hazardous chemical waste.[9] They should be placed in a clearly labeled, sealed waste bag or container.
-
Reusable PPE: Reusable items like face shields and goggles should be decontaminated according to your institution's standard operating procedures. This typically involves washing with soap and water followed by a sanitizing agent.
-
Chemical Disposal: Never dispose of this compound down the drain. All chemical waste must be collected in a properly labeled, sealed hazardous waste container for disposal by your institution's environmental health and safety department.[3][8]
By adhering to these rigorous PPE protocols, you build a culture of safety that protects not only yourself but your entire research community. This guide serves as a foundational resource for the safe and responsible handling of this compound.
References
-
This compound Safety and Hazards. PubChem, National Institutes of Health. [Link]
-
Hand Protection Chemical Resistance Guide. Environment, Health and Safety, North Safety Products. [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. [Link]
-
The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. MCR Safety. [Link]
-
NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC). [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of South Carolina. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]
-
Safety data sheet - 1-Hexanol. CPAChem. [Link]
-
Personal Protective Equipment (PPE) - Types of Gloves. University of Tennessee Knoxville. [Link]
-
3-propylhexan-1-ol. Stenutz. [Link]
-
This compound. LookChem. [Link]
- **Safety D
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
